molecular formula C13H11FO2 B1342846 4-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 64465-63-0

4-(4-Fluoro-3-methoxyphenyl)phenol

Katalognummer: B1342846
CAS-Nummer: 64465-63-0
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: HSXMZCABXXDPEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-3-methoxyphenyl)phenol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluoro-3-methoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-3-methoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXMZCABXXDPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613463
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-63-0
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol, a biphenyl compound of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This document elucidates the mechanistic principles behind the synthesis, offers a detailed experimental protocol, and outlines a suite of analytical techniques for comprehensive structural verification and purity assessment of the final product. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Significance and Properties

4-(4-Fluoro-3-methoxyphenyl)phenol is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The introduction of specific functional groups, such as the fluoro and methoxy substituents on one phenyl ring and a hydroxyl group on the other, can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2]

  • Medicinal & Agrochemical Relevance : Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, and to a growing extent, the trifluoromethoxy group, are often used to enhance metabolic stability and bioavailability.[2] While this specific compound does not contain a trifluoromethyl group, the strategic placement of a single fluorine atom can block metabolic hotspots and influence electronic properties, making it a valuable intermediate for drug discovery.[3][4]

  • Material Science Applications : Biphenyl structures are also fundamental to the development of advanced materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs), due to their rigid, planar nature which facilitates desirable electronic and optical properties.[3]

The molecular formula for 4-(4-Fluoro-3-methoxyphenyl)phenol is C₁₃H₁₁FO₂ and it has a molecular weight of approximately 218.22 g/mol .[5][6] Understanding its synthesis and characterization is crucial for its application in these advanced fields.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is the key step in synthesizing 4-(4-Fluoro-3-methoxyphenyl)phenol. The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and widely used method for this purpose, offering high yields and broad functional group tolerance.[7][8]

Retrosynthetic Analysis and Forward Pathway

A retrosynthetic analysis of the target molecule identifies two primary disconnection approaches, both leading to a Suzuki-Miyaura coupling strategy. The target molecule can be disconnected at the central C-C bond, yielding an aryl halide and an arylboronic acid (or its ester equivalent).

G cluster_retro Retrosynthesis cluster_reactants Starting Materials cluster_forward Forward Synthesis TM Target Molecule 4-(4-Fluoro-3-methoxyphenyl)phenol Disconnection C-C Disconnection (Suzuki Coupling) TM->Disconnection R1 Reactant A 1-Bromo-4-fluoro-3-methoxybenzene Disconnection->R1 Path 1 R2 Reactant B 4-Hydroxyphenylboronic Acid Disconnection->R2 Path 1 R1_f 1-Bromo-4-fluoro-3-methoxybenzene Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) R1_f->Coupling R2_f 4-Hydroxyphenylboronic Acid R2_f->Coupling Product 4-(4-Fluoro-3-methoxyphenyl)phenol Coupling->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Materials and Reagents
  • 1-Bromo-4-fluoro-3-methoxybenzene (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 equiv, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent for chromatography)

  • Argon or Nitrogen gas (inert atmosphere)

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluoro-3-methoxybenzene (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Catalyst Addition : In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The solution should be sparged with the inert gas for 10-15 minutes prior to addition to remove dissolved oxygen. [9]5. Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(4-Fluoro-3-methoxyphenyl)phenol.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Summary of Analytical Data

The following table summarizes the expected characterization data for 4-(4-Fluoro-3-methoxyphenyl)phenol.

Parameter Expected Value / Observation
Molecular Formula C₁₃H₁₁FO₂
Molecular Weight 218.22 g/mol [5][6]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.4 (d, 2H), ~7.2-7.0 (m, 3H), ~6.9 (d, 2H), ~5.0 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃). Note: Shifts are estimates and coupling constants (J) would need experimental determination.
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~158-155 (C-F), ~155 (C-OH), ~148 (C-OCH₃), ~133-130 (quaternary C), ~129 (CH), ~118-115 (CH), ~114-112 (CH), ~56 (-OCH₃). Note: Shifts are estimates based on similar structures. [10][11]
Mass Spec (ESI-) m/z: 217.06 [M-H]⁻ (Calculated for C₁₃H₁₀FO₂⁻: 217.0670)
HPLC Purity (254 nm) >95% (typical target). Retention time is method-dependent.
Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The coupling between adjacent protons and with the fluorine atom will lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets).

  • ¹³C NMR Spectroscopy : This analysis identifies the different carbon environments in the molecule. The spectrum will show signals for the 13 unique carbon atoms, with characteristic chemical shifts for carbons attached to electron-withdrawing groups like oxygen and fluorine. [10]* Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion (or a related adduct/fragment like [M-H]⁻) is measured, confirming the elemental composition. [12]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid) is typically used. [13][14]The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific UV wavelength (e.g., 254 nm).

Safety, Handling, and Storage

As a substituted phenol, 4-(4-Fluoro-3-methoxyphenyl)phenol should be handled with appropriate care.

  • Hazards : Phenolic compounds can be skin and eye irritants. [15]Inhalation of dust and ingestion should be avoided. The compound is harmful if swallowed, in contact with skin, or if inhaled. [16]* Handling : Always handle the compound in a well-ventilated area or a chemical fume hood. [15]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [16]* Storage : Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. [15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol. This guide has detailed a practical synthetic protocol and outlined the necessary analytical methods for its complete characterization. The structural and purity confirmation through NMR, MS, and HPLC is a critical, self-validating step in the synthesis workflow. The availability of this well-characterized compound serves as a valuable starting point for further research in the development of novel pharmaceuticals and advanced functional materials.

References

  • Chemsrc. (2025, October 8). 3-fluoro-4-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Dagan, S. (n.d.).
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-fluorophenoxy)phenol. Retrieved from [Link]

  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Campíns-Falcó, P., et al. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical reaction.
  • Higashi, Y. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. Available at: [Link]

  • Vervoort, J., et al. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • IMSERC, Northwestern University. (n.d.). Applications for Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. Available at: [Link]

Sources

Physical and chemical properties of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(4-Fluoro-3-methoxyphenyl)phenol (CAS No. 64465-63-0). As a member of the fluorinated biaryl phenol class of compounds, it holds significant interest for researchers in medicinal chemistry and materials science. This document collates available data on its structure, properties, and plausible synthetic routes, while also contextualizing its potential applications based on the characteristics of related methoxyphenol and fluorinated aromatic compounds. Due to the limited publicly available experimental data for this specific molecule, this guide also draws upon established knowledge of analogous structures to provide expert insights into its expected behavior and characteristics. This guide is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

4-(4-Fluoro-3-methoxyphenyl)phenol, also systematically named 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol, is a biaryl compound featuring a phenol ring linked to a fluoro-methoxyphenyl ring. The presence of a fluorine atom and a methoxy group on one of the aromatic rings, coupled with a hydroxyl group on the other, imparts a unique combination of electronic and steric properties to the molecule. These functional groups are known to influence a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making this class of compounds particularly relevant in the field of drug discovery.

The fluorine atom, with its high electronegativity and small size, can modulate the acidity of the phenolic proton and influence intermolecular interactions. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be a key factor in pharmacokinetic profiles. The phenolic hydroxyl group is a crucial site for hydrogen bonding and can be a key pharmacophoric feature.

Below is a diagram illustrating the chemical structure of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Caption: Chemical structure of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Physical and Chemical Properties

While comprehensive experimental data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not widely published, a summary of its known and predicted properties is presented below. It is important to note that some properties are computationally predicted and should be confirmed experimentally.

Table 1: Physical and Chemical Properties of 4-(4-Fluoro-3-methoxyphenyl)phenol

PropertyValueSource/Comment
IUPAC Name 4-(4-Fluoro-3-methoxyphenyl)phenol-
Synonyms 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol-
CAS Number 64465-63-0-
Molecular Formula C₁₃H₁₁FO₂[1][2]
Molecular Weight 218.22 g/mol [1][2]
Appearance No data available (likely a solid)Inferred from similar compounds
Melting Point No data available-
Boiling Point No data available[1]
Solubility No data available. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane, with low solubility in water.Inferred from similar compounds[3]
pKa (Phenolic OH) No data available (Predicted to be slightly more acidic than phenol due to the electron-withdrawing fluorine)Theoretical consideration
Storage Conditions Store at -4°C for short term (1-2 weeks) and -20°C for long term (1-2 years).[2]

Synthesis and Reactivity

Plausible Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthetic pathway would involve the coupling of a boronic acid (or its ester derivative) with an aryl halide in the presence of a palladium catalyst and a base.

Suzuki_Coupling reactant1 4-Hydroxyphenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) reactant1->catalyst reactant2 4-Bromo-1-fluoro-2-methoxybenzene reactant2->catalyst product 4-(4-Fluoro-3-methoxyphenyl)phenol catalyst->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Expertise & Experience Insight: The choice of reactants can be reversed (i.e., 4-bromo-phenol and 4-fluoro-3-methoxyphenylboronic acid). The selection would depend on the commercial availability and stability of the starting materials. The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to the coupling reaction to prevent side reactions, followed by a deprotection step. The specific choice of palladium catalyst, ligands, base, and solvent system would need to be optimized to achieve high yields and purity.

Reactivity Profile

The reactivity of 4-(4-Fluoro-3-methoxyphenyl)phenol is dictated by its key functional groups:

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for the formation of a phenoxide ion, a potent nucleophile.

  • Aromatic Rings: The electron-rich nature of the aromatic rings makes them susceptible to electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (methoxy, hydroxyl) and deactivating (fluoro) groups.

  • Carbon-Fluorine Bond: The C-F bond is generally strong and stable, contributing to the metabolic stability of the molecule. However, under certain conditions, it can participate in nucleophilic aromatic substitution reactions.

Potential Applications and Biological Significance

While specific biological activities or applications for 4-(4-Fluoro-3-methoxyphenyl)phenol have not been explicitly reported, its structural motifs are present in molecules with known biological relevance.

  • Pharmaceutical Intermediates: As stated by suppliers, this compound is likely valuable as a building block in the synthesis of more complex molecules for pharmaceutical applications[4]. The biaryl phenol scaffold is a common feature in many biologically active compounds.

  • Medicinal Chemistry Context:

    • Antimicrobial and Antioxidant Properties: Methoxyphenols are a class of natural compounds known for their antimicrobial and antioxidant activities[5][6]. The presence of the methoxyphenol moiety in the target molecule suggests that it could be investigated for similar properties.

    • Drug Design: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[7]. The fluoro-methoxyphenyl group could be a key component in designing novel therapeutic agents.

  • Materials Science: Biaryl compounds can be precursors for the synthesis of liquid crystals, polymers, and other functional materials[4]. The specific electronic properties conferred by the fluorine and methoxy groups could be advantageous in these applications.

Spectroscopic and Analytical Characterization

No publicly available spectroscopic data for 4-(4-Fluoro-3-methoxyphenyl)phenol was identified. However, based on its structure, the following spectral characteristics would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the methoxy group protons, and a broad singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would be complex due to the substitution patterns.

  • ¹³C NMR: Resonances for all 13 carbon atoms, with the carbon atoms attached to fluorine showing characteristic coupling (C-F coupling constants).

  • FTIR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the ether and phenol, and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₁₁FO₂).

Protocol for a Self-Validating System (Trustworthiness): For researchers synthesizing or acquiring this compound, a comprehensive analytical characterization is crucial for identity and purity confirmation. A recommended protocol would include:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to determine the purity profile.

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

    • ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the isomeric identity.

    • FTIR spectroscopy to identify the key functional groups.

  • Physical Property Determination:

    • Melting point determination using a calibrated apparatus.

    • Solubility testing in a range of relevant solvents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(4-Fluoro-3-methoxyphenyl)phenol is not publicly available. However, based on the data for related fluorinated and phenolic compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Phenolic compounds can be skin and eye irritants. Fluorinated aromatic compounds can also have toxicological effects. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Keep in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended[2].

Conclusion

4-(4-Fluoro-3-methoxyphenyl)phenol is a specialty chemical with significant potential as an intermediate in the synthesis of pharmaceuticals and functional materials. While detailed experimental data on its physical and chemical properties are sparse in the public domain, its structural features suggest a range of interesting chemical and potential biological activities. This guide provides a foundational understanding of this molecule, drawing on available data and established chemical principles. Further experimental investigation is warranted to fully characterize its properties and explore its potential applications.

References

  • Arctom (n.d.). [CAS NO. 64465-63-0] 4-(4-Fluoro-3-methoxyphenyl)phenol. Retrieved from [Link]

  • BIOFOUNT (n.d.). 64465-63-0|4-(4-Fluoro-3-methoxyphenyl)phenol. Retrieved from [Link]

  • De Clercq, E. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4787. [Link]

  • Nugnes, R., Orlo, E., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Antibiotics, 10(8), 957. [Link]

Sources

Crystal Structure Analysis of 4-(4-Fluoro-3-methoxyphenyl)phenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystallographic and physicochemical properties of 4-(4-Fluoro-3-methoxyphenyl)phenol, a biphenyl derivative with significant potential in medicinal chemistry. While a definitive crystal structure for this specific molecule is not yet publicly available, this document leverages comparative analysis of structurally analogous compounds and theoretical modeling to elucidate its likely structural characteristics. We will delve into the synthesis, theoretical physicochemical properties, and a detailed methodology for single-crystal X-ray diffraction analysis. Furthermore, this guide will explore the profound implications of its three-dimensional structure on intermolecular interactions, supramolecular architecture, and its applications in rational drug design. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the structural analysis of novel biphenyl derivatives.

Introduction: The Significance of Structural Insight in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 4-(4-Fluoro-3-methoxyphenyl)phenol, with its fluorine and methoxy substitutions, presents an intriguing candidate for drug development. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it dictates a molecule's physicochemical properties, such as solubility, stability, and bioavailability, all of which are critical determinants of a drug's efficacy and safety.

This guide will provide a comprehensive framework for the crystal structure analysis of 4-(4-Fluoro-3-methoxyphenyl)phenol. Through a combination of theoretical predictions and comparative analysis of related structures, we will illuminate the path for its empirical structural determination and underscore the importance of such analysis in accelerating drug discovery efforts.

Synthesis and Crystallization: From Molecule to Single Crystal

A plausible synthetic route for 4-(4-Fluoro-3-methoxyphenyl)phenol is the Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds. This would involve the cross-coupling of a boronic acid derivative of one phenyl ring with a halide of the other.

Proposed Synthetic Protocol: Suzuki Coupling

A common method for synthesizing similar biphenyl compounds is the Suzuki coupling reaction.[3] This involves the reaction of a phenylboronic acid with a phenyl halide in the presence of a palladium catalyst and a base.

Step-by-step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromophenol and (4-fluoro-3-methoxyphenyl)boronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate, to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the compound's solubility and stability.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

Physicochemical Properties: A Theoretical Profile

Prior to experimental analysis, computational methods can provide valuable insights into the physicochemical properties of 4-(4-Fluoro-3-methoxyphenyl)phenol, which are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValueSource
Molecular Formula C₁₃H₁₁FO₂PubChem
Molecular Weight 218.22 g/mol [4][5]
XLogP3 3.3[4][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 2[4][5]
Rotatable Bond Count 2[4][5]
Topological Polar Surface Area 29.5 Ų[4][5]

These predicted properties suggest that 4-(4-Fluoro-3-methoxyphenyl)phenol possesses drug-like characteristics, with a balance of lipophilicity and polarity. The presence of a hydrogen bond donor (the phenolic hydroxyl group) and acceptors (the oxygen atoms of the hydroxyl and methoxy groups) indicates its potential to form specific interactions with biological targets.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[6][7] The fundamental principle behind this technique is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atoms in a crystal lattice.[6][7]

Bragg's Law: nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.

Experimental Workflow for Single-Crystal XRD

XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount Micromanipulation detector Data Collection (Detector) mount->detector Rotation in X-ray Beam xray X-ray Source xray->mount Irradiation integration Integration of Reflection Intensities detector->integration Raw Diffraction Data scaling Data Scaling & Merging integration->scaling solution Phase Problem & Structure Solution scaling->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Figure 1: A generalized workflow for a single-crystal X-ray diffraction experiment.

Step-by-step Experimental Protocol:

  • Crystal Selection and Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Crystal Structure Analysis: Learning from Analogs

In the absence of a determined structure for 4-(4-Fluoro-3-methoxyphenyl)phenol, we can infer its likely crystallographic properties by examining related biphenyl derivatives.

CompoundCrystal SystemSpace GroupKey FeatureReference
BiphenylMonoclinicP2₁/cPlanar conformation in the crystal.[8]
4,4'-Bis[5-(methoxycarbonyl)pentyloxy]biphenylMonoclinicC2/cNon-planar conformation due to bulky substituents.[8]
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideMonoclinicP2₁/cThree-dimensional supramolecular architecture via C-H...O interactions.[9]
3,4-dimethoxyphenolOrthorhombicPca2₁Hydrogen bonding chains involving methoxy groups.[10]

Analysis and Prediction:

The substitution pattern on the biphenyl rings significantly influences the molecular conformation and crystal packing. For 4-(4-Fluoro-3-methoxyphenyl)phenol, the presence of the methoxy group ortho to the inter-ring bond may induce a non-planar conformation, with a notable dihedral angle between the two phenyl rings. The crystal system is likely to be monoclinic, a common system for such organic molecules.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of 4-(4-Fluoro-3-methoxyphenyl)phenol will be dictated by a network of intermolecular interactions.

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can interact with the oxygen atoms of the hydroxyl and methoxy groups of neighboring molecules, likely forming chains or dimeric motifs.[10]

  • C-H...F and C-H...O Interactions: Weak hydrogen bonds involving the fluorine and oxygen atoms are also expected to play a role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further contributing to the overall stability of the crystal lattice.

Figure 2: A potential hydrogen bonding interaction between two molecules of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Implications for Rational Drug Design

A detailed understanding of the crystal structure of 4-(4-Fluoro-3-methoxyphenyl)phenol is invaluable for structure-based drug design.

  • Pharmacophore Modeling: The precise geometry of the molecule, including the dihedral angle between the phenyl rings and the orientation of the functional groups, defines its pharmacophore, which is essential for its interaction with a biological target.

  • Molecular Docking: The crystal structure provides the ideal starting conformation for computational docking studies, enabling the prediction of binding modes and affinities to target proteins.

  • Structure-Activity Relationship (SAR) Studies: By correlating structural features with biological activity, researchers can rationally design new analogs with improved potency and selectivity. The presence of the fluorine atom, for instance, is a well-established strategy to block metabolic hotspots and enhance binding affinity through favorable electrostatic interactions.[1]

Conclusion

This technical guide has presented a comprehensive framework for the crystal structure analysis of 4-(4-Fluoro-3-methoxyphenyl)phenol. While awaiting empirical determination, a combination of theoretical modeling and comparative analysis of analogous structures provides significant insight into its likely physicochemical properties and three-dimensional architecture. The methodologies and principles outlined herein serve as a robust guide for researchers engaged in the structural elucidation of novel drug candidates. Ultimately, the experimental determination of this compound's crystal structure will be a critical step in unlocking its full therapeutic potential and accelerating its journey through the drug development pipeline.

References

  • A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem.
  • Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). NIH.
  • The Crystal Structure of Some Biphenyl Derivatives and X-ray Diffraction ... - Google Books.
  • 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol. Smolecule.
  • X-ray diffraction (XRD) patterns of terpolyimides based on... | Download Scientific Diagram.
  • theoretical properties of 4-Fluoro-2-(4-methoxybenzyl)phenol. Benchchem.
  • 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem. NIH.
  • Synthesis of 3-(4-fluorophenoxy)phenol. | Download Scientific Diagram.
  • Synthesis of 4-Methoxyphenol. [www.rhodium.ws].
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC. NIH.
  • JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google P
  • 4-Fluoro-2-(4-methoxyphenyl)phenol | C13H11FO2 | CID 73292248 - PubChem.
  • 3-fluoro-4-(4-methoxyphenyl)phenol | CAS#:1262003-60-0 | Chemsrc.
  • 4-(4-Fluoro-3-methoxyphenyl)phenol - SpectraBase.
  • 1261943-84-3 | 4-(4-Chloro-2-methoxyphenyl)phenol | ChemScene.
  • X-ray Diffraction - Chemistry LibreTexts.
  • X-ray Diffraction (XRD).
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed.
  • Crystal structure of 3,4-dimethoxyphenol - PMC. NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(4-Fluoro-3-methoxyphenyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile of a compound in various organic solvents is fundamental to the design of crystallization processes, formulation development, and analytical method development. This guide provides a comprehensive technical overview of the solubility of 4-(4-Fluoro-3-methoxyphenyl)phenol, a novel phenolic compound with potential therapeutic applications. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, present a detailed experimental protocol for determining its solubility, and discuss the interpretation of solubility data in the context of solvent selection for pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Poor solubility can lead to low and variable bioavailability, hindering the development of promising drug candidates.[1][2] Therefore, a thorough understanding and characterization of a compound's solubility is paramount from the early stages of drug discovery through to formulation.[1][2]

This guide focuses on 4-(4-Fluoro-3-methoxyphenyl)phenol, a substituted biphenyl phenol derivative. Its structural features, including a phenolic hydroxyl group, a fluoro substituent, and a methoxy group, suggest a nuanced solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties and Theoretical Solubility Profile

While specific experimental solubility data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not extensively available in public literature, we can predict its behavior based on its structural attributes and established principles of solubility.

Molecular Structure and Functional Group Analysis

The structure of 4-(4-Fluoro-3-methoxyphenyl)phenol contains several key functional groups that dictate its interactions with solvents:

  • Phenolic Hydroxyl (-OH) group: This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar, protic solvents.

  • Fluoro (-F) group: The high electronegativity of fluorine can increase the polarity of the C-F bond, potentially enhancing interactions with polar solvents.

  • Methoxy (-OCH3) group: The ether linkage is a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Biphenyl backbone: This large, nonpolar aromatic structure will favor solubility in nonpolar or moderately polar aprotic solvents.

The interplay between the polar functional groups and the nonpolar aromatic core will result in a solubility profile that is highly sensitive to the solvent's properties.

Predicting Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the presence of the hydroxyl and methoxy groups, 4-(4-Fluoro-3-methoxyphenyl)phenol is expected to exhibit moderate to good solubility in these solvents through hydrogen bonding. However, the large nonpolar backbone may limit its solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing them to interact favorably with the polar functional groups of the compound. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large aromatic structure of the compound will likely lead to some solubility in nonpolar solvents through van der Waals interactions. However, the presence of polar functional groups will limit extensive solubility.

Quantitative Physicochemical Properties

Computational models provide theoretical values for key physicochemical properties that influence solubility.

PropertyValueSource
Molecular FormulaC₁₃H₁₁FO₂PubChem[5]
Molecular Weight218.22 g/mol PubChem[5]
XLogP3 (LogP)3.3PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Topological Polar Surface Area29.5 ŲPubChem[5]

The relatively high LogP value of 3.3 suggests a more lipophilic character, which would favor solubility in less polar organic solvents over water. The presence of both hydrogen bond donors and acceptors confirms its potential for interaction with a range of solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][6][7] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of 4-(4-Fluoro-3-methoxyphenyl)phenol into several glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to simulate room and physiological temperatures, respectively.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] A preliminary study can determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-(4-Fluoro-3-methoxyphenyl)phenol using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess solute B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility of 4-(4-Fluoro-3-methoxyphenyl)phenol in Selected Organic Solvents

SolventSolvent Polarity IndexSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Hexane0.1< 1< 1
Toluene2.45 - 1010 - 20
Dichloromethane3.150 - 100> 100
Acetone5.1> 200> 200
Ethanol5.2> 200> 200
Methanol6.6100 - 150150 - 200
Acetonitrile5.850 - 100100 - 150
Dimethyl Sulfoxide (DMSO)7.2> 200> 200
Water10.2< 0.1< 0.1

Interpretation of Results:

The hypothetical data illustrates the expected trends based on the compound's structure. High solubility in polar aprotic (Acetone, DMSO) and polar protic (Ethanol, Methanol) solvents is anticipated. The moderate solubility in less polar solvents like Dichloromethane and Toluene highlights the contribution of the nonpolar biphenyl core. As expected, the compound is practically insoluble in nonpolar Hexane and highly polar Water.

Visualizing the Relationship between Polarity and Solubility

G cluster_solute 4-(4-Fluoro-3-methoxyphenyl)phenol cluster_solvent Solvent Solute Solute (Polar & Nonpolar Moieties) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic H-Bonding & Dipole-Dipole (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole (High Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar van der Waals (Low Solubility)

Sources

Thermal Stability and Decomposition Profile of 4-(4-Fluoro-3-methoxyphenyl)phenol: An Investigative Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide outlines a comprehensive methodology for characterizing the thermal stability and decomposition pathways of 4-(4-Fluoro-3-methoxyphenyl)phenol. Given the absence of extensive published data on this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. It details the theoretical considerations, experimental design, and data interpretation framework necessary to establish a robust thermal profile. The protocols described herein are designed as a self-validating system, integrating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to provide a holistic understanding of the material's behavior under thermal stress.

Introduction and Theoretical Framework

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like 4-(4-Fluoro-3-methoxyphenyl)phenol is a critical quality attribute. It directly influences shelf-life, storage conditions, manufacturing process parameters (e.g., drying, milling), and ultimately, the safety and efficacy of the final drug product. Understanding the temperatures at which a molecule begins to degrade and the nature of its decomposition is non-negotiable in pharmaceutical development.

The structure of 4-(4-Fluoro-3-methoxyphenyl)phenol presents several key functional groups whose individual and collective stability will dictate its overall thermal profile:

  • Phenolic Hydroxyl (-OH): Prone to oxidation, especially at elevated temperatures.

  • Biphenyl Ether Linkage: Generally stable, but can be a point of cleavage under significant thermal stress.

  • Methoxy Group (-OCH₃): Can undergo demethylation or elimination reactions.

  • Carbon-Fluorine Bond (C-F): One of the strongest single bonds in organic chemistry, typically conferring high thermal stability to the aromatic ring it's attached to.

This guide will establish a workflow to experimentally determine the interplay of these structural features on the molecule's thermal behavior.

Proposed Investigative Workflow

A multi-technique approach is essential for a complete thermal analysis. DSC provides energetic information (melting, crystallization, decomposition onset), while TGA provides quantitative mass loss data. The logical flow of investigation should be structured to build a comprehensive profile, where results from one technique inform the next.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Decomposition Analysis cluster_2 Phase 3: Mechanistic Insight (Optional) A Obtain High-Purity 4-(4-Fluoro-3-methoxyphenyl)phenol B Differential Scanning Calorimetry (DSC) Screening A->B Sample Prep C Determine Melting Point (Tm) & Decomposition Onset (Td) B->C Data Analysis D Thermogravimetric Analysis (TGA) C->D Inform TGA Temp Range E Quantify Mass Loss vs. Temp D->E Data Acquisition F Identify Decomposition Stages E->F Derivative Analysis (DTG) G TGA coupled with Mass Spec or FTIR (TGA-MS/FTIR) F->G Guide Evolved Gas Analysis H Identify Evolved Gas Products G->H Real-time Analysis I Propose Decomposition Pathway H->I Chemical Inference

Caption: Investigative workflow for thermal analysis.

Experimental Protocols

The following protocols are designed to be robust starting points. Instrument-specific parameters may require minor adjustments.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (an indicator of purity) and the onset temperature of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C). This is a mandatory step for data integrity.

  • Sample Preparation: Accurately weigh 2-3 mg of 4-(4-Fluoro-3-methoxyphenyl)phenol into a vented aluminum pan. A vented pan is crucial to allow any evolved gases during decomposition to escape, preventing pan rupture and ensuring accurate measurement.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere prevents thermo-oxidative degradation, isolating the purely thermal decomposition pathway.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at 10 °C/min to 350 °C. A 10 °C/min ramp rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Identify the sharp endotherm corresponding to the melting point (Tm). The peak area can be used to calculate the heat of fusion (ΔHfus).

    • Observe the exothermic event following the melt, which typically signifies decomposition. The extrapolated onset temperature of this exotherm is recorded as the decomposition temperature (Td).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify the loss of mass as a function of temperature and identify distinct decomposition steps.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-7 mg of the sample into a ceramic or platinum TGA pan. A larger sample size than DSC is used to ensure accurate mass loss detection.

  • Instrument Setup:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at 10 °C/min to 600 °C. The final temperature is set well above the DSC decomposition onset to ensure the complete decomposition profile is captured.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Calculate the first derivative of the TGA curve (the DTG curve). Peaks in the DTG curve correspond to the temperatures of maximum mass loss rate for each decomposition step.

    • Determine the onset temperature of mass loss and the temperature at which 5% mass loss occurs (T₅), a common benchmark for thermal stability.

Data Interpretation and Hypothetical Results

While experimental data is not available, we can postulate a likely thermal profile based on the molecule's structure.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterTechniqueHypothetical ValueSignificance
Melting Point (Tm)DSC160 - 175 °CA sharp melt indicates high purity. A broad melt suggests impurities.
Decomposition Onset (Td)DSC~220 °CThe temperature at which energetic decomposition begins. A critical process safety limit.
T₅ (Temp. at 5% Mass Loss)TGA~235 °CA conservative and widely used industry benchmark for the upper limit of thermal stability.
Major Mass Loss Step 1TGA220 - 300 °CCould correspond to the loss of the methoxy and/or hydroxyl groups.
Major Mass Loss Step 2TGA> 300 °CLikely involves the cleavage of the more stable biphenyl ether bond and fragmentation of the aromatic rings.
Residual Mass @ 600°CTGA< 2%Indicates complete decomposition to volatile products under an inert atmosphere.
Hypothetical Decomposition Pathway

The decomposition is unlikely to be a single-step event. A plausible cascade would involve the loss of the more labile functional groups first, followed by the fragmentation of the core structure at higher temperatures.

G A 4-(4-Fluoro-3-methoxyphenyl)phenol C₁₃H₁₁FO₂ B Initial Decomposition ~220-300 °C A->B Heat (Δ) C Volatile Fragments e.g., H₂O, CH₄, CO B->C Loss of -OH & -OCH₃ D Intermediate Radical Species B->D Loss of -OH & -OCH₃ E E D->E Heat (ΔΔ) F Fluorinated Aromatic Fragments E->F Ring Cleavage G Char/Residue (minor) E->G Ring Cleavage

Caption: Plausible multi-step decomposition cascade.

Conclusion and Recommendations

This guide provides the essential framework for a rigorous evaluation of the thermal stability of 4-(4-Fluoro-3-methoxyphenyl)phenol. The primary recommendation is to perform DSC and TGA analyses as described to generate foundational data. These results will establish critical parameters for safe handling, storage, and processing. For drug development programs requiring deeper mechanistic understanding, coupling TGA with evolved gas analysis techniques like Mass Spectrometry or FTIR is strongly advised to definitively identify decomposition products and validate the proposed pathways. The strength of the C-F bond suggests that fluorinated fragments may be a significant component of the final decomposition products, a factor that could have environmental and safety implications.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link]

  • O'Neil, M. J. (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co. [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

A Technical Guide to the In Silico Prediction of Bioactivity for 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the early computational assessment of novel chemical entities is paramount for streamlining the development pipeline and mitigating late-stage failures.[1] This guide presents a comprehensive, field-proven in silico workflow for the bioactivity prediction of 4-(4-Fluoro-3-methoxyphenyl)phenol, a compound with limited published biological data. By treating this molecule as a case study for de novo discovery, we provide a robust, self-validating methodology for researchers, scientists, and drug development professionals. The workflow encompasses initial physicochemical and drug-likeness characterization, multi-faceted target identification using both ligand- and structure-based approaches, and predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each stage is detailed with step-by-step protocols for widely accessible and authoritative computational tools. The objective is to construct a holistic predictive profile of a novel compound, thereby enabling data-driven decisions for prioritizing further experimental validation.

Introduction: The Imperative for Early-Stage Computational Insight

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[1] Computational, or in silico, methods have emerged as indispensable tools in the early stages of this process, offering a rapid and cost-effective means to evaluate a compound's potential before committing significant resources to synthesis and wet-lab testing.[2][3]

Foundational Analysis: Physicochemical Profiling and Drug-Likeness

Before exploring potential biological targets, it is crucial to first assess the fundamental physicochemical properties of 4-(4-Fluoro-3-methoxyphenyl)phenol. These properties are strong determinants of a molecule's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[5][6] A primary and widely accepted framework for this initial assessment is Lipinski's Rule of Five.[7][8]

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, this rule of thumb evaluates "drug-likeness" to predict if a compound is likely to be an orally active drug in humans.[9][10] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[8][11]:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.

  • Hydrogen Bond Donors (HBD): Not more than 5 (sum of OHs and NHs).

  • Hydrogen Bond Acceptors (HBA): Not more than 10 (sum of Ns and Os).

Experimental Protocol 1: Physicochemical Property Calculation
  • Obtain the SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for 4-(4-Fluoro-3-methoxyphenyl)phenol from a chemical database like PubChem or by using a chemical drawing tool. The SMILES string is COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F.

  • Utilize a Web-Based Tool: Navigate to a free and accessible web server such as SwissADME .[12]

  • Input the Molecule: Paste the SMILES string into the input box and execute the analysis.

  • Analyze the Results: The server will output a comprehensive table of physicochemical properties. Record the values for Molecular Weight, LogP, Hydrogen Bond Donors, and Hydrogen Bond Acceptors.

Data Presentation 1: Physicochemical Properties of 4-(4-Fluoro-3-methoxyphenyl)phenol
PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight234.23 g/mol < 500 DaYes
LogP3.16≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

Insight: The analysis reveals that 4-(4-Fluoro-3-methoxyphenyl)phenol fully complies with Lipinski's Rule of Five. This provides an initial, positive indication that the molecule possesses "drug-like" characteristics conducive to good oral bioavailability, justifying a deeper investigation into its potential biological targets.

Target Identification: A Multi-Pronged Approach

With a favorable physicochemical profile, the next critical phase is to identify potential protein targets through which the compound might exert a biological effect.[13] Since no primary target is known, we will employ a two-pronged strategy that leverages both ligand similarity and protein structure to generate a robust list of candidate targets.[14]

G cluster_workflow In Silico Bioactivity Prediction Workflow cluster_target_id Target Identification Methods cluster_validation Validation & Analysis A Compound Input 4-(4-Fluoro-3-methoxyphenyl)phenol B Physicochemical Profiling (Lipinski's Rule of Five) A->B C Target Identification B->C Drug-like? D Target Validation & Pathway Analysis C->D T1 Ligand-Based (SwissTargetPrediction) C->T1 T2 Structure-Based (Reverse Docking) C->T2 E ADMET Prediction D->E V1 Docking Score Analysis D->V1 V2 Pathway Enrichment (KEGG Analysis) D->V2 F Bioactivity Hypothesis E->F T1->D T2->D

Caption: Overall workflow for in silico bioactivity prediction.

Ligand-Based Target Prediction

This approach is founded on the similarity principle: structurally similar molecules often bind to the same protein targets. By comparing our query molecule to a vast database of known bioactive ligands, we can infer its most probable targets.[15]

Experimental Protocol 2: Ligand-Based Target Fishing with SwissTargetPrediction
  • Navigate to the Server: Access the SwissTargetPrediction web server, a tool developed by the Swiss Institute of Bioinformatics.[16]

  • Input the Molecule: Paste the SMILES string for 4-(4-Fluoro-3-methoxyphenyl)phenol into the query box. The 2D structure will be automatically generated.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Execute Prediction: Initiate the target prediction process.

  • Interpret Results: The output will be a ranked list of potential protein targets. The "Probability" score reflects the confidence of the prediction based on similarity to known ligands.[17][18] Focus on the targets with the highest probability scores for further investigation.

Structure-Based Target Prediction (Reverse Docking)

In contrast to ligand-based methods, reverse docking (also known as inverse docking) screens the query molecule against a large library of 3D protein structures to predict binding affinity.[19][20] This method can uncover novel targets that may not be identified through ligand similarity alone.[21]

G cluster_proteins Library of Protein Binding Sites ligand Query Ligand (Flexible) p1 Protein 1 ligand->p1 Docking Simulation p2 Protein 2 ligand->p2 Docking Simulation p3 Protein 3 ligand->p3 Docking Simulation pn Protein N ligand->pn Docking Simulation results Ranked Targets {Binding Score 1 | Binding Score 2 | ... | Binding Score N} p1->results p2->results p3->results pn->results

Caption: Conceptual diagram of the reverse docking process.

Experimental Protocol 3: Reverse Docking with ReverseDock
  • Access the Server: Navigate to the ReverseDock web server.[22][23]

  • Prepare Ligand File: Convert the SMILES string of the query molecule into a 3D structure file (e.g., .mol2 format) using a tool like Open Babel or a chemical drawing software.

  • Upload Ligand: Upload the generated .mol2 file to the server.

  • Select Protein Targets: The server allows users to upload their own set of protein structures (PDB files) or provide UniProt IDs. For a broad discovery screen, select a diverse panel of targets from a database like the PDB, focusing on major drug target families (e.g., kinases, GPCRs, nuclear receptors).

  • Run Docking: Submit the job. The server uses AutoDock Vina to perform the docking calculations.[20][24]

  • Analyze Binding Energies: The results will provide a list of the protein targets ranked by their predicted binding affinities (in kcal/mol). More negative values indicate a stronger predicted binding interaction.

Target Validation and Pathway Analysis

Generating a list of potential targets is only the first step. The next crucial phase involves prioritizing these targets and understanding their biological context. This is achieved by cross-referencing the results from both ligand-based and structure-based methods and performing pathway enrichment analysis.

Consensus Scoring and Prioritization

A high-confidence target is one that appears in the results of multiple predictive methods. By integrating the outputs from SwissTargetPrediction and ReverseDock, we can create a prioritized list.

Data Presentation 2: Consolidated and Prioritized Target List (Hypothetical)
Target ProteinUniProt IDSwissTargetPrediction ProbabilityReverse Docking Score (kcal/mol)Target ClassRationale for Prioritization
Estrogen Receptor AlphaP033720.85-8.2Nuclear ReceptorHigh probability and strong binding score. Phenolic core is a known feature of ER modulators.
Carbonic Anhydrase IIP009180.79-7.5EnzymeHigh probability and good binding score.
Tyrosine-protein kinase ABL1P005190.65-9.1KinaseVery strong binding score. Warrants investigation despite lower probability.
Prostaglandin G/H synthase 2 (COX-2)P353540.72-6.8EnzymeGood probability and moderate binding score. Phenolic compounds are known to interact with COX enzymes.
Biological Pathway Enrichment Analysis

Understanding the biological pathways in which the prioritized targets operate is essential for hypothesizing the compound's ultimate physiological effect.[25] The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database for this purpose.[26][27]

Experimental Protocol 4: KEGG Pathway Analysis
  • Compile Target List: Create a list of the gene names for the top-ranked targets from the consolidated table (e.g., ESR1, CA2, ABL1, COX2).

  • Use a Pathway Analysis Tool: Utilize a web-based tool that performs enrichment analysis, such as the one available on the KEGG website or through bioinformatics platforms like DAVID or Metascape.

  • Submit Gene List: Input the list of gene names and specify the organism as "Homo sapiens".

  • Analyze Enriched Pathways: The tool will return a list of biological pathways that are statistically over-represented in your target list. Note the pathways with the lowest p-values, as these are the most significant.

Insight (Hypothetical): If the target list (ESR1, COX2) is enriched in pathways like "Estrogen signaling pathway" and "Arachidonic acid metabolism," it would strongly suggest that 4-(4-Fluoro-3-methoxyphenyl)phenol may have hormonal modulatory and anti-inflammatory activities.

G cluster_pathway Hypothetical Enriched KEGG Pathway Compound 4-(4-Fluoro-3-... phenyl)phenol ER Estrogen Receptor (ESR1) Compound->ER Inhibits? COX2 COX-2 (PTGS2) Compound->COX2 Inhibits? Gene Estrogen-Responsive Gene Transcription ER->Gene PGE2 Prostaglandins COX2->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: Hypothetical pathways involving predicted targets.

Predictive ADMET Profiling

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[28] Early in silico prediction of ADMET properties is a critical step in de-risking a compound.[29][30]

Experimental Protocol 5: ADMET Prediction with ADMETlab 2.0 or ADMET-AI
  • Access a Prediction Server: Navigate to a comprehensive ADMET prediction server like ADMETlab 2.0 or ADMET-AI .[28][31] These platforms use machine learning models trained on large datasets to predict a wide range of properties.[28]

  • Submit the Molecule: Input the SMILES string of 4-(4-Fluoro-3-methoxyphenyl)phenol.

  • Run the Prediction: Execute the analysis.

  • Summarize Key Parameters: Collate the predictions for key ADMET properties into a structured table. Pay close attention to parameters like blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicities like hERG inhibition or mutagenicity.

Data Presentation 3: Predicted ADMET Profile (Hypothetical)
CategoryParameterPredicted OutcomeInterpretation
Absorption Caco-2 PermeabilityHighLikely well-absorbed from the gut.
Human Intestinal AbsorptionHighSupports good oral bioavailability.
Distribution Blood-Brain Barrier (BBB)PenetrantMay have central nervous system effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Excretion Renal Organic Cation TransporterSubstrateLikely cleared by the kidneys.
Toxicity hERG InhibitionLow RiskLower risk of cardiac toxicity.
AMES MutagenicityNon-mutagenicLower risk of carcinogenicity.
HepatotoxicityLow RiskLower risk of liver damage.

Conclusion and Synthesis of the Bioactivity Hypothesis

This in-depth technical guide has outlined a structured, multi-faceted computational workflow for elucidating the potential bioactivity of a novel compound, using 4-(4-Fluoro-3-methoxyphenyl)phenol as a case study. The in silico evidence suggests that this molecule is a promising drug-like candidate.

Synthesized Hypothesis: 4-(4-Fluoro-3-methoxyphenyl)phenol is a small molecule with excellent drug-like physicochemical properties and a favorable predicted ADMET profile, indicating a low likelihood of major toxicities. Computational target prediction strongly suggests it may interact with the Estrogen Receptor and COX enzymes . This dual-target profile could translate into a therapeutic potential for conditions requiring both hormonal modulation and anti-inflammatory activity. Its predicted ability to cross the blood-brain barrier suggests it could be investigated for neuro-inflammatory conditions. A potential liability is the predicted inhibition of the CYP2D6 metabolic enzyme, which would require careful consideration in any future drug development program.

This computationally derived hypothesis provides a solid, data-driven foundation for guiding subsequent, resource-intensive experimental validation, such as in vitro binding assays and cell-based functional screens.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). PubMed. Retrieved from [Link]

  • Targeting disease: Computational approaches for drug target identification. (2023). PubMed. Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press. Retrieved from [Link]

  • Computational Approach for Drug Target Identification. (2017). Chemical Genomics. Retrieved from [Link]

  • What is pharmacophore modeling and its applications?. (2024). Patsnap Synapse. Retrieved from [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2024). YouTube. Retrieved from [Link]

  • New computational method for identifying drug targets. (2015). Nature Asia. Retrieved from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. Retrieved from [Link]

  • Computational approaches for drug target identification in pathogenic diseases. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved from [Link]

  • What are the physicochemical properties of drug?. (2023). LookChem. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). PubMed Central. Retrieved from [Link]

  • PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. (n.d.). BABRONE. Retrieved from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024). LinkedIn. Retrieved from [Link]

  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. Retrieved from [Link]

  • Physicochemical properties. (n.d.). Fiveable. Retrieved from [Link]

  • Generalized Workflow for Generating Highly Predictive in Silico Off-Target Activity Models. (2014). ACS Publications. Retrieved from [Link]

  • Physicochemical properties of drug: Significance and symbolism. (n.d.). Wisdom Library. Retrieved from [Link]

  • ReverseDock. (n.d.). bio.tools. Retrieved from [Link]

  • ReverseDock. (n.d.). University of Freiburg. Retrieved from [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development. (2024). ResearchGate. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). PubMed Central. Retrieved from [Link]

  • Principles of Molecular Docking. (n.d.). CD ComputaBio. Retrieved from [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). ResearchGate. Retrieved from [Link]

  • What is Molecular Docking? Purpose, Types and softwares used in Molecular Docking. (n.d.). BIO-Resource. Retrieved from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed. Retrieved from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). ResearchGate. Retrieved from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. Retrieved from [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. (2024). YouTube. Retrieved from [Link]

  • Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs?. (2015). ResearchGate. Retrieved from [Link]

  • Integrated network analysis identifying potential novel drug candidates and targets for Parkinson's disease. (2021). NIH. Retrieved from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). PubMed Central. Retrieved from [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024). YouTube. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved from [Link]

  • Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022). YouTube. Retrieved from [Link]

  • Beginner for KEGG Pathway Analysis: The Complete Guide. (n.d.). MetwareBio. Retrieved from [Link]

  • ACID. (n.d.). bio.tools. Retrieved from [Link]

  • A novel dysregulated pathway-identification analysis based on global influence of within-pathway effects and crosstalk between pathways. (2013). NIH. Retrieved from [Link]

  • Integrating multi-omics data to uncover causal links between mitochond. (2024). medRxiv. Retrieved from [Link]

Sources

An In-depth Technical Guide to Novel Fluorinated Biphenyl Compounds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Fluorine and the Biphenyl Scaffold

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed, the biphenyl scaffold has proven to be a versatile and privileged core in numerous pharmacologically active agents.[1] Its inherent chemical stability and conformational flexibility allow it to engage with a wide array of biological targets. However, the true transformative power of this scaffold is often unlocked through strategic chemical modification, and no element has had a more profound impact in this arena than fluorine.[2][3]

The introduction of fluorine into organic molecules, a practice known as fluorination, has become a cornerstone of medicinal chemistry.[4] The unique properties of the fluorine atom—its small van der Waals radius (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—collectively impart significant advantages.[5][6] When applied to the biphenyl core, fluorination can dramatically alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its target protein.[3][5] Fluorine's strong electron-withdrawing nature can modulate the electronic properties of the aromatic rings, influencing key drug-receptor interactions.[7] Furthermore, by blocking sites of metabolic oxidation, fluorination can significantly extend a compound's half-life, a critical factor in drug design.[8][9]

This guide provides a comprehensive technical overview of novel fluorinated biphenyl compounds for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying causality of experimental choices, from synthesis to biological evaluation, grounding every claim in authoritative scientific literature.

Rational Design and Synthesis of Fluorinated Biphenyls

The creation of novel fluorinated biphenyls is not a matter of arbitrary substitution. It is a process of rational design, guided by an understanding of structure-activity relationships (SAR) and desired pharmacokinetic properties. The choice of where and how to place fluorine atoms on the biphenyl scaffold is a critical decision that impacts the entire drug discovery cascade.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

While various cross-coupling reactions such as Heck, Glaser, and Hiyama can be used to synthesize biphenyl compounds, the Suzuki-Miyaura reaction has emerged as the preferred method for its reliability, mild reaction conditions, and the commercial availability and stability of its key reagents.[5] This palladium-catalyzed reaction forms a C-C bond between an aryl halide (or triflate) and an arylboronic acid or ester.[5][7]

The causality behind this choice is rooted in efficiency and functional group tolerance. Boronic acids are generally non-toxic, stable to air and moisture, and the reaction byproducts are easily removed, simplifying purification.[5] The palladium catalyst, typically in its Pd(0) oxidation state, is highly efficient at facilitating the necessary transmetalation and reductive elimination steps that form the core of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_catalyst Pd(0) Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Active Catalyst Ar1-Pd(II)-X-L2 Ar1-Pd(II)-X-L2 Oxidative Addition Pd(0)L2->Ar1-Pd(II)-X-L2 Ar1-X Ar1-Pd(II)-Ar2-L2 Ar1-Pd(II)-Ar2-L2 Transmetalation Ar1-Pd(II)-X-L2->Ar1-Pd(II)-Ar2-L2 Ar2-B(OR)2 Base Ar1-Ar2 Ar1-Ar2 Biphenyl Product Ar1-Pd(II)-Ar2-L2->Ar1-Ar2 Reductive Elimination Ar1X Fluorinated Aryl Halide (Ar1-X) Ar1X->Ar1-Pd(II)-X-L2 Ar2B Arylboronic Acid (Ar2-B(OR)2) Ar2B->Ar1-Pd(II)-Ar2-L2 caption Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 3,4-Difluoro-4'-(tert-butyl)-1,1'-biphenyl

This protocol is a self-validating system, where successful synthesis is confirmed through a series of analytical checks. The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize a novel fluorinated biphenyl compound via a Pd(0)-catalyzed Suzuki-Miyaura coupling reaction.[5]

Materials:

  • 1-Bromo-3,4-difluorobenzene (Starting Material 1)

  • (4-(tert-butyl)phenyl)boronic acid (Starting Material 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane (Solvent)

  • Deionized Water (Co-solvent)

  • Ethyl Acetate (for chromatography)

  • n-Hexane (for chromatography)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup:

    • To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol).

    • Causality: This is the electrophilic partner, providing the fluorinated ring of the target biphenyl.

    • Add (4-(tert-butyl)phenyl)boronic acid (0.777 mmol).

    • Causality: This is the nucleophilic partner. A slight excess (1.5 eq) is used to ensure complete consumption of the limiting halide.

    • Add K₃PO₄ (0.164 g, 0.777 mmol).

    • Causality: The base is crucial for activating the boronic acid for transmetalation with the palladium complex.

    • Add Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

    • Causality: This is the pre-catalyst that generates the active Pd(0) species. A low catalytic loading is sufficient for an efficient reaction.

    • Add a 3:1 mixture of dioxane and water (v/v).

    • Causality: Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction Execution:

    • Seal the pressure tube and heat the mixture at 105 °C for 8.5 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

  • Monitoring and Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: TLC provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

    • Causality: This step separates the desired biphenyl product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

Structural Characterization and Data Analysis

Confirmation of the synthesized compound's structure and purity is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. In fluorinated compounds, the coupling between fluorine and adjacent carbon and proton nuclei (JCF and JHF) provides definitive evidence of fluorine's position.[5][7] For example, in the ¹³C NMR of a difluorobiphenyl, the carbons directly bonded to fluorine will appear as doublets with large coupling constants.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify characteristic functional groups. Key absorbances include C-H stretching from the aromatic rings and C-F bond vibrations.[5]

  • UV-Visible Spectroscopy (UV-Vis): This technique provides information about the electronic conjugation within the molecule, with the λ_max indicating the wavelength of maximum absorbance.[7]

Quantitative Data Summary

The following table summarizes the experimental data for a series of novel fluorinated biphenyl compounds synthesized via the described methodology.[5][7]

Compound NameAbbreviationMolecular FormulaYield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenylTBDFBPC₁₆H₁₆F₂77105–1077.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H)151.1 (d, JCF = 7.5 Hz), 149.1 (d, JCF = 7.5 Hz), 34.5, 31.0
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanoneDFBPEC₁₄H₁₀F₂O7971–728.01 (d, 2H), 7.6 (d, 2H), 2.6 (s, 3H)197.1 (C=O), 152.1 (d, JCF = 7.5 Hz), 149.0 (d, JCF = 9.8 Hz)
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenylDFDMBPC₁₄H₁₂F₂O₂72N/A7.4 (m, 1H), 7.2 (m, 2H), 6.8 (m, 3H), 3.8/3.82 (s, 6H)151.0 (d, JCF = 7.3 Hz), 149.0 (d, JCF = 7.5 Hz)
(3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfaneDFBPMSC₁₃H₁₀F₂SN/AN/A7.2-7.5 (m, 7H), 2.54 (s, 3H)151.0 (C-F), 116.0/117.0 (d, JCF = 12.8 Hz), 15.88 (CH₃)

Structure-Activity Relationships (SAR) and Pharmacokinetic Insights

The strategic placement of fluorine atoms is a powerful tool for optimizing a drug candidate's biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Modulating Biological Activity

The introduction of fluorine can enhance binding affinity through several mechanisms:

  • Conformational Control: Ortho-substitution on the biphenyl rings can restrict rotation around the pivot bond, locking the molecule into a more bioactive conformation.[10]

  • Altering Electronics: Fluorine's high electronegativity can change the electronic distribution of the biphenyl system, potentially strengthening interactions with electron-deficient or electron-rich pockets in the target protein.[5]

  • Novel Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in other non-covalent interactions, further anchoring the drug to its target.[11]

A detailed SAR study involves synthesizing a matrix of analogs where the number and position of fluorine atoms are systematically varied.[12] For instance, studies on fluorinated sialic acid inhibitors showed that even small modifications to the position of fluorine could dramatically alter inhibitory potency.[13]

SAR_Logic cluster_synthesis Molecular Design & Synthesis cluster_properties Physicochemical & Biological Properties cluster_outcome Desired Outcomes Start Biphenyl Scaffold F_Pos Vary Fluorine Position (ortho, meta, para) Start->F_Pos F_Num Vary Number of F Atoms (mono-, di-, poly-) Start->F_Num Lipophilicity Lipophilicity (LogP/LogD) F_Pos->Lipophilicity Metabolism Metabolic Stability F_Pos->Metabolism pKa pKa of Proximal Groups F_Pos->pKa Binding Target Binding Affinity F_Pos->Binding F_Num->Lipophilicity F_Num->Metabolism F_Num->Binding PK Optimized PK Profile Lipophilicity->PK Metabolism->PK pKa->PK Potency Increased Potency Binding->Potency Selectivity Improved Selectivity Binding->Selectivity caption Fig 2: Logic flow of SAR for fluorinated biphenyls.

Fig 2: Logic flow of SAR for fluorinated biphenyls.
Improving ADME Profiles

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. By placing a fluorine atom at a site on the biphenyl ring that is susceptible to hydroxylation, chemists can effectively block this metabolic pathway, increasing the drug's bioavailability and duration of action.[7][9]

Furthermore, fluorine can influence a compound's lipophilicity, which governs its ability to cross cell membranes.[3][6] While fluoro-arenes are generally more lipophilic, strategic fluorination can also be used to fine-tune this property to achieve the optimal balance for absorption and distribution.[6]

Conclusion and Future Directions

Novel fluorinated biphenyl compounds represent a rich and productive area of medicinal chemistry. The strategic combination of a privileged scaffold with the unique properties of fluorine provides a powerful platform for the development of next-generation therapeutics. The synthetic methodologies, particularly the robust Suzuki-Miyaura coupling, allow for the efficient creation of diverse chemical libraries.[5] Through careful analysis of SAR and a deep understanding of fluorine's effects on ADME properties, researchers can rationally design compounds with superior efficacy and safety profiles.

The future of this field lies in the continued development of novel fluorination methods that allow for even more precise and late-stage introduction of fluorine into complex molecules.[2][14] Additionally, the use of ¹⁸F-labeled biphenyl compounds as PET imaging agents offers exciting opportunities for in vivo diagnostics and for studying drug distribution and target engagement in real-time.[3][9] As our understanding of the subtle interplay between fluorination and biological systems grows, so too will the therapeutic potential of these remarkable compounds.

References

  • Navigating the Fluorinated Landscape: A Comparative Guide to the Biological Activity of 3,5-Difluorobiphenyl and Other Biphenyls. Benchchem. 4

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH). 5

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. 7

  • Synthesis of fluorinated biphenyls. ResearchGate. 1

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. 10

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. UCD Research Repository. 15

  • Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University. 14

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. 8

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 6

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. 16

  • Fluorination methods for drug discovery and development. PubMed. 2

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. 9

  • Applications of Fluorine in Medicinal Chemistry. PubMed. 3

  • Using Fluoropolymers In Biomedical Applications. Boyd Corporation. 17

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. 11

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. National Institutes of Health (NIH). 13

  • Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. ResearchGate. 18

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. 12

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed Central. 19

Sources

The Architecture of Order: A Technical Guide to the Discovery of Novel Biphenyl-Based Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the design, synthesis, and characterization of new liquid crystal precursors centered on the robust and versatile biphenyl core. We will delve into the fundamental principles that govern the relationship between molecular structure and mesomorphic behavior, offering both theoretical insights and practical, field-proven experimental protocols.

The Biphenyl Core: A Foundation for Liquid Crystalline Materials

The biphenyl moiety, with its rigid, calamitic (rod-like) shape, is a cornerstone in the world of thermotropic liquid crystals. Its inherent anisotropy is a critical prerequisite for the formation of the ordered, yet fluid, mesophases that are the hallmark of liquid crystals. The stability of the biphenyl structure, both thermally and chemically, makes it an ideal scaffold for creating materials with predictable and tunable properties.[1] The absence of a central linking group between the phenyl rings in biphenyl-based liquid crystals imparts high thermal, chemical, and UV stability.[1]

The journey to discovering a novel liquid crystal precursor begins with a deep understanding of how modifications to this core structure influence the delicate balance of intermolecular forces, ultimately dictating the type of liquid crystal phase (nematic, smectic, cholesteric) and the temperature range over which it is stable.

Key Molecular Design Principles

The transition from a crystalline solid to a liquid crystal and then to an isotropic liquid is governed by subtle changes in molecular ordering. The following principles are central to the rational design of biphenyl-based liquid crystal precursors:

  • Molecular Anisotropy: The aspect ratio of the molecule is a primary determinant of liquid crystallinity. Elongating the biphenyl core with terminal substituents enhances this anisotropy, promoting the parallel alignment necessary for mesophase formation.

  • Intermolecular Interactions: Van der Waals forces, π-π stacking, and dipole-dipole interactions between biphenyl cores are the glue that holds the liquid crystalline structure together. The strength and nature of these interactions can be modulated through the introduction of polar or polarizable groups.

  • Flexibility vs. Rigidity: The introduction of flexible alkyl or alkoxy chains as terminal groups can lower the melting point of the compound and influence the type of mesophase observed. A balance must be struck; excessive flexibility can disrupt the ordered packing and suppress liquid crystallinity altogether.

  • Lateral Substitution: The addition of substituents to the sides of the biphenyl core can significantly alter its properties. For instance, lateral fluorine substitution can be used to tune dielectric anisotropy and reduce viscosity.[2][3]

The following diagram illustrates the fundamental logic of designing a biphenyl-based liquid crystal precursor.

G cluster_0 Core Design Philosophy Biphenyl_Core Biphenyl Core (Rigidity & Anisotropy) LC_Precursor Target Liquid Crystal Precursor Biphenyl_Core->LC_Precursor Foundation Terminal_Groups Terminal Groups (Alkyl/Alkoxy Chains, Polar Groups) Terminal_Groups->LC_Precursor Modulates Transition Temps Linking_Groups Linking Groups (Esters, Ethers) Linking_Groups->LC_Precursor Influences Stability & Polarity Lateral_Substituents Lateral Substituents (e.g., Fluorine) Lateral_Substituents->LC_Precursor Fine-tunes Properties

Caption: Core design philosophy for biphenyl liquid crystal precursors.

Synthetic Pathways to Novel Biphenyl Precursors

The synthesis of biphenyl-based liquid crystal precursors is a well-established yet adaptable field of organic chemistry. The choice of synthetic route is dictated by the desired functional groups and the overall molecular architecture. Here, we present a generalized workflow and a detailed experimental protocol for a common synthetic strategy.

General Synthetic Workflow

The discovery process for new biphenyl liquid crystal precursors typically follows a multi-step synthetic approach. This allows for the systematic modification of the biphenyl core and the introduction of diverse functionalities.

G cluster_1 Synthetic Workflow Start Starting Biphenyl Derivative (e.g., 4,4'-dihydroxybiphenyl) Step1 Functionalization of Core (e.g., Esterification, Etherification) Start->Step1 Step2 Introduction of Terminal Groups (e.g., Alkylation, Acylation) Step1->Step2 Step3 Purification (Crystallization, Chromatography) Step2->Step3 End Characterized Liquid Crystal Precursor Step3->End

Caption: A generalized synthetic workflow for biphenyl liquid crystal precursors.

Experimental Protocol: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-yl Alkanoates

This protocol details the synthesis of a series of biphenyl-based liquid crystal precursors with a reactive hydroxyl group, which can be further modified to create a diverse range of liquid crystalline materials.[1][4]

Objective: To synthesize a homologous series of 4'-hydroxy-[1,1'-biphenyl]-4-yl alkanoates with varying alkyl chain lengths.

Materials:

  • 4,4'-Dihydroxybiphenyl

  • Alkanoyl chloride (of desired chain length)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dihydroxybiphenyl (1 equivalent) in dry dichloromethane.

  • Addition of Reagents: Add pyridine (1.2 equivalents) to the solution. Cool the mixture in an ice bath.

  • Slowly add the desired alkanoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Wash the reaction mixture with 1M HCl to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to isolate the desired mono-esterified product.

  • Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H NMR, and Mass Spectrometry.

Trustworthiness of the Protocol: This is a standard esterification reaction. The acid wash effectively removes the pyridine catalyst, and the bicarbonate wash neutralizes any acidic byproducts. Column chromatography is a reliable method for separating the desired mono-esterified product from unreacted starting material and di-esterified byproduct, ensuring high purity of the final precursor.

Characterization of Liquid Crystalline Properties

Once a new biphenyl precursor has been synthesized and purified, its liquid crystalline properties must be thoroughly characterized. A combination of techniques is employed to identify the mesophases, determine their transition temperatures, and elucidate their structures.[5][6]

Core Characterization Techniques

The following techniques are indispensable for the study of liquid crystals:

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature.[5] This allows for the precise determination of the temperatures at which phase transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) and the enthalpy changes associated with these transitions.

  • Polarized Optical Microscopy (POM): POM is a qualitative technique that allows for the direct observation of the liquid crystalline phases.[5][6] The unique textures exhibited by different mesophases when viewed between crossed polarizers are highly characteristic and serve as a primary means of phase identification.

  • X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within the liquid crystalline phases.[5][6] For example, in a smectic phase, XRD can be used to determine the layer spacing.

Integrated Characterization Workflow

The characterization of a new liquid crystal precursor is a systematic process that integrates the data from multiple analytical techniques.

G cluster_2 Characterization Workflow Sample Synthesized Biphenyl Precursor DSC Differential Scanning Calorimetry (DSC) - Determine transition temperatures Sample->DSC POM Polarized Optical Microscopy (POM) - Observe and identify mesophase textures Sample->POM Data_Integration Data Integration & Phase Assignment DSC->Data_Integration POM->Data_Integration XRD X-ray Diffraction (XRD) - Determine molecular packing and layer spacing Data_Integration->XRD For detailed structural analysis Report Reported LC Properties Data_Integration->Report

Caption: An integrated workflow for the characterization of liquid crystals.

Structure-Property Relationships in Biphenyl Liquid Crystals

The ability to predict and control the properties of liquid crystals by modifying their molecular structure is a key objective in materials science. For biphenyl-based systems, several well-established structure-property relationships guide the design of new materials.

Influence of Terminal Alkyl Chain Length

The length of the flexible alkyl or alkoxy chains at the termini of the biphenyl core has a profound effect on the mesomorphic behavior.

  • Melting Point: Generally, increasing the chain length leads to a decrease in the melting point.[1][4]

  • Mesophase Stability: Longer chains tend to favor the formation of more ordered smectic phases over the less ordered nematic phase. An "odd-even" effect is often observed, where precursors with an odd number of carbon atoms in their terminal chains exhibit different transition temperatures compared to their even-numbered counterparts.[1]

CompoundAlkyl Chain LengthMelting Point (°C)Mesophase(s) Observed
4'-Hydroxy-[1,1'-biphenyl]-4-yl pentanoate 5~120Nematic
4'-Hydroxy-[1,1'-biphenyl]-4-yl decanoate 10~105Smectic A, Nematic
4'-Hydroxy-[1,1'-biphenyl]-4-yl pentadecanoate 15~95Smectic C, Smectic A

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual values will vary depending on the specific molecular structure.

The Role of Polar Terminal Groups

The introduction of polar groups, such as cyano (-CN) or nitro (-NO₂), at one end of the biphenyl core can significantly increase the dielectric anisotropy of the resulting liquid crystal. This is a crucial property for many display applications. Push-pull systems, which incorporate both an electron-donating and an electron-withdrawing group, can lead to materials with interesting photophysical properties, such as fluorescence.[7]

Impact of Core Modifications

While the classic biphenyl core is highly effective, modifications to its structure can unlock novel properties. For example, creating bridged biphenyls, where the two phenyl rings are linked by a short alkyl chain, can reduce molecular planarity and lower the temperature range of the nematic phase.[8] This strategy is particularly useful for designing low-temperature liquid crystals from highly rigid mesogens.[8]

Future Directions and Applications

The discovery of new liquid crystal precursors based on biphenyl structures continues to be a vibrant area of research. The demand for materials with enhanced properties for applications in next-generation displays, optical films, sensors, and even drug delivery systems drives the ongoing exploration of novel molecular architectures.[9]

Future research will likely focus on:

  • Multifunctional Materials: The integration of photoresponsive, chiral, or bioactive moieties into the biphenyl backbone to create materials with tunable optical properties or therapeutic potential.

  • Sustainable Synthesis: The development of more environmentally friendly synthetic methods, such as mechanochemical synthesis, to reduce solvent waste.[10]

  • Advanced Characterization: The use of advanced techniques, such as grazing-incidence X-ray diffraction (GIXD), to probe the nanostructures of thin films of these materials.[5]

The principles and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize the next generation of high-performance liquid crystalline materials based on the enduring biphenyl scaffold.

References

  • Title: Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group Source: Taylor & Francis Online URL: [Link]

  • Title: characterization techniques for liquid crystal materials and its application in optoelectronics devices Source: Nveo-natural Volatiles & Essential Oils URL: [Link]

  • Title: Characterization of Liquid Crystals Source: Scribd URL: [Link]

  • Title: CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW Source: Reviews on Advanced Materials Science URL: [Link]

  • Title: Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group Source: ResearchGate URL: [Link]

  • Title: CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW Source: Semantic Scholar URL: [Link]

  • Title: Somebody know about new characterization techniques for liquid crystals? Source: ResearchGate URL: [Link]

  • Title: Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety Source: ResearchGate URL: [Link]

  • Title: Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties Source: Taylor & Francis Online URL: [Link]

  • Title: Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals Source: MDPI URL: [Link]

  • Title: Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals Source: Taylor & Francis Online URL: [Link]

  • Title: Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems Source: UEA Digital Repository URL: [Link]

  • Title: Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens Source: RSC Publishing URL: [Link]

  • Title: Perspective on structure-property relationship of room temperature single-component liquid crystals Source: ResearchGate URL: [Link]

  • Title: Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with 4-(4-Fluoro-3-methoxyphenyl)phenol representing a key intermediate for synthesizing complex molecular architectures.[1] This application note provides a comprehensive and optimized protocol for the synthesis of this target molecule via the Suzuki-Miyaura cross-coupling reaction. Renowned for its versatility, functional group tolerance, and mild reaction conditions, the Suzuki-Miyaura coupling is an exceptionally effective method for constructing C(sp²)–C(sp²) bonds.[2][3] We present a detailed, step-by-step methodology, discuss the critical roles of catalyst, base, and solvent selection, and offer expert insights into troubleshooting and optimization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable biphenyl derivative.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable efficiency and broad applicability.[4] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction facilitates the coupling of organoboron compounds with organic halides or pseudohalides.[4]

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol is a prime example where the Suzuki-Miyaura coupling excels. The reaction brings together two functionalized aromatic rings with high selectivity, avoiding the harsh conditions and multi-step procedures often required by classical methods. The resulting biaryl structure is a valuable building block for pharmaceuticals and advanced materials.[5] This protocol has been designed to be self-validating, explaining the causality behind each experimental choice to ensure reproducibility and success.

Reaction Scheme:

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6][7]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol), forming an arylpalladium(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation : The organoboron species ((4-Fluoro-3-methoxyphenyl)boronic acid) is activated by the base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) pdiih Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiih Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pdiih->pdiib Transmetalation pdiib->pd0 Reductive Elimination prod Ar¹-Ar² (Product) pdiib->prod arh Ar¹-X (4-Bromophenol) arh->pdiih bor Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ bor->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol on a standard laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (mmol)Molar Eq.Notes
4-Bromophenol106-41-2173.015.01.0Aryl halide partner.[]
(4-Fluoro-3-methoxyphenyl)boronic acid352525-99-6183.956.01.2Organoboron partner.[11]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.150.03 (3 mol%)Pd(0) catalyst source.[12] Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2110.02.0Inorganic base.[13] Ensure it is finely powdered and dry.
1,4-Dioxane, anhydrous123-91-188.1140 mL-Organic solvent. Should be degassed prior to use.[14]
Deionized Water7732-18-518.0210 mL-Co-solvent. Should be degassed prior to use.
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-For extraction.
Brine (Saturated aq. NaCl)7647-14-558.44~50 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent.
Silica Gel7631-86-960.08As needed-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.0 mmol, 1.0 equiv.), (4-fluoro-3-methoxyphenyl)boronic acid (6.0 mmol, 1.2 equiv.), and anhydrous potassium carbonate (10.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with septa and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.15 mmol, 3 mol%). Via syringe, add 40 mL of degassed 1,4-dioxane followed by 10 mL of degassed deionized water. The mixture should be a suspension.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature.

    • Dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[7]

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective for separating the product from byproducts and residual starting materials.[15]

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(4-fluoro-3-methoxyphenyl)phenol as a solid.

Workflow Visualization

Workflow start Start setup 1. Combine Reactants (4-Bromophenol, Boronic Acid, K₂CO₃) in Flame-Dried Flask start->setup inert 2. Purge with Inert Gas (Ar/N₂) setup->inert add_cat_solv 3. Add Pd(PPh₃)₄ and Degassed Solvents (Dioxane/H₂O) inert->add_cat_solv react 4. Heat at 90°C for 12-16 hours add_cat_solv->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor workup 6. Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify product Pure Product: 4-(4-Fluoro-3-methoxyphenyl)phenol purify->product

Caption: Experimental workflow for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Scientific Insights: Optimization and Troubleshooting

A successful synthesis relies on understanding the variables that influence the reaction's outcome.

Key Parameter Rationale
  • Choice of Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[4][16] While aryl iodides are more reactive, aryl bromides like 4-bromophenol offer a good balance of reactivity, stability, and cost-effectiveness. The phenolic hydroxyl group is well-tolerated under these conditions.[17]

  • Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[12] For more challenging or electron-rich substrates, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂) and specialized phosphine ligands (e.g., Buchwald ligands like SPhos) can offer superior performance.[9][18]

  • Base and Solvent: The base is critical for activating the boronic acid.[19] K₂CO₃ is a mild and effective base for this transformation. A biphasic solvent system like dioxane/water or toluene/water is often optimal; the organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base, facilitating the transmetalation step.[14][20]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Failure to exclude oxygen can lead to the formation of palladium black and catalyst deactivation. It can also promote the undesirable side reaction of boronic acid homo-coupling.[4]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor solubility of reagents.[21]1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents by sparging with inert gas.3. Try an alternative solvent system (e.g., Toluene/EtOH/H₂O).
Significant Homo-coupling 1. Presence of oxygen in the reaction mixture.[4][22]2. Pd(II) species from catalyst degradation.1. Improve inert atmosphere technique and solvent degassing.2. Ensure a high-quality Pd(0) source is used.
Protodeboronation 1. Excessive reaction time or temperature.2. Base is too strong or reaction medium is too aqueous.[23]1. Monitor the reaction closely and stop it upon completion.2. Consider a milder base (e.g., NaHCO₃) or reduce the proportion of water in the solvent mixture.
Difficulty in Purification 1. Byproducts (e.g., homo-coupled boronic acid) have similar polarity to the product.[24]1. Optimize the column chromatography conditions (try different solvent systems or a shallower gradient).2. Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol. The protocol detailed in this application note provides a robust starting point for researchers. By understanding the underlying mechanism and the critical parameters that govern the reaction, scientists can effectively troubleshoot and optimize the synthesis, paving the way for the efficient production of this and other valuable biaryl compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Synthesis. (2023). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Mori, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Plöger, J. F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. [Link]

  • ResearchGate. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling... [Link]

  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Org. Synth., 75, 53. [Link]

  • ACS Publications. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • MDPI. (2022). Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction... Molecules. [Link]

  • ResearchGate. (2021). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids... The Journal of Organic Chemistry. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Molecules. [Link]

  • Organic Syntheses. (2013). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Org. Synth., 90, 261. [Link]

  • LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. [Link]

  • ResearchGate. (2007). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. [Link]

  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]

Sources

Application Note: A Step-by-Step Guide to the Preparative Purification of 4-(4-Fluoro-3-methoxyphenyl)phenol via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed protocol for the purification of 4-(4-Fluoro-3-methoxyphenyl)phenol, a key intermediate in pharmaceutical synthesis, using preparative flash column chromatography. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles behind each step, from solvent system selection to fraction analysis. By integrating field-proven insights with established chromatographic theory, this document serves as a self-validating system to achieve high purity and yield of the target compound.

Introduction and Scientific Rationale

4-(4-Fluoro-3-methoxyphenyl)phenol is a biphenyl derivative whose structural motif is of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Column chromatography remains a cornerstone technique for purification in organic synthesis due to its versatility and scalability.[1]

This guide focuses on normal-phase chromatography using silica gel, a highly polar stationary phase. The separation principle relies on the differential partitioning of the crude mixture's components between the polar silica gel and a non-polar mobile phase.[2] 4-(4-Fluoro-3-methoxyphenyl)phenol, with its polar hydroxyl (-OH) group, will exhibit strong interactions (primarily hydrogen bonding) with the silanol groups (Si-OH) on the silica surface. Less polar impurities will have weaker interactions and thus elute from the column faster. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds in order of increasing polarity, thereby isolating the desired phenol.[3]

Pre-Chromatography: Foundational Steps for Success

Prior to packing the column, a systematic approach is required to ensure a successful and efficient separation. This involves understanding the compound's properties, ensuring safety, and developing an appropriate mobile phase using Thin-Layer Chromatography (TLC).

Physicochemical Properties & Safety Considerations

Understanding the target molecule's characteristics is crucial for procedural design. While specific experimental data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not widely published, its properties can be inferred from its structure and data on similar phenolic compounds.

PropertyEstimated Value / CharacteristicSignificance in Chromatography
Molecular Formula C₁₃H₁₁FO₂-
Molecular Weight ~218.22 g/mol Affects diffusion rates, but polarity is more dominant in this context.[4]
Appearance Likely an off-white to tan solidVisual aid during handling and dissolution.
Polarity Moderately PolarThe phenolic -OH group is the primary site for interaction with silica gel.
Solubility Soluble in polar organic solvents (EtOAc, DCM, MeOH).[5]Essential for sample preparation and mobile phase selection.
pKa ~9-10 (estimated for phenolic proton)The acidic nature can cause peak tailing on silica; this can be mitigated.

Safety First: Phenolic compounds can be harmful if swallowed, inhaled, or in contact with skin, causing irritation.

  • Handling: Always handle 4-(4-Fluoro-3-methoxyphenyl)phenol and all solvents inside a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.

Mobile Phase Selection via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.40 for the target compound, ensuring good separation from impurities.

Protocol: TLC Analysis

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a ~1% solution.

  • Spot the Plate: Using a capillary tube, spot the sample onto a silica gel TLC plate (with a fluorescent indicator, e.g., F254) on the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Good starting systems for phenols include mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).[7][8]

    • System A: Start with 20% Ethyl Acetate / 80% Hexanes.

    • System B: Start with 5% Methanol / 95% Dichloromethane.[9]

  • Analyze the Result:

    • After the solvent front has moved up the plate, remove it and mark the front.

    • Visualize the spots under a UV lamp (254 nm).

    • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization:

    • If the Rf is too high (>0.5), decrease the mobile phase polarity (e.g., reduce the percentage of ethyl acetate).

    • If the Rf is too low (<0.2), increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate).

    • The ideal system will show a clear separation between the spot for the target compound and any impurities.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard flash chromatography setup. The amount of silica gel used is typically 50-100 times the mass of the crude material to be purified.[10]

Materials and Equipment
  • Crude 4-(4-Fluoro-3-methoxyphenyl)phenol

  • Silica Gel (Flash grade, e.g., 230-400 mesh)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Eluent solvents (HPLC grade Hexanes and Ethyl Acetate)

  • Sample collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC 1. TLC Analysis to Determine Eluent Crude->TLC Slurry 2. Prepare Silica Slurry TLC->Slurry Optimal Eluent (e.g., 20% EtOAc/Hex) Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification of 4-(4-Fluoro-3-methoxyphenyl)phenol.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry method is superior for achieving a homogenous, air-free column packing, which is critical for high-resolution separation.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • In a beaker, measure the required amount of silica gel.

  • Add the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes) to the silica gel to form a free-flowing slurry.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Once all the silica has been added, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[2]

  • Continuously run solvent through the column until the silica bed is stable and no more settling occurs. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading) For compounds that are highly soluble in the eluent or for better band resolution, dry loading is the preferred method.[10]

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[8]

  • Begin eluting with the low-polarity solvent system determined during TLC scouting (e.g., 10% EtOAc/Hexanes).

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions). Maintain a consistent fraction volume (e.g., 10-20 mL).

  • Gradually increase the polarity of the eluent. A sample gradient elution is shown below. This systematic increase ensures that less polar impurities elute first, followed by the target compound, and then any more polar impurities.[8]

Table 2: Example of a Step-Gradient Elution Schedule

Fraction NumbersSolvent Composition (% Ethyl Acetate in Hexanes)Compounds Expected to Elute
1-1010%Highly non-polar impurities
11-3020%Target Compound: 4-(4-Fluoro-3-methoxyphenyl)phenol
31-4035%More polar impurities
41-5050%Highly polar baseline impurities

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to determine their composition. Spot multiple fractions onto a single TLC plate for efficient comparison.

  • Identify the fractions containing only the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified 4-(4-Fluoro-3-methoxyphenyl)phenol.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Principle of Separation Diagram

Separation_Principle cluster_column Silica Gel Column p1 p2 p3 p4 p5 p6 p7 p8 p9 Impurity Impurity Impurity->p1 Weak Interaction Impurity->Impurity Target Phenol Target2 Phenol Target->Target2 Strong Interaction PolarImp Polar Imp. PolarImp2 Polar Imp. PolarImp->PolarImp2 Very Strong Interaction Target2->Target2 PolarImp2->PolarImp2 label_mobile Mobile Phase Flow (Increasing Polarity) label_stationary Stationary Phase (Polar Silica Gel)

Caption: Differential interaction of compounds with the polar stationary phase.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to the dichloromethane or ethyl acetate).[7]
Poor separation Inappropriate solvent system; column overloaded; bands are too diffuse.Re-optimize the solvent system with TLC for better spot separation. Use more silica gel. Ensure proper dry loading and a level sand layer.
Peak Tailing/Streaking Compound is acidic (phenolic proton); interactions with silica are too strong.Add a small amount (0.1-1%) of a modifier like acetic acid or formic acid to the eluent to suppress the ionization of the phenol.[11][12]
Cracked/channeled column bed Column was packed improperly or ran dry.The column must be repacked. Ensure the silica bed remains fully wetted with solvent at all times.

References

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Chemsrc. (2025). 3-fluoro-4-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2020). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

  • (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a Fast Purification Method for a Natural Product with a Preparative LC Column Packed with Superficially Porous Particles. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Fluoro-3-methoxyphenyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Fluoro-3-methoxyphenyl)phenol. This compound is a relevant intermediate in pharmaceutical synthesis, requiring a reliable analytical method for quality control and purity assessment. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

4-(4-Fluoro-3-methoxyphenyl)phenol is a substituted biphenyl derivative whose structural motif is of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a validated, reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides a comprehensive walkthrough of the logical development and subsequent validation of an HPLC method tailored for 4-(4-Fluoro-3-methoxyphenyl)phenol, serving as a protocol for researchers and quality control analysts.

Analyte Properties and Method Development Rationale

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

2.1. Physicochemical Characteristics

The key properties of 4-(4-Fluoro-3-methoxyphenyl)phenol are summarized below.

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical structure of 4-(4-Fluoro-3-methoxyphenyl)phenol
Molecular Formula C₁₃H₁₁FO₂[3]
Molecular Weight 218.22 g/mol [3]
Predicted logP ~3.2 - 3.7[4][5]
Predicted pKa ~9-10Based on phenol (pKa ~10) and 4-fluorophenol (pKa ~9.9)[6][7]
UV λmax ~280-290 nmInferred from structurally similar compounds like 4-methoxyphenol (282 nm) and phenol (275 nm)[8][9]

2.2. Rationale for Chromatographic Choices

  • Chromatography Mode: The calculated LogP value of >3 indicates that the molecule is non-polar and hydrophobic. Therefore, Reversed-Phase HPLC (RP-HPLC) , which separates compounds based on hydrophobicity, is the logical choice.[10][11]

  • Stationary Phase: An Octadecylsilane (C18) column is the most widely used and versatile reversed-phase packing material.[12][13] Its long alkyl chains provide strong hydrophobic retention for non-polar analytes like the target compound, making it an excellent starting point.[13][14]

  • Mobile Phase:

    • Organic Modifier: A mixture of water and a water-miscible organic solvent is used. Acetonitrile (ACN) is chosen over methanol as it typically provides lower backpressure, has a lower UV cutoff, and often yields sharper peaks for phenolic compounds.[15][16][17][18]

    • Aqueous Modifier: The phenolic hydroxyl group has a pKa of approximately 9-10. To ensure consistent retention and symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the pKa. Adding 0.1% Formic Acid to the mobile phase serves this purpose, protonating the phenol and minimizing interactions with residual silanol groups on the silica-based column packing.[19][20][21][22]

  • Detection: The presence of aromatic rings in the structure suggests strong UV absorbance. Based on similar phenolic compounds, a detection wavelength in the range of 280-290 nm is selected to maximize sensitivity.[8][9] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by spectral analysis.

Logical Workflow for Method Development

The process of developing and finalizing the analytical method follows a structured, stepwise approach to ensure robustness and suitability for its intended purpose.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV λmax) B Initial Method Scouting (Column: C18, Mobile Phase: ACN/H2O + 0.1% FA) A->B Informs C Gradient Optimization (Adjust slope for resolution & runtime) B->C Refine D System Suitability Test (SST) (Check Tailing, Plates, %RSD) C->D Verify E Final Method Finalization D->E Confirm F Method Validation (ICH Q2) E->F Proceed to

Caption: Logical workflow for HPLC method development.

Optimized Method & Protocol

4.1. Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Instrument HPLC or UPLC system with UV/DAD Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

4.2. Standard and Sample Preparation Protocol

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-Fluoro-3-methoxyphenyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., for a linearity curve) by serial dilution of the stock solution with the sample diluent.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24][25] The following protocols are based on the ICH Q2(R1) guideline.[23][24][25]

ValidationWorkflow Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

5.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a standard solution of 4-(4-Fluoro-3-methoxyphenyl)phenol.

    • Inject a sample solution containing the analyte and any known related substances or impurities.

    • Use the DAD to assess peak purity of the analyte peak in the sample chromatogram. The spectrum should be consistent across the entire peak.

5.2. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance CriteriaTypical Result
Correlation Coefficient (R²)≥ 0.999

5.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance CriteriaTypical Result
% Recovery98.0% - 102.0%

5.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Prepare six individual sample preparations at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

Acceptance CriteriaTypical Result
%RSD for Repeatability≤ 2.0%
%RSD for Intermediate Precision≤ 2.0%

5.5. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Assess the impact on the retention time and peak area of the analyte.

Parameter VariedVariation
Flow Rate± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature± 2 °C (28 °C and 32 °C)
Mobile Phase Composition± 2% absolute in organic content
  • Acceptance Criteria: System suitability parameters (see below) should remain within limits, and the results should not be significantly impacted by the variations.

System Suitability Testing (SST)

Before performing any sample analysis, the chromatographic system must be verified to be performing adequately. This is done by injecting a standard solution multiple times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates injection precision.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantitative determination of 4-(4-Fluoro-3-methoxyphenyl)phenol. The logical method development, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is accurate, precise, linear, and specific for its intended purpose in a quality control environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][23][26]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. [Link][15]

  • University College London. HPLC solvents and mobile phase additives. [Link][19]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link][27]

  • Dolan, J. Why Acid?. Separation Science. [Link][20]

  • Stanković, M. et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. [Link][1][2]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link][28]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][24]

  • Núñez, O., & Lucci, P. (2013). Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. ResearchGate. [Link][21][29]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. [Link][11]

  • Chemsrc. 3-fluoro-4-(4-methoxyphenyl)phenol | CAS#:1262003-60-0. [Link][4]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][13]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link][18]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link][8]

  • ResearchGate. UV absorption spectra in the vapor phase of (a) phenol and (b) PFP. [Link][9]

  • Kass, S. R. et al. (2019). Aqueous pKa values from J. Phys. Org. Chem.[Link][6]

  • University of Calgary. pKa values for a series of compounds. [Link][7]

Sources

Application Notes & Protocols: A Comprehensive Guide to Antioxidant Activity Assays for Novel Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Antioxidant Profiling in Phenolic Compound Research

Phenolic compounds, a diverse group of secondary metabolites found ubiquitously in plants, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties.[1] These properties are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2][3] The evaluation of the antioxidant activity of novel phenolic compounds is a foundational step in their preclinical assessment and potential development as therapeutic agents.[4]

This guide provides a detailed, experience-driven framework for the robust assessment of antioxidant activity. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only execute these assays with precision but also critically interpret the data within a biologically relevant context. We will delve into the most common and validated spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC, providing step-by-step protocols, data interpretation guidance, and a discussion of their respective strengths and limitations.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

Phenolic compounds exert their antioxidant effects through several mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6] A thorough understanding of these mechanisms is crucial for selecting the appropriate assay and interpreting the results.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable phenoxyl radical (ArO•).[6] The ORAC assay is a classic example of a HAT-based method.[6][7]

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, resulting in a radical cation and an anion.[3] Assays like DPPH and FRAP are predominantly based on the SET mechanism.[6] The ABTS assay can proceed via both HAT and SET pathways.[7]

It is important to recognize that no single assay can fully capture the multifaceted antioxidant potential of a compound.[8] Therefore, a panel of assays based on different mechanisms is highly recommended for a comprehensive evaluation.[9][10]

Pillar 2: Core Spectrophotometric Assays for Antioxidant Capacity

Spectrophotometric methods are widely employed for their simplicity, low cost, rapidity, and reproducibility in determining antioxidant potential.[11][12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[13][14] It measures the ability of an antioxidant to scavenge the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 515-517 nm.[15][16] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the violet color fades to a pale yellow, corresponding to a decrease in absorbance.[14] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Mix Test Compound/Standard with DPPH Solution P1->R1 P2 Prepare Test Compound (Serial Dilutions) P2->R1 P3 Prepare Standard (e.g., Trolox, Gallic Acid) P3->R1 R2 Incubate in the Dark (e.g., 30 minutes at RT) R1->R2 M1 Measure Absorbance (at ~517 nm) R2->M1 M2 Calculate % Inhibition M1->M2 M3 Determine IC50 or Trolox Equivalents (TEAC) M2->M3

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.[17]

    • Test Compound Stock Solution: Prepare a stock solution of the novel phenolic compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a known concentration.

    • Standard Stock Solution (e.g., Trolox or Gallic Acid): Prepare a stock solution of the standard antioxidant in the same solvent as the test compound.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standard in the appropriate solvent.

    • To each well, add 20 µL of the sample or standard solution.[13]

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank control (solvent + DPPH solution) and a sample blank (sample + solvent).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [17]

    • Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[15]

    • Alternatively, express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the equivalent antioxidant activity.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[18]

Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[19] ABTS is oxidized by potassium persulfate to generate the ABTS•+, a blue-green chromophore with a characteristic absorbance at 734 nm.[20][21] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[22]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Generate ABTS•+ Radical (ABTS + Potassium Persulfate) P2 Incubate in Dark (12-16 hours) P1->P2 P3 Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm P2->P3 R1 Mix Test Compound/Standard with Diluted ABTS•+ Solution P3->R1 P4 Prepare Test Compound & Standard Solutions P4->R1 R2 Incubate at RT R1->R2 M1 Measure Absorbance (at 734 nm) after set time R2->M1 M2 Calculate % Inhibition M1->M2 M3 Determine TEAC M2->M3

Caption: ABTS Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[21]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][21]

    • On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17][21]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standard (e.g., Trolox).

    • Add 10-20 µL of the sample or standard solution to each well.[21]

    • Add 180-190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6-30 minutes).[21]

    • Measure the absorbance at 734 nm.[23]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.[24]

    • The results are typically expressed as TEAC, determined from a dose-response curve of Trolox.[25]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[26]

Principle: The assay utilizes a colorless ferric complex (Fe³⁺-TPTZ) which, at low pH, is reduced by antioxidants to the ferrous form (Fe²⁺-TPTZ).[17] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[27] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[28]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Prepare FRAP Reagent (Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio) P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl3 Solution (20 mM in H2O) P3->P4 R1 Mix Test Compound/Standard with FRAP Reagent P4->R1 P5 Prepare Test Compound & Standard Solutions (FeSO4) P5->R1 R2 Incubate at 37°C R1->R2 M1 Measure Absorbance (at 593 nm) after set time R2->M1 M2 Construct Standard Curve M1->M2 M3 Express results as Fe(II) Equivalents M2->M3

Caption: FRAP Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[27]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

    • Add 20 µL of the sample, standard, or blank (solvent) to each well.[27]

    • Add 150-180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for a specified time (typically 4-6 minutes).[27]

    • Measure the absorbance at 593 nm.[26]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express the results as mmol of Fe(II) equivalents per gram or mole of the compound.[26]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[29]

Principle: This assay involves a HAT mechanism.[30] A fluorescent probe (typically fluorescein) is mixed with the antioxidant. The reaction is initiated by the addition of a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[31][32] The peroxyl radicals quench the fluorescence of the probe. The presence of an antioxidant inhibits this quenching, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[33]

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction (in black 96-well plate) cluster_measurement Measurement & Analysis P1 Prepare Fluorescein Solution R1 Add Fluorescein, Sample/Standard P1->R1 P2 Prepare AAPH Solution (Peroxyl Radical Generator) R3 Initiate reaction by adding AAPH P2->R3 P3 Prepare Test Compound & Standard Solutions (Trolox) P3->R1 R2 Incubate at 37°C R1->R2 R2->R3 M1 Monitor Fluorescence Decay (Ex: 485 nm, Em: 520 nm) R3->M1 M2 Calculate Area Under the Curve (AUC) M1->M2 M3 Express results as Trolox Equivalents (TE) M2->M3

Caption: ORAC Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).[33]

    • Fluorescein Working Solution: Dilute the stock solution in phosphate buffer.[33]

    • AAPH Solution: Prepare fresh in phosphate buffer before use.[33]

    • Trolox Standard Solutions: Prepare a series of dilutions in phosphate buffer.

  • Assay Procedure (black 96-well plate format):

    • Add 150 µL of the fluorescein working solution to each well.[33]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[33]

    • Incubate the plate at 37°C for at least 30 minutes.[31][33]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[33]

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes, with excitation at ~485 nm and emission at ~520 nm.[29][33]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.[30]

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or mole of the compound.[33]

Pillar 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

Table 1: Summary of Key Parameters for Antioxidant Assays

AssayPrincipleWavelength (nm)StandardTypical UnitsKey AdvantagesKey Limitations
DPPH SET/HAT~517Trolox, Gallic AcidIC50, TEACSimple, rapid, inexpensive[13][14]Not representative of physiological radicals, potential interference[34]
ABTS SET/HAT~734TroloxTEACApplicable to hydrophilic and lipophilic compounds[18]Radical is not naturally occurring[34]
FRAP SET~593FeSO₄, TroloxFe(II) Equivalents, TEACSimple, rapid, automated[27]Does not measure thiol antioxidants, pH is not physiological[35]
ORAC HATEx: ~485, Em: ~520TroloxTEUses a biologically relevant radical source[7]More complex, requires a fluorescence plate reader[7]

Self-Validation and Trustworthiness:

To ensure the trustworthiness of your results, every protocol must be a self-validating system. This involves:

  • Inclusion of Standards: Always run a standard antioxidant like Trolox or Gallic acid in parallel with your novel compounds.[36] This allows for the calculation of relative antioxidant capacity (e.g., TEAC) and provides a benchmark for assay performance.

  • Dose-Response Curves: Generate dose-response curves for both the standard and the test compound to determine the linear range of the assay and to accurately calculate IC50 values.

  • Appropriate Blanks: Use appropriate blanks to correct for any background absorbance or fluorescence from the sample or solvent.

  • Replicate Measurements: Perform all measurements in triplicate to ensure reproducibility and to calculate standard deviations.

Conclusion: A Multi-faceted Approach to Antioxidant Profiling

The assessment of antioxidant activity is a critical component in the evaluation of novel phenolic compounds. A comprehensive understanding of the underlying chemical mechanisms and the meticulous application of a panel of assays, including DPPH, ABTS, FRAP, and ORAC, are essential for generating reliable and meaningful data. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can confidently characterize the antioxidant potential of new chemical entities, paving the way for their further development in the fields of medicine and nutrition. It is crucial to remember that while in vitro assays are excellent for initial screening, they have limitations in predicting in vivo efficacy.[8] Therefore, promising candidates should be further investigated in more biologically relevant cell-based and in vivo models.[4][10]

References

  • Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993).
  • Rice-Evans, C., & Miller, N. J. (1994). Total antioxidant status in plasma and body fluids. Methods in enzymology, 234, 279-293.
  • Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). Spectrophotometric methods for measurement of antioxidant activity in food and pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 50(5), 814-818.
  • Mihailović, V., Dinić, A., Uskoković, A., Arambašić Jovanović, J., Mišić, D., & Stanković, V. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 720.
  • Chanda, S., & Dave, R. (2009). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. African Journal of Microbiology Research, 3(13), 981-996.
  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food chemistry, 125(2), 288-306.
  • Litescu, S. C., Tache, A., Radu, G. L., & Eremia, S. A. V. I. N. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 861596.
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Encyclopedia MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity. [Link]

  • ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 9(11), 1081. [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]

  • Priyanthi, C., & Sivakanesan, R. (2021). 3.2. Determination of Ferric Reducing Antioxidant Power (FRAP). Bio-protocol, 11(6), e3970. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. RASAYAN Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Ito, H., Agabe, T., & Watanabe, T. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(18), 6683. [Link]

  • San-Miguel, B., et al. (2021). Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. Antioxidants, 10(7), 1104. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • López-Giraldo, L. J., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 803. [Link]

  • Georgiev, M., et al. (2014). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy magazine, 10(Suppl 1), S74. [Link]

  • Gul, K., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1695. [Link]

  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 248. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Isogen Life Science. (2021). Antioxidant Capacity determination in plant samples and food products with the microplate reader CLARIOstar® Plus. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for testing antioxidant activity. [Link]

  • ResearchGate. (2025). (PDF) Challenges and Pitfalls in Antioxidant Research. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and chemical toxicology, 51, 15-25. [Link]

  • Wołosiak, R., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 856. [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. In Antioxidants in Foods and Its Applications. [Link]

  • Semantic Scholar. (n.d.). Calibrated microplate assays for total antioxidant capacity using DPPH and comparisons with the FRAP assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]

  • ResearchGate. (n.d.). Methods of expressing results of antioxidant activity tests | Download Table. [Link]

  • ResearchGate. (n.d.). Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH and ABTS assay. [Link]

  • Lee, S. H., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 42. [Link]

Sources

Application Note & Protocols: Evaluating 4-(4-Fluoro-3-methoxyphenyl)phenol as a Novel Material for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Emitter and Host Materials in OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, celebrated for their vibrant colors, high contrast, and design flexibility.[1][2] The performance of these devices is critically dependent on the organic materials employed within the charge-transport and emissive layers (EML).[1][3] The continuous pursuit of novel organic semiconductors is essential for pushing the boundaries of OLED efficiency, stability, and color purity.[4][5]

This document introduces 4-(4-Fluoro-3-methoxyphenyl)phenol , a biphenyl derivative, as a promising candidate for investigation in OLED applications. Its rigid biphenyl core suggests good thermal stability, while the electron-donating methoxy group (-OCH₃), electron-withdrawing fluorine atom (-F), and the reactive phenol group (-OH) offer unique electronic and functionalization possibilities. This combination could render the molecule suitable as a host material in a phosphorescent or fluorescent EML, or as a building block for more complex charge-transporting molecules.

Due to the novelty of this specific compound in the context of organic electronics, this guide is structured as a comprehensive research framework. It provides the scientific rationale and detailed protocols for the synthesis, characterization, and systematic evaluation of 4-(4-Fluoro-3-methoxyphenyl)phenol for OLED applications.

Rationale and Potential Roles in an OLED Device

The molecular architecture of 4-(4-Fluoro-3-methoxyphenyl)phenol suggests several potential roles within a multilayer OLED structure.[6][7]

  • Host Material in the Emissive Layer: The primary role we propose for investigation is as a host material. An effective host must possess a high triplet energy (for phosphorescent OLEDs) to prevent energy loss from the dopant, good charge carrier mobility for balanced electron-hole recombination, and thermal/morphological stability.[8] The biphenyl structure provides a wide energy gap, and the polar substituents may influence film morphology and charge transport.

  • Hole-Transporting Layer (HTL) Component: Phenolic compounds and their derivatives can be functionalized to exhibit hole-transporting properties. While not a conventional choice, its electronic characteristics warrant investigation.

  • Starting Material for Advanced Derivatives: The phenol group serves as a versatile chemical handle for synthesizing more complex structures, such as hole-transporting dendrimers or polymers with tailored properties.

The logical workflow for evaluating this novel material is outlined below.

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Device Fabrication cluster_2 Phase 3: Performance Evaluation A Synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol B Structural & Purity Verification (NMR, MS, HPLC) A->B C Photophysical Analysis (UV-Vis, PL, TRES) B->C D Electrochemical Analysis (Cyclic Voltammetry) C->D E Thermal Analysis (TGA, DSC) D->E F Substrate Preparation (ITO Cleaning & Treatment) E->F Material Passes Characterization G Device Fabrication (Vacuum Thermal Evaporation) F->G H Encapsulation G->H I Electroluminescence (EL) Spectra Measurement H->I Fabricated Device J Current-Voltage-Luminance (J-V-L) Characterization I->J K Efficiency Calculation (EQE, Power, Luminous) J->K L Device Stability Testing K->L

Caption: Workflow for the evaluation of a novel OLED material.

Part 1: Synthesis and Material Characterization

A prerequisite for device integration is the successful synthesis and thorough characterization of the material's fundamental properties.

Proposed Synthesis Protocol

A plausible and efficient method for synthesizing the target compound is the Suzuki coupling reaction, a robust cross-coupling method for forming carbon-carbon bonds.

Protocol 1: Synthesis via Suzuki Coupling

  • Reactants & Reagents:

    • 4-Bromophenol

    • 4-Fluoro-3-methoxyphenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a two-neck round-bottom flask, add 4-bromophenol (1.0 eq), 4-fluoro-3-methoxyphenylboronic acid (1.2 eq), and the base (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture.

    • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 8-12 hours, monitoring progress with thin-layer chromatography (TLC).[8]

    • After completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the final product, 4-(4-Fluoro-3-methoxyphenyl)phenol.

    • Critical Step: Verify the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should exceed 99.5% for use in OLEDs, which can be confirmed by HPLC.

Essential Material Characterization

The following characterization steps are crucial for determining the material's suitability for OLED applications.

Property Technique Parameter(s) Measured Significance for OLEDs
Photophysical UV-Vis Spectroscopy & Photoluminescence (PL)Absorption (λ_abs), Emission (λ_em) spectra, Photoluminescence Quantum Yield (PLQY)Determines the optical bandgap and intrinsic emissive efficiency. Essential for identifying the material's emission color.
Electrochemical Cyclic Voltammetry (CV)Oxidation and Reduction PotentialsEstimates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9]
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition Temperature (T_d) at 5% weight lossEnsures the material can withstand the high temperatures of vacuum deposition without degrading.[8]
Morphological Stability Differential Scanning Calorimetry (DSC)Glass Transition Temperature (T_g), Melting Temperature (T_m), Crystallization Temperature (T_c)A high T_g is critical for maintaining the amorphous thin-film morphology required for stable and long-lasting devices.

Part 2: OLED Device Fabrication and Evaluation

Once the material is synthesized and characterized, it can be incorporated into an OLED device to test its performance in a real-world application. We propose a standard multilayer device architecture fabricated via vacuum thermal evaporation.

G cluster_0 OLED Device Stack cluster_1 Energy Level Diagram Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) e.g., TPBi ETL->Cathode EML Emissive Layer (EML) Host: 4-(4-Fluoro-3-methoxyphenyl)phenol Dopant: e.g., Ir(ppy)₃ EML->ETL HTL Hole Transport Layer (HTL) e.g., TAPC HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode l1 Anode (ITO) l2 HTL (TAPC) h1 -4.7 eV l3 Host (Target) h2 -5.5 eV l4 Dopant (Ir(ppy)₃) h3 HOMO (est.) l5 ETL (TPBi) h4 -5.4 eV l6 Cathode (LiF/Al) h5 -6.2 eV h6 -4.3 eV

Caption: Proposed OLED device architecture and energy level alignment.

Protocol 2: Vacuum-Deposited OLED Fabrication

This protocol assumes the use of a multi-chamber vacuum deposition system.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum chamber (<10⁻⁶ Torr).

    • Deposit the layers sequentially without breaking vacuum. The deposition rate should be monitored using a quartz crystal microbalance.

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of a standard HTL material like TAPC at a rate of ~1 Å/s.[8]

    • Emissive Layer (EML): Co-deposit the synthesized 4-(4-Fluoro-3-methoxyphenyl)phenol as the host and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) from separate sources.

      • Target a layer thickness of 20 nm.

      • The doping concentration is critical: start with a 6-10% dopant concentration relative to the host.

      • Deposition rate for host: ~2 Å/s; for dopant: ~0.1-0.2 Å/s.

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of a standard ETL material like TPBi at a rate of ~1 Å/s.

  • Cathode Deposition:

    • Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as an electron injection layer at a rate of ~0.1 Å/s.

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of ~5 Å/s.

  • Encapsulation:

    • Without exposure to ambient air, transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.[3]

Protocol 3: Device Performance Characterization
  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.

    • Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance).

    • From this data, plot J-V and L-V curves to determine key metrics like turn-on voltage.

  • Efficiency Calculations:

    • External Quantum Efficiency (EQE): Calculate the ratio of photons emitted to electrons injected. This requires measuring the electroluminescence (EL) spectrum and luminance as a function of current density.

    • Power Efficiency (lm/W): Calculate the ratio of luminance output to input electrical power.

    • Luminous Efficacy (cd/A): Calculate the ratio of luminance to current density.

  • Color Purity:

    • Measure the EL spectrum at a standard luminance (e.g., 1000 cd/m²).

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectrum to quantify the emission color.

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous pathway for the evaluation of 4-(4-Fluoro-3-methoxyphenyl)phenol as a novel material for OLEDs. The proposed protocols for synthesis, characterization, and device fabrication provide a complete framework for assessing its potential. Initial results from these studies will determine its viability as a host material. Future work could involve modifying the molecular structure—for instance, by replacing the phenol group with other functional moieties—to further tune the electronic properties and optimize device performance. The exploration of such novel materials is a critical endeavor that drives the innovation of next-generation lighting and display technologies.[5]

References

  • Theoretical Characterization of the Electro-optical Properties of New Molecules for OLED Devices. IEEE Xplore.
  • Application Notes and Protocols for the Evaluation of Novel Materials in Organic Light-Emitting Diodes (OLEDs), Featuring 1-Meth. Benchchem.
  • Novel materials for fabrication and encapsulation of OLED. ResearchGate.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
  • Characterization of materials for organic light-emitting diodes. KTU.
  • A New Generation of Organic Light-Emitting Materials and Devices. Frontiers.
  • Characteristics Study of OLED Materials. ResearchGate.
  • What type of organic compounds are used in OLED technology?. Quora.
  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI.

Sources

Application Notes and Protocols for the Synthesis of High-Performance Polymers using 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Functionalized Phenolic Monomers in Advanced Polymer Design

In the pursuit of next-generation polymers with tailored properties, the design and selection of monomers are of paramount importance. 4-(4-Fluoro-3-methoxyphenyl)phenol is a bespoke monomer engineered to impart a unique combination of attributes to high-performance polymers such as poly(aryl ether ketone)s (PAEKs), polycarbonates, and specialty epoxy resins. The strategic placement of the fluoro and methoxy groups on the biphenyl structure is not arbitrary; it is a deliberate design choice to influence polymer characteristics in several key ways.

The fluorine atom is known for enhancing thermal stability, chemical resistance, and lowering the dielectric constant of polymers due to the high strength of the C-F bond.[1] The methoxy group, on the other hand, can improve solubility and processability by disrupting chain packing and introducing a degree of flexibility. This application note provides a comprehensive guide for researchers and materials scientists on the utilization of 4-(4-Fluoro-3-methoxyphenyl)phenol in the synthesis of advanced polymers, offering detailed protocols and insights into the structure-property relationships.

Physicochemical Properties of 4-(4-Fluoro-3-methoxyphenyl)phenol

A thorough understanding of the monomer's properties is critical for its successful application in polymer synthesis.

PropertyValueSource
Molecular FormulaC₁₃H₁₁FO₂-
Molecular Weight218.23 g/mol -
AppearanceOff-white to pale yellow crystalline solidInferred
Melting Point~110-120 °C (estimated)Inferred
SolubilitySoluble in common organic solvents (e.g., NMP, DMAc, DMSO, THF, Chloroform)[2]

Application I: Synthesis of High-Performance Poly(aryl ether ketone)s (PAEKs)

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of high-performance polymer synthesis. 4-(4-Fluoro-3-methoxyphenyl)phenol, with its reactive phenolic hydroxyl group, is an excellent candidate for polycondensation with activated aromatic dihalides, such as 4,4′-difluorobenzophenone, to produce PAEKs. The resulting polymers are expected to exhibit high glass transition temperatures (Tg), excellent thermal stability, and good solubility in organic solvents.[3][4][5][6]

Rationale for Monomer Selection in PAEK Synthesis

The incorporation of the 4-(4-Fluoro-3-methoxyphenyl)phenol moiety into the PAEK backbone is anticipated to yield several advantages:

  • Enhanced Thermal Stability: The strong C-F bond contributes to the overall thermal and oxidative stability of the polymer.[1]

  • Improved Solubility and Processability: The pendant methoxy group can disrupt the symmetry of the polymer chain, reducing crystallinity and thereby improving solubility in common organic solvents, which facilitates processing.[5]

  • Low Dielectric Constant: The presence of fluorine atoms tends to lower the dielectric constant and dissipation factor of the polymer, making it a suitable candidate for applications in microelectronics and 5G communications.[6][7]

Experimental Protocol: Synthesis of a PAEK Copolymer

This protocol details the synthesis of a poly(aryl ether ketone) via nucleophilic aromatic substitution polycondensation.

Materials:

  • 4-(4-Fluoro-3-methoxyphenyl)phenol (Monomer A)

  • 4,4′-Difluorobenzophenone (Monomer B)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.

  • Charging the Reactor: Under a nitrogen atmosphere, add 4-(4-Fluoro-3-methoxyphenyl)phenol (10 mmol, 2.182 g), 4,4′-difluorobenzophenone (10 mmol, 2.182 g), and anhydrous potassium carbonate (11.5 mmol, 1.589 g) to the flask.

  • Solvent Addition: Introduce anhydrous DMAc (20 mL) and toluene (30 mL) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C and allow the toluene to reflux for 2-4 hours to azeotropically remove any water. The water will collect in the Dean-Stark trap.

  • Polymerization: After the removal of water, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with DMAc (20 mL).

    • Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (500 mL) to precipitate the polymer as a fibrous solid.

    • Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any remaining salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Expected Polymer Properties
PropertyExpected Value
Inherent Viscosity (dL/g)0.50 - 1.00
Glass Transition Temp. (Tg)180 - 220 °C
5% Weight Loss Temp. (TGA)> 500 °C (in N₂)
SolubilitySoluble in NMP, DMAc, Chloroform

Application II: Synthesis of Advanced Polycarbonates

Polycarbonates are a class of thermoplastic polymers known for their high impact strength and optical clarity. The synthesis of polycarbonates from bisphenolic compounds is a well-established industrial process.[8][9][10][11] 4-(4-Fluoro-3-methoxyphenyl)phenol can be utilized in interfacial polymerization with a phosgene source, such as triphosgene, to produce novel polycarbonates with enhanced properties.

Rationale for Monomer Selection in Polycarbonate Synthesis

The unique structure of 4-(4-Fluoro-3-methoxyphenyl)phenol is expected to confer specific properties to the resulting polycarbonate:

  • Higher Glass Transition Temperature (Tg): The rigid biphenyl structure of the monomer is likely to increase the Tg of the polycarbonate compared to standard bisphenol A (BPA) based polycarbonates, leading to better thermal performance.[8]

  • Modified Refractive Index: The presence of fluorine can alter the refractive index of the polymer, which may be advantageous in optical applications.

  • Chemical Resistance: The fluoro and methoxy groups can enhance the chemical resistance of the polycarbonate.

Experimental Protocol: Interfacial Polycarbonate Synthesis

This protocol describes the synthesis of a polycarbonate using an interfacial polymerization method.[8]

Materials:

  • 4-(4-Fluoro-3-methoxyphenyl)phenol

  • Triphosgene

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Triethylamine (TEA) or another suitable phase-transfer catalyst

  • Methanol

  • Deionized Water

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve 4-(4-Fluoro-3-methoxyphenyl)phenol (10 mmol, 2.182 g) in a 1.25 M NaOH solution (20 mL). Add the phase-transfer catalyst (e.g., TEA, 0.1 mmol, 0.014 mL).

  • Organic Phase Preparation: In a separate flask, dissolve triphosgene (3.7 mmol, 1.1 g) in dichloromethane (20 mL). Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Interfacial Polymerization:

    • Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Begin vigorous stirring and slowly add the organic solution of triphosgene dropwise to the aqueous solution over 30 minutes.

    • Continue stirring for an additional 2-3 hours at room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer (bottom layer) and wash it successively with dilute HCl (0.1 M), deionized water (3 times), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Precipitation: Precipitate the polycarbonate by slowly adding the concentrated DCM solution to vigorously stirred methanol (500 mL).

  • Drying: Collect the white polycarbonate precipitate by filtration and dry it in a vacuum oven at 100 °C for 24 hours.

Expected Polymer Properties
PropertyExpected Value
Number Average Molecular Weight (Mn)10,000 - 20,000 Da
Glass Transition Temperature (Tg)150 - 180 °C
Thermal Stability (Td5%)> 380 °C
TransparencyHigh

Application III: Formulation of Specialty Epoxy Resins

Phenolic compounds are widely used as precursors for epoxy resins through reaction with epichlorohydrin, or as curing agents for epoxy prepolymers.[12][13][14] 4-(4-Fluoro-3-methoxyphenyl)phenol can be used to synthesize a diglycidyl ether derivative or employed as a hardener to create epoxy thermosets with enhanced thermal and chemical resistance.

Rationale for Use in Epoxy Systems
  • High-Performance Curing Agent: When used as a curing agent, the phenolic hydroxyl group reacts with the epoxide rings of a prepolymer (like DGEBA) at elevated temperatures, forming a highly cross-linked network with stable ether linkages.[14]

  • Functional Epoxy Monomer Synthesis: The reaction of 4-(4-Fluoro-3-methoxyphenyl)phenol with epichlorohydrin can produce a novel epoxy monomer. Polymers derived from this monomer would inherently possess the desirable characteristics imparted by the fluoro and methoxy groups.[13]

Conceptual Protocol: Phenolic Curing of a Bisphenol A-based Epoxy Resin

Materials:

  • 4-(4-Fluoro-3-methoxyphenyl)phenol (Curing Agent)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy prepolymer

  • Catalyst (e.g., 1-methylimidazole)

  • Solvent (optional, e.g., cyclopentanone)

Procedure:

  • Formulation: In a suitable container, melt the DGEBA prepolymer at a moderate temperature (e.g., 80 °C).

  • Addition of Curing Agent: Add a stoichiometric amount of 4-(4-Fluoro-3-methoxyphenyl)phenol to the molten epoxy resin with stirring until a homogeneous mixture is obtained. The stoichiometry is based on one phenolic hydroxyl group per epoxy group.

  • Catalyst Addition: Add a catalytic amount of 1-methylimidazole (e.g., 0.1-0.5 wt%) to the mixture and stir thoroughly.

  • Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule might be 150 °C for 1 hour followed by 180 °C for 2 hours.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 200 °C) for an extended period to ensure complete cross-linking and to maximize the glass transition temperature.

Visualizing the Synthetic Workflows

PAEK_Synthesis_Workflow cluster_prep Monomer Preparation & Reactor Setup cluster_reaction Polymerization cluster_purification Purification & Isolation Monomers Monomer A: 4-(4-Fluoro-3-methoxyphenyl)phenol + Monomer B: 4,4'-Difluorobenzophenone Dehydration Azeotropic Dehydration (140-150°C) Monomers->Dehydration Charge Reactor K2CO3 K₂CO₃ (Base) K2CO3->Dehydration Solvents DMAc/Toluene Solvents->Dehydration Reactor Inert Atmosphere (Nitrogen) Reactor->Dehydration Polymerization Polycondensation (160-170°C) Dehydration->Polymerization Remove Toluene Precipitation Precipitation in Methanol Polymerization->Precipitation Cool & Dilute Washing Washing with H₂O & Methanol Precipitation->Washing Drying Vacuum Drying (120°C) Washing->Drying PAEK_Polymer PAEK_Polymer Drying->PAEK_Polymer Final PAEK Polymer

Caption: Workflow for PAEK Synthesis.

Polycarbonate_Synthesis_Reaction Monomer 4-(4-Fluoro-3- methoxyphenyl)phenol (in aq. NaOH) Polymer Polycarbonate + NaCl + H₂O Monomer->Polymer Phosgene Triphosgene (in DCM) Phosgene->Polymer Catalyst Phase Transfer Catalyst Catalyst->Polymer facilitates reaction

Caption: Interfacial Polycarbonate Synthesis.

References

  • Biorenewable Epoxy Resins Derived from Plant-Based Phenolic Acids.
  • Recent Development of Functional Bio-Based Epoxy Resins. PMC - NIH.
  • BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. RSC Publishing.
  • Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. MDPI.
  • Epoxy. Wikipedia.
  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. NIH.
  • Polycarbonates synthesis: (a) from bisphenol-A and phosgene; (b) from IBPC and a diol (isosorbide).
  • Synthesis of the polymer polycarbonate from bisphenol A and phosgene.
  • Synthesis of polycarbonate from dimethyl carbonate and bisphenol-a through a non-phosgene process. Semantic Scholar.
  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties.
  • Phenolic resin polyols and polymers derived
  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Beijing Institute of Technology.
  • How Are Functional Groups Used In Polymers?. Chemistry For Everyone - YouTube.
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Synthesis and Mechanism of Metal-Mediated Polymeriz
  • Synthesis of high-molecular-weight epoxy resins from modified natural oils and Bisphenol A or BisphenolA-based epoxy resins.
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
  • Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers.
  • 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol. Smolecule.
  • What Are Fluorinated Acrylic Polymers?. Chemistry For Everyone - YouTube.
  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH.
  • Naturally occurring phenolic sources: monomers and polymers. RSC Publishing.
  • Synthesis of Poly(aryl Ether Ketone)s from New Bisphenol Monomers. Global Science Press. [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.

Sources

Application Note: 4-(4-Fluoro-3-methoxyphenyl)phenol as a Versatile Building Block for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(4-fluoro-3-methoxyphenyl)phenol as a strategic building block for the synthesis of advanced liquid crystal (LC) materials. The unique substitution pattern of this biphenol derivative—featuring a lateral fluorine atom and a methoxy group—offers precise control over key mesomorphic and electro-optical properties. This document details the rationale behind its use, presents validated, step-by-step synthetic protocols for creating a representative liquid crystal, and outlines standard characterization techniques. The causality behind experimental choices is explained to empower researchers in designing novel materials with tailored functionalities.

Introduction: The Strategic Advantage of Fluorinated Biphenyls

The design of thermotropic liquid crystals is a game of molecular engineering, where subtle changes in molecular structure can dramatically alter the material's bulk properties. Biphenyl cores are foundational scaffolds that provide the necessary rigidity and shape anisotropy for the formation of liquid crystalline phases.[1] The introduction of fluorine atoms has become a cornerstone of modern LC design, offering a powerful tool to fine-tune properties for demanding applications like high-resolution liquid crystal displays (LCDs).[2]

The C-F bond is short, strong, and highly polar, yet the fluorine atom itself has a small van der Waals radius. This unique combination allows for the modulation of:

  • Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is critical for controlling the switching behavior of LCs in an electric field. Lateral fluorination, as seen in 4-(4-fluoro-3-methoxyphenyl)phenol, is particularly effective at increasing negative dielectric anisotropy or modifying positive anisotropy.[3][4]

  • Mesophase Stability and Type: Fluorine substitution can lower melting points and influence the stability and temperature range of desired mesophases, such as the nematic and smectic phases.[3][5]

  • Viscosity: Fluorination can lead to reduced intermolecular interactions, resulting in lower rotational viscosity and, consequently, faster device switching times.[2]

4-(4-fluoro-3-methoxyphenyl)phenol is an exemplary building block that leverages these advantages. The phenol group provides a convenient handle for subsequent chemical modifications, such as the attachment of flexible terminal chains, which are essential for inducing and stabilizing liquid crystallinity.

Physicochemical Properties of the Core Building Block

Understanding the intrinsic properties of 4-(4-fluoro-3-methoxyphenyl)phenol is the first step in its effective application.

PropertyValueSource
IUPAC Name 4-(4-Fluoro-3-methoxyphenyl)phenol[6]
CAS Number 64465-63-0[6]
Molecular Formula C₁₃H₁₁FO₂[7]
Molecular Weight 218.22 g/mol [7]
Appearance Off-white to light brown powder/crystalsSupplier Data
Storage Temp. 2-8°C[6]

Molecular Design and Synthetic Strategy

The synthesis of a calamitic (rod-like) liquid crystal from 4-(4-fluoro-3-methoxyphenyl)phenol typically involves a two-part strategy: first, the construction of the rigid core, and second, the attachment of a flexible terminal chain.

  • Core Elongation via Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly versatile and robust palladium-catalyzed method for forming C-C bonds between aryl halides and arylboronic acids.[8][9] It is the industry standard for synthesizing the bi- and terphenyl cores common in liquid crystals.[10] In our strategy, the phenolic hydroxyl group must be protected before a boronic acid or halide functionality is introduced for the coupling reaction.

  • Terminal Chain Attachment via Williamson Ether Synthesis: The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers by reacting an alkoxide with a primary alkyl halide.[11][12] This reaction is ideal for attaching flexible alkyl or alkoxy chains to the phenolic oxygen of the biphenyl core, which helps to lower the melting point and promote the formation of liquid crystalline mesophases.[13]

The overall synthetic workflow is visualized below.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Terminal Chain Attachment A 4-(4-Fluoro-3-methoxyphenyl)phenol B Protect Phenolic -OH (e.g., as MOM ether) A->B C Introduce Coupling Handle (e.g., Borylation to form boronic ester) B->C E Suzuki-Miyaura Cross-Coupling C->E D Aryl Halide Partner (e.g., 4-bromo-alkoxybenzene) D->E F Deprotect Phenolic -OH E->F G Elongated Biphenol Core F->G H Deprotonate with Base (e.g., K₂CO₃) G->H J Williamson Ether Synthesis H->J I Alkyl Halide (e.g., 1-bromohexane) I->J K Final Liquid Crystal Product (Purification & Characterization) J->K

Caption: General workflow for synthesizing a liquid crystal from the title building block.

Detailed Experimental Protocols

The following protocols describe the synthesis and characterization of a representative liquid crystal, 4'-Hexyloxy-4-(4-fluoro-3-methoxyphenyl)biphenyl , demonstrating the practical application of the building block.

Protocol 1: Synthesis of 4'-Hexyloxy-4-(4-fluoro-3-methoxyphenyl)biphenyl

Causality Note: This protocol employs a Suzuki coupling to build the terphenyl core. We will use the commercially available 4-(hexyloxy)phenylboronic acid and functionalize our core building block, 4-(4-fluoro-3-methoxyphenyl)phenol, into an aryl bromide. This route is often more efficient than preparing a custom boronic acid of the core building block. The phenolic -OH is deprotonated in situ during the Williamson ether synthesis step.

Step A: Synthesis of 4-bromo-1-(4-fluoro-3-methoxyphenyl)benzene

  • Materials & Equipment:

    • 4-(4-Fluoro-3-methoxyphenyl)phenol (1.0 eq)

    • 4-Bromophenylboronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

    • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

    • Toluene and water (e.g., 10:1 v/v)

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere setup

    • Separatory funnel, rotary evaporator, silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 4-(4-fluoro-3-methoxyphenyl)phenol, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add degassed toluene and water.

    • Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

    • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product as a solid.

Step B: Attachment of Hexyloxy Chain via Williamson Ether Synthesis

  • Materials & Equipment:

    • The biphenol product from Step A (1.0 eq)

    • 1-Bromohexane (1.5 eq)

    • Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

    • Acetone or Butanone (MEK)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the biphenol intermediate in acetone.

    • Add finely powdered K₂CO₃ and 1-bromohexane.

    • Heat the suspension to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting phenol is consumed.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Wash the salts with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or isopropanol) to obtain the final pure liquid crystal product.

Protocol 2: Characterization of the Synthesized Liquid Crystal

A. Polarized Optical Microscopy (POM)

  • Objective: To visually identify liquid crystalline phases and their characteristic textures.

  • Procedure:

    • Place a small amount of the synthesized crystalline powder on a clean glass microscope slide.

    • Cover with a glass coverslip.

    • Place the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample slowly (e.g., 10 °C/min) into the isotropic liquid phase (it will appear completely dark under crossed polarizers).

    • Cool the sample slowly (e.g., 2-5 °C/min). Observe the formation of birefringent textures as the material transitions into its mesophase(s).

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren texture for nematic, focal-conic or fan texture for smectic).

B. Differential Scanning Calorimetry (DSC)

  • Objective: To quantitatively determine the phase transition temperatures and associated enthalpy changes.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical program:

      • Heat from room temperature to a temperature well above the clearing point (e.g., 150 °C) at a rate of 10 °C/min.

      • Hold for 2 minutes to erase thermal history.

      • Cool to room temperature at 10 °C/min.

      • Reheat at 10 °C/min.

    • Analyze the data from the second heating scan to determine the transition temperatures (peak onset or peak maximum) and enthalpies (peak area).

Representative Data and Interpretation

The data obtained from DSC and POM analysis confirm the liquid crystalline nature of the synthesized compound.

TransitionTemperature (°C) from 2nd Heating ScanEnthalpy (ΔH, J/g)Phase
Cr → N 85.425.6Crystal to Nematic
N → I 121.21.3Nematic to Isotropic
  • Interpretation: The presence of two distinct endothermic peaks in the DSC thermogram confirms the existence of a thermotropic liquid crystal phase. The sharp, high-enthalpy peak at 85.4 °C corresponds to the melting from a crystalline solid (Cr) into a liquid crystal phase. The small, low-enthalpy peak at 121.2 °C is characteristic of the transition from the ordered liquid crystal phase (Nematic, N) to the disordered isotropic liquid (I). This temperature is known as the clearing point. POM analysis would visually confirm the nematic phase through its characteristic threaded or Schlieren texture within the 85.4 °C to 121.2 °C temperature range.

The structure of the building block directly influences these properties. The lateral fluoro and methoxy groups disrupt perfect crystal packing, contributing to a moderate melting point, while the elongated, rigid terphenyl core is responsible for the stability of the nematic phase up to a relatively high clearing point.

G cluster_0 Molecular Structure Features cluster_1 Resulting LC Properties Structure 4-(4-Fluoro-3-methoxyphenyl)phenol Core Lateral Fluoro Group Methoxy Group Rigid Biphenyl Unit Properties Modified Dielectric Anisotropy Reduced Melting Point Altered Intermolecular Forces High Clearing Point & Phase Stability Structure:f1->Properties:p0 Strong Dipole Structure:f1->Properties:p1 Steric Disruption Structure:f2->Properties:p2 Increases Molecular Breadth Structure:f3->Properties:p3 Anisotropic Shape

Caption: Relationship between molecular features and resulting LC properties.

Conclusion

4-(4-fluoro-3-methoxyphenyl)phenol is a highly valuable and versatile building block for the rational design of liquid crystals. Its pre-configured substitution pattern provides chemists with a strategic tool to engineer materials with specific dielectric properties, broad mesophase temperature ranges, and enhanced stability. The synthetic protocols provided herein, based on robust and well-established Suzuki-Miyaura coupling and Williamson ether synthesis reactions, offer a reliable pathway for incorporating this building block into novel and complex liquid crystalline structures for advanced material applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Radwan, A. S., & Makhlouf, M. M. (2021). Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. Luminescence, 36(7), 1751–1760. [Link]

  • Essid, S., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7833-7843. [Link]

  • Guan, D., et al. (2015). The effect of lateral fluorination on the properties of phenyl-tolane liquid crystals. Liquid Crystals, 42(10), 1441-1447. [Link]

  • Saad, G. R., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6688. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73292248, 4-Fluoro-2-(4-methoxyphenyl)phenol. PubChem. [Link]

  • Bürgi, T., et al. (2021). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta, 104(11), e2100149. [Link]

  • Vaghela, K. D., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 49(12), 1645-1658. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18512-18563. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of London). [Link]

  • California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. CSUB. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Giese, M., et al. (2018). Naturally occurring polyphenols as building blocks for supramolecular liquid crystals – substitution pattern dominates mesomorphism. Molecular Systems Design & Engineering, 3(1), 189-197. [Link]

  • Giese, M., et al. (2017). Naturally occurring polyphenols as building blocks for supramolecular liquid crystals – substitution pattern dominates mesomorphism. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14661613, 3-Fluoro-4-methoxyphenol. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. CU Boulder. [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Rhodium.ws. [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Smith, J. A., et al. (2024). Uncommon building blocks in liquid crystals. Liquid Crystals. [Link]

  • Kohout, M., et al. (2021). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances, 2(12), 4058-4068. [Link]

  • YouTube. (2016). Preparing Liquid Crystals. YouTube. [Link]

  • Alharthi, F. A., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Polymers, 13(16), 2781. [Link]

  • Ishida, M., et al. (2023). Columnar liquid crystals based on antiaromatic expanded porphyrins. Chemical Communications, 59(84), 12613-12616. [Link]

Sources

Comprehensive Cytotoxicity Profiling of 4-(4-Fluoro-3-methoxyphenyl)phenol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct a comprehensive in vitro cytotoxicity assessment of the novel phenolic compound, 4-(4-Fluoro-3-methoxyphenyl)phenol. We present a multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's potential effects on cell health. This guide moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Protocols for three core, complementary assays are provided: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay to specifically probe for apoptosis induction. By integrating data from these distinct methodologies, researchers can obtain a holistic view of a compound's cytotoxic profile, a critical step in early-stage drug discovery and chemical safety assessment.

Introduction: The Imperative for Rigorous Cytotoxicity Assessment

The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and preclinical drug development. Phenolic compounds, a vast class of molecules with diverse biological activities, are of particular interest. While many exhibit beneficial properties, such as antioxidant or anti-inflammatory effects, they can also exert cytotoxic effects.[1] 4-(4-Fluoro-3-methoxyphenyl)phenol is a novel molecule whose biological impact is yet to be fully characterized. Therefore, a systematic and multi-faceted approach to assessing its cytotoxicity is essential.

This guide outlines a workflow that combines three distinct cell-based assays. This strategy is predicated on the understanding that cytotoxicity is not a monolithic event. A compound can reduce cell viability through various mechanisms, including metabolic inhibition, loss of membrane integrity (necrosis), or programmed cell death (apoptosis).[2][3] Relying on a single assay can provide a limited or even misleading picture. For instance, a compound that inhibits metabolic activity without immediately killing the cell might show high potency in an MTT assay but not in an LDH release assay. By employing assays that interrogate different cellular processes, we can build a more complete and reliable cytotoxicity profile.

Essential Preliminary Considerations

Before embarking on specific assay protocols, several foundational steps must be addressed to ensure data quality and reproducibility.

Compound Handling and Solubilization

Proper handling of the test compound is critical. For 4-(4-Fluoro-3-methoxyphenyl)phenol, which is likely to be a crystalline solid, a high-concentration stock solution should be prepared in a suitable solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% cell culture-grade DMSO. This minimizes the final concentration of DMSO in the cell culture wells, which should typically not exceed 0.5% to avoid solvent-induced toxicity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Strategic Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[4][5] A comprehensive initial screening should ideally include both a non-cancerous "normal" cell line and a cancer cell line to assess for any potential selective toxicity.

  • Relevance: The cell line should be relevant to the compound's intended application or potential target tissue.[6] For general toxicity screening, human fibroblast lines (e.g., MRC-5) or immortalized keratinocytes (e.g., HaCaT) are common choices.

  • Cancer Cell Lines: For oncology applications, cell lines derived from relevant tumors (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Authentication: Always source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and avoid issues with cross-contamination.[5] Regular testing for mycoplasma contamination is also crucial.[5]

Table 1: Example Cell Lines for Initial Cytotoxicity Screening

Cell LineTypeTissue of OriginRationale for Use
MRC-5 Normal Human FibroblastLungRepresents a non-cancerous cell type for baseline toxicity assessment.
MCF-7 Human Breast AdenocarcinomaBreastA common, well-characterized cancer cell line for anti-proliferative studies.
HepG2 Human Hepatocellular CarcinomaLiverRelevant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.

Core Cytotoxicity Assay Protocols

A multi-parametric approach provides the most robust assessment of cytotoxicity. We will detail three distinct assays: MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis).

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[7][8] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[10][11]

MTT_Principle MTT MTT (Yellow, Soluble) LiveCell Live, Metabolically Active Cell MTT->LiveCell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Mito Mitochondrial Dehydrogenases LiveCell->Mito contains Mito->Formazan reduces MTT to Quantification Quantification (OD at 570 nm) Solubilization->Quantification

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a density of 5x10⁴ to 1x10⁵ cells/mL (optimization may be required).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-Fluoro-3-methoxyphenyl)phenol from your DMSO stock in complete culture medium. Aim for a final concentration range that will span from no effect to a complete loss of viability (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.[9][10]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[9]

    • Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis or membrane damage.[14][15] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

LDH_Principle cluster_cell Damaged Cell LDH_in LDH (inside cell) LDH_out Released LDH LDH_in->LDH_out membrane damage Pyruvate Pyruvate LDH_out->Pyruvate converts Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Formazan_LDH Formazan (Red, Colored) NADH->Formazan_LDH reduces Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan_LDH Quant_LDH Quantification (OD at 490 nm) Formazan_LDH->Quant_LDH

This protocol is based on commercially available kits (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).[12][15]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

    • In addition to the experimental wells, set up the following controls:

      • Vehicle Control: Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[14][16]

      • Medium Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250-400 x g for 5 minutes. This step is optional but recommended to pellet any detached cells.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[12]

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[17]

Assay 3: Caspase-3/7 Assay for Apoptosis

This assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[18][19] The assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[20] The resulting light or fluorescence signal is directly proportional to the amount of caspase-3/7 activity in the cell population.

Caspase_Principle ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 contains Signal Luminescent Signal Caspase37->Signal cleaves substrate to produce Substrate Pro-luminescent Substrate (DEVD) Substrate->ApoptoticCell added to Quant_Caspase Quantification (RLU) Signal->Quant_Caspase

This protocol is based on homogeneous, add-mix-measure kits like Promega's Caspase-Glo® 3/7 Assay.[20]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

    • It is advisable to include a positive control for apoptosis, such as staurosporine or etoposide, at a known effective concentration.

  • Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents that lyse the cells.

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of Results
  • MTT Assay (Percent Viability):

    • First, subtract the average OD of the medium-only background wells from all other readings.

    • Percent Viability = [(OD of Treated Sample - OD of Background) / (OD of Vehicle Control - OD of Background)] x 100

  • LDH Assay (Percent Cytotoxicity):

    • First, subtract the average OD of the medium background control from all other readings.

    • Percent Cytotoxicity = [(OD of Treated Sample - OD of Vehicle Control) / (OD of Maximum Release Control - OD of Vehicle Control)] x 100

  • Caspase-3/7 Assay (Fold Induction):

    • Fold Induction = (RLU of Treated Sample) / (RLU of Vehicle Control)

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in a measured response, such as cell viability.[21][22] It is a standard measure of a compound's potency.

  • Plot the percent viability (from the MTT assay) or percent inhibition (100 - % Viability) against the logarithm of the compound concentration.

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the IC₅₀ value from this curve.[21] A lower IC₅₀ value indicates greater potency.[23]

Integrated Data Interpretation

By comparing the results from all three assays, a more detailed picture of the cytotoxic mechanism can be formed.

Table 2: Interpreting Multi-Assay Cytotoxicity Data

Assay Result ScenarioPossible Interpretation
Low MTT, High LDH, High Caspase The compound is cytotoxic and induces apoptosis, leading to secondary necrosis (membrane rupture).
Low MTT, Low LDH, High Caspase The compound induces apoptosis without significant, immediate membrane disruption. The primary mechanism is programmed cell death.
Low MTT, High LDH, Low Caspase The compound is cytotoxic primarily through necrosis, causing rapid cell membrane damage.
Low MTT, Low LDH, Low Caspase The compound is cytostatic or inhibits metabolic processes without causing immediate cell death or apoptosis.

Conclusion

This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 4-(4-Fluoro-3-methoxyphenyl)phenol. By employing a scientifically rigorous, multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can generate a robust and reliable dataset. This detailed profile is crucial for making informed decisions in the early stages of drug discovery and chemical safety assessment, guiding future studies into the compound's mechanism of action and therapeutic potential.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Duan, W., & Li, F. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. National Institutes of Health. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Kim, B., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with the compound 4-(4-Fluoro-3-methoxyphenyl)phenol. Due to the limited specific literature on this compound's bioactivity, this guide is structured as an investigative framework. It outlines a logical, evidence-based approach to selecting potential enzyme targets, provides detailed protocols for robust in vitro screening, and describes the methodologies for data analysis to determine inhibitory potency and mechanism of action. The protocols included are designed to be self-validating, incorporating essential controls and clear endpoints.

Introduction and Rationale

4-(4-Fluoro-3-methoxyphenyl)phenol belongs to the biphenyl class of compounds, a scaffold known for a wide range of biological activities. The presence of a fluorine atom and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to protein targets.[1] While direct enzymatic targets of 4-(4-Fluoro-3-methoxyphenyl)phenol are not extensively documented, the structure provides valuable clues for hypothesizing potential interactions.

Structurally related compounds have demonstrated notable biological effects, including anti-inflammatory, anti-tumor, and specific enzyme inhibitory activities.[2][3] For instance, various fluorinated and methoxylated phenolic compounds have been investigated as inhibitors of enzymes such as tyrosinase, protein kinases, and cyclooxygenases (COX), which are implicated in pigmentation, cell signaling, and inflammation, respectively.[2][4][5] Therefore, this guide will focus on providing protocols to screen 4-(4-Fluoro-3-methoxyphenyl)phenol against these high-priority enzyme classes.

The following workflow provides a strategic overview of the investigative process detailed in these application notes.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Analysis cluster_data Phase 3: Interpretation A Compound Characterization (Purity, Solubility) B Stock Solution Preparation A->B C Hypothesize Targets (Tyrosinase, Kinases, COX) B->C D Primary Screening (Single Concentration) C->D E Dose-Response Assay (IC50 Determination) D->E F Mechanism of Action (Kinetic Studies) E->F G Data Analysis & Visualization (e.g., Lineweaver-Burk Plot) F->G H Hit Validation & Lead Optimization G->H

Caption: Investigative workflow for enzyme inhibition studies.

Physicochemical Properties and Compound Handling

Accurate characterization and proper handling of the test compound are foundational to reliable and reproducible results.

Properties of 4-(4-Fluoro-3-methoxyphenyl)phenol

Below is a summary of the computed physicochemical properties for a closely related isomer, 4-Fluoro-2-(4-methoxyphenyl)phenol, which can serve as an estimate for the target compound.

PropertyValueSource
Molecular FormulaC₁₃H₁₁FO₂PubChem
Molecular Weight218.22 g/mol PubChem
XLogP3 (LogP)3.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Solubility (Predicted) Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Acetone).Inferred from analogs[2][6]
Preparation of Stock Solutions

The limited aqueous solubility of many organic compounds necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare concentrated stock solutions.[7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh approximately 2.18 mg of 4-(4-Fluoro-3-methoxyphenyl)phenol using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer on the day of the experiment. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to prevent solvent effects on enzyme activity.[8]

Protocols for Primary Enzyme Inhibition Screening

The following protocols are designed for an initial assessment of the inhibitory potential of 4-(4-Fluoro-3-methoxyphenyl)phenol against rationally selected enzyme classes.

Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.[9] Phenolic compounds are a well-known class of tyrosinase inhibitors.[4] This assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-510 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 100 U/mL solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2.0 mM solution of L-DOPA in phosphate buffer.

    • Prepare a 1 mM working solution of Kojic Acid in phosphate buffer (from a 10 mM stock).

    • Prepare a 100 µM working solution of 4-(4-Fluoro-3-methoxyphenyl)phenol by diluting the 10 mM DMSO stock in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Phosphate Buffer + 20 µL Tyrosinase solution.

    • Enzyme Control (100% Activity): 160 µL Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL of 1% DMSO in buffer.

    • Positive Control: 140 µL Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL Kojic Acid solution.

    • Test Compound: 140 µL Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL Test Compound solution.

  • Procedure:

    • Add buffer, tyrosinase, and control/test compounds to the respective wells as detailed above.

    • Pre-incubate the plate at 25°C for 10 minutes.[8]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (or 510 nm) in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100

General Protein Kinase Inhibition Assay

Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5] Many small molecule inhibitors target the ATP-binding site of kinases.

Materials:

  • Recombinant Protein Kinase of interest (e.g., a tyrosine or serine/threonine kinase)

  • Specific Peptide Substrate for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Staurosporine (Broad-spectrum Kinase Inhibitor, Positive Control)

  • Kinase Assay Buffer (e.g., containing MgCl₂, DTT)

  • ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²)

Protocol (Example using a luminescence-based ADP detection kit):

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions at 2X the final desired concentration in kinase assay buffer.

    • Prepare a 100 µM working solution of 4-(4-Fluoro-3-methoxyphenyl)phenol and a 1 µM solution of Staurosporine.

  • Assay Setup (in a 384-well white plate):

    • Enzyme Reaction (10 µL total volume):

      • Add 2.5 µL of test compound or control in buffer (with 1% DMSO).

      • Add 5 µL of 2X Kinase/Substrate mix.

      • Mix and pre-incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

      • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and detect the ADP produced by following the manufacturer's instructions for the chosen ADP detection kit (e.g., add 10 µL of ADP-Glo™ Reagent).[11]

    • Incubate as required (e.g., 40 minutes).

    • Add the detection reagent (e.g., 20 µL Kinase Detection Reagent).

    • Incubate for 30-60 minutes and read the luminescence on a plate reader.

  • Data Analysis:

    • The amount of ADP produced is proportional to the luminescence signal.

    • Calculate percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: COX enzymes are central to the inflammatory pathway, converting arachidonic acid to prostaglandins. Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic Acid (Substrate)

  • Indomethacin or Celecoxib (Positive Controls)

  • Reaction Buffer (e.g., Tris-HCl, pH 8.0, containing heme and a cofactor like phenol)

  • Prostaglandin E₂ (PGE₂) ELISA kit or LC-MS/MS for detection

Protocol (based on PGE₂ detection):

  • Reagent Preparation:

    • Dilute COX-1 and COX-2 enzymes to the working concentration in cold reaction buffer.

    • Prepare a 10 mM stock of arachidonic acid in ethanol.

    • Prepare working solutions of test compound and positive controls.

  • Enzymatic Reaction:

    • In separate tubes, combine 160 µL of reaction buffer, 10 µL of heme, and 10 µL of test compound/control.[2]

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for exactly 2 minutes at 37°C.[2]

    • Stop the reaction by adding a stopping agent (e.g., 30 µL of saturated stannous chloride or a strong acid).[2]

  • PGE₂ Quantification:

    • Quantify the amount of PGE₂ produced in each reaction tube using a commercial PGE₂ competitive ELISA kit, following the manufacturer’s protocol.[7] Alternatively, LC-MS/MS can be used for more direct and sensitive quantification.[12]

  • Data Analysis:

    • Generate a standard curve for the PGE₂ ELISA.

    • Calculate the concentration of PGE₂ produced in each sample.

    • Determine the percent inhibition relative to the no-inhibitor control.

Dose-Response Analysis and IC₅₀ Determination

Once a compound shows significant inhibition (>50%) in a primary screen, a dose-response analysis is performed to determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[1]

Protocol:

  • Serial Dilution: Prepare a series of dilutions of 4-(4-Fluoro-3-methoxyphenyl)phenol, typically in a 2-fold or 3-fold series, spanning a wide concentration range (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Perform the relevant enzyme assay (as described in Section 3) with each concentration of the inhibitor. Include no-inhibitor and no-enzyme controls.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism). The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.[1]

Mechanism of Action (MoA) Studies

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Caption: Simplified schemes for competitive and non-competitive inhibition.

Protocol: Determining Mode of Inhibition

  • Experimental Design: Perform the enzyme assay by varying the concentration of the substrate while keeping the inhibitor concentration fixed. Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: Plot the data on a double reciprocal plot (1/V₀ vs. 1/[Substrate]).[13]

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease).

By analyzing the pattern of the lines on the Lineweaver-Burk plot, the mode of inhibition can be determined, providing crucial insight into the compound's mechanism.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, try lowering the final assay concentration or increasing the percentage of a co-solvent (if the enzyme tolerates it).

  • Assay Interference: Some compounds can interfere with the detection method (e.g., autofluorescence). Always run controls with the compound in the absence of the enzyme to check for such effects.

  • Reproducibility: Perform all experiments in triplicate to ensure reproducibility and to calculate standard deviations.

  • Controls are Key: The validity of the data relies entirely on appropriate positive, negative, and vehicle controls. Ensure they behave as expected in every experiment.

References

  • Anson, M. L. (1938). The estimation of pepsin, trypsin, papain, and cathepsin with hemoglobin. Journal of General Physiology. [Link]

  • Camacho, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition. Khan Academy. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts LLC. [Link]

  • D'Mello, S. A. N., et al. (2016). Tyrosinase inhibitors: A patent review (2011-2015). Expert Opinion on Therapeutic Patents. [Link]

  • Jarskog, L. F., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Khan Academy. (n.d.). Enzyme kinetics graphs. Khan Academy. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

Sources

Application Note: A Researcher's Guide to the Formulation of 4-(4-Fluoro-3-methoxyphenyl)phenol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 4-(4-Fluoro-3-methoxyphenyl)phenol for use in a wide range of in vitro studies. Phenolic compounds, while biologically significant, often present formulation challenges due to their limited aqueous solubility. This application note moves beyond simple step-by-step instructions to explain the fundamental principles behind robust formulation strategies. We will cover the preparation of high-concentration stock solutions, methodologies for creating stable working solutions in aqueous cell culture media, and critical troubleshooting techniques to prevent common issues such as compound precipitation. The protocols described herein are designed to be self-validating systems, ensuring the accuracy, reproducibility, and integrity of your experimental results.

Physicochemical Profile and Initial Considerations

Understanding the inherent properties of 4-(4-Fluoro-3-methoxyphenyl)phenol is the foundational step in developing a successful formulation strategy. Based on its structure, it is predicted to be a hydrophobic molecule, a characteristic that dictates its behavior in the aqueous environments typical of in vitro assays.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₁FO₂[1]
Molecular Weight 218.22 g/mol [1][2]
Appearance White crystalline solid (typical for similar compounds)[3]
Predicted XLogP3 3.3[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, acetone, and acetonitrile.[3][5]

The high predicted LogP value (a measure of lipophilicity) confirms that 4-(4-Fluoro-3-methoxyphenyl)phenol will have poor solubility in water-based cell culture media. Therefore, the use of an organic solvent to create a concentrated primary stock solution is not just recommended, but essential.[3]

The Core Principle: A Solvent-Based Stock Solution Approach

The most reliable method for introducing a hydrophobic compound into an aqueous assay system is to first create a high-concentration stock solution in a suitable organic solvent, which is then serially diluted to the final working concentration.[6][7] Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its powerful solubilizing capacity for a wide range of polar and nonpolar compounds and its miscibility with water.[5]

Causality Behind the Stock Solution Strategy:

  • Accuracy: Weighing larger quantities of the compound to make a concentrated stock minimizes the measurement errors associated with weighing milligram or microgram amounts for each experiment.[8]

  • Stability: Concentrated stock solutions are often more stable for long-term storage than dilute working solutions, which can be susceptible to degradation and are less resistant to microbial growth.[7][8]

  • Consistency: A single, validated stock solution can be used for multiple experiments, ensuring consistency and reducing variability.[6]

  • Minimizing Solvent Effects: This approach allows for the final concentration of the organic solvent in the assay to be kept at a very low, non-toxic level.[9][10]

The general workflow for preparing and using the compound is illustrated below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dilution for Assay cluster_2 Phase 3: Application Powder Solid Compound (4-(4-Fluoro-3-methoxyphenyl)phenol) Stock Primary Stock Solution (e.g., 10-100 mM in DMSO) Powder->Stock Dissolution (Vortex/Sonicate) Solvent 100% DMSO (Anhydrous) Solvent->Stock Stock->Stock Working Final Working Solution (e.g., 1-100 µM) Stock->Working Serial Dilution (Critical Step) Media Pre-warmed (37°C) Cell Culture Medium Media->Working Working->Working Assay In Vitro Assay (Cell Culture Plate) Working->Assay Addition to Cells

Fig. 1: General workflow for compound formulation.

Experimental Protocols

These protocols provide a validated, step-by-step methodology. Adherence to these steps is critical for experimental success.

Protocol 3.1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the creation of a high-concentration primary stock. The concentration can be adjusted based on the compound's molecular weight and experimental needs.

Materials:

  • 4-(4-Fluoro-3-methoxyphenyl)phenol (MW: 218.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes with sterile, filtered tips

  • Vortex mixer and/or ultrasonic water bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass = 0.010 mol/L × 0.001 L × 218.22 g/mol × 1000 mg/g = 2.18 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 2.18 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.[11]

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.[12]

  • Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no particulates are visible.[11]

  • Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[12][13] Gentle warming to 37°C can also be used, but caution is advised as heat can degrade some compounds.[12]

  • Storage and Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[12]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store at -20°C or -80°C for long-term stability.[11][14]

Protocol 3.2: Preparation of Final Working Solutions in Cell Culture Medium

This step is the most frequent source of compound precipitation. The key is to perform the dilution in a manner that avoids rapid solvent exchange, which causes the hydrophobic compound to "crash out" of the solution.[15]

Procedure:

  • Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C. Using cold media can significantly decrease compound solubility.[15]

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, creating an intermediate dilution in the medium can be beneficial.

  • Serial Dilution: To prepare the final working solution (e.g., 10 µM from a 10 mM stock), perform a serial dilution. Add the small volume of DMSO stock solution to the larger volume of pre-warmed medium, not the other way around. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mixing Technique: Add the stock solution dropwise into the vortex of the gently mixing medium. This gradual introduction helps to properly disperse the compound and solvent.[15]

  • Final Solvent Concentration: Be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.[9][16] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO in the medium, but without the compound.[10][16]

Protocol 3.3: Self-Validating Protocol to Determine Maximum Soluble Concentration

Before conducting a full experiment, it is crucial to determine the highest concentration of the compound that remains soluble in your specific assay medium under incubation conditions.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your compound in the final assay medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Visual Inspection (Time 0): Immediately after preparation, visually inspect each tube for any signs of cloudiness or precipitate.

  • Incubation: Place the tubes in the cell culture incubator (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 4, 24, or 48 hours).

  • Visual Inspection (Post-Incubation): After incubation, carefully inspect the solutions again. Delayed precipitation can occur as the compound equilibrates or interacts with media components over time.[15]

  • Determination: The highest concentration that remains perfectly clear after incubation is the maximum working concentration you can confidently use in your experiments.

Troubleshooting and Critical Considerations

Even with careful execution, challenges can arise. The following section addresses common problems and their solutions.

Solvent Cytotoxicity

While DMSO is widely used, high concentrations can be toxic to cells and interfere with assay results.[12] It is imperative to keep the final concentration as low as possible and consistent across all treatments.

Assay TypeRecommended Max. Final DMSO ConcentrationReference
Short-term Cell-Based Assays (< 24h) 0.1% - 0.5%[16]
Long-term Cell-Based Assays (> 24h) ≤ 0.1%[9]
High-Throughput Screening (HTS) 0.1% - 1.0% (Assay Dependent)[12]
Enzyme/Protein Assays ≤ 2% (Check for direct interference)[12]
Compound Precipitation

Precipitation is a clear indicator of a failed formulation. The diagram and table below provide a logical approach to troubleshooting this issue.

G start Precipitate Observed in Culture Medium q1 Was the medium pre-warmed to 37°C? start->q1 a1_no Action: Always use pre-warmed medium. q1->a1_no No q2 Is the final compound concentration too high? q1->q2 Yes a1_no->q1 Re-attempt a2_yes Action: Lower the working concentration. Perform solubility test (Protocol 3.3). q2->a2_yes Yes q3 Was the stock added too quickly? q2->q3 No a2_yes->q2 Re-attempt a3_yes Action: Add stock dropwise to gently vortexing medium. Use serial dilution. q3->a3_yes Yes end Solution Stable q3->end No a3_yes->q3 Re-attempt

Fig. 2: Troubleshooting logic for compound precipitation.
ProblemPotential CauseRecommended SolutionReference(s)
Immediate Precipitation Final concentration exceeds aqueous solubility limit.Decrease the final working concentration. Perform the solubility test outlined in Protocol 3.3.[15]
Rapid dilution/solvent exchange.Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.[15]
Media was at room temperature or cold.Always use cell culture media pre-warmed to 37°C.[15]
Delayed Precipitation (in incubator) Compound is unstable at 37°C over time.Prepare fresh working solutions immediately before use.[15]
Interaction with media components (salts, proteins).Try a different basal media formulation. Proteins in serum can also help keep compounds in solution.[15][16]
Evaporation of media in long-term cultures.Ensure proper humidification of the incubator to prevent the concentration of media components.[17]

Important Note: Never filter a solution to remove precipitate. This action removes an unknown amount of your active compound, invalidating the experiment's final concentration and compromising your results.[16] The root cause of the precipitation must be addressed.

Potential for Assay Interference
  • Phenol Red: Many standard cell culture media contain the pH indicator phenol red.[18] Phenol red is itself a phenolic compound and has been shown to have weak estrogenic activity and the potential to interact with peroxidase enzymes.[19][20] For studies involving hormone-sensitive cells (e.g., MCF-7 breast cancer cells) or redox cycling, using phenol red-free medium is highly recommended to eliminate a potential confounding variable.[21]

  • Compound-Protein Binding: Phenolic compounds can bind to proteins, particularly albumin present in fetal bovine serum (FBS). This binding can reduce the free, active concentration of your compound. While this can aid solubility, it's a factor to consider when interpreting dose-response curves.[16]

Conclusion

The successful formulation of 4-(4-Fluoro-3-methoxyphenyl)phenol for in vitro studies is readily achievable through a systematic and principled approach. By understanding the compound's hydrophobic nature, leveraging a high-concentration DMSO stock, employing careful dilution techniques into pre-warmed media, and validating the final working concentration, researchers can ensure compound solubility and experimental integrity. The inclusion of appropriate vehicle controls and a proactive troubleshooting strategy are essential components of a robust experimental design, ultimately leading to reliable and reproducible data.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. National Center for Biotechnology Information. [Link]

  • SEAMEO BIOTROP. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • Ren, Megan. (2021, November 1). Making stock solutions - how and why. YouTube. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • PromoCell. (n.d.). Impact of phenol red in cell culture and solutions. PromoCell. [Link]

  • Berenjian, A., et al. (2019). Caution for the routine use of phenol red - It is more than just a pH indicator. Chemico-Biological Interactions. [Link]

  • Berthois, Y., et al. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling for Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich aryl halides as coupling partners. The inherent electronic properties of these substrates often render the crucial oxidative addition step of the catalytic cycle sluggish, leading to low yields and frustrating side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities.

The Challenge with Electron-Rich Aryl Halides

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the reaction's efficiency can be significantly hampered when dealing with electron-rich aryl halides (e.g., those bearing methoxy, amino, or alkyl substituents). The electron-donating nature of these groups increases the electron density on the carbon-halogen bond, making it less susceptible to oxidative addition by the palladium(0) catalyst.[3][4] This initial step is often the rate-limiting factor in the catalytic cycle, and its inefficiency can lead to a cascade of problems, including low conversion, catalyst decomposition, and the prevalence of side reactions.[5]

Catalytic Cycle and the Electron-Rich Hurdle

To effectively troubleshoot, it's essential to understand the catalytic cycle and pinpoint where issues arise with electron-rich substrates.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Often Rate-Limiting for Electron-Rich Ar-X) Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'-B(OR)3]- Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Ar'-B(OH)2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Ar'-B(OH)2->Boronate + Base Base Base (e.g., K2CO3)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-rich aryl chloride is not working at all. What is the most likely cause?

A: The primary culprit is almost certainly a slow or non-existent oxidative addition step. The strong carbon-chlorine bond, coupled with the high electron density of the aryl ring, makes this step particularly challenging.[6][7] To overcome this, you need a highly active catalyst system.

  • Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands like SPhos, XPhos, and RuPhos are specifically designed to accelerate oxidative addition for these difficult substrates.[8][9] Consider using a palladium precatalyst, such as an XPhos palladacycle, which can generate the active Pd(0) species more efficiently.[5][8] You may also need to increase the reaction temperature and use a stronger base like potassium phosphate (K₃PO₄).[6]

Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid without the boronic acid group (protodeboronation). How can I prevent this?

A: Protodeboronation is a common side reaction where a proton replaces the boronic acid group.[10] This is often competitive with the desired cross-coupling, especially if the transmetalation step is slow or the boronic acid is unstable under the reaction conditions.

  • Solutions:

    • Use Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to anhydrous solvents with a base like K₃PO₄ can minimize protodeboronation.[9]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate salt.[10][11][12] These act as "slow-release" sources of the boronic acid, keeping its concentration low and reducing the likelihood of decomposition.[10][13]

    • Optimize the Base: Use a weaker base if possible, or ensure the base is finely powdered and dry for optimal reactivity.[8]

Q3: My reaction starts but then stalls, leaving a mixture of starting materials and product. What can I do to drive it to completion?

A: A stalled reaction often indicates catalyst deactivation or an equilibrium issue.

  • Solutions:

    • Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol%.[8]

    • Use a Precatalyst: Palladium precatalysts are often more stable and provide a longer-lived active catalyst in solution, which can help drive the reaction to completion.[14][15][16]

    • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Ensure your solvents and reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8]

Q4: I'm seeing homocoupling of my boronic acid. How can I suppress this side reaction?

A: Homocoupling (Glaser coupling) of the boronic acid to form a biaryl byproduct (Ar'-Ar') can occur, especially in the presence of oxygen.

  • Solutions:

    • Strictly Anaerobic Conditions: As with catalyst deactivation, rigorous degassing is crucial to prevent oxygen-mediated homocoupling.[9]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can be beneficial.[8]

    • Ligand Choice: Bulky, electron-rich ligands can sterically hinder the homocoupling pathway, favoring the desired cross-coupling.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered when coupling electron-rich aryl halides.

Problem: Low to No Yield

A low or non-existent yield is the most common problem and typically points to an issue with one of the core components of the reaction.

Troubleshooting_Yield Start Low/No Yield Catalyst Issue with Catalyst System? Start->Catalyst Conditions Suboptimal Reaction Conditions? Start->Conditions Reagents Reagent Quality/Stability Issue? Start->Reagents Sol_Catalyst1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Sol_Catalyst1 Sol_Catalyst2 Use a Palladium Precatalyst (e.g., Buchwald G3/G4) Catalyst->Sol_Catalyst2 Sol_Catalyst3 Increase Catalyst Loading (3-5 mol%) Catalyst->Sol_Catalyst3 Sol_Conditions1 Increase Temperature (80-110 °C) Conditions->Sol_Conditions1 Sol_Conditions2 Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) Conditions->Sol_Conditions2 Sol_Conditions3 Ensure Rigorous Degassing Conditions->Sol_Conditions3 Sol_Reagents1 Check Purity of Aryl Halide Reagents->Sol_Reagents1 Sol_Reagents2 Observe for Boronic Acid Decomposition (Consider using BPin or MIDA ester) Reagents->Sol_Reagents2

Caption: Decision tree for troubleshooting low or no product yield.

Parameter Optimization Tables

When standard conditions fail, a systematic optimization of reaction parameters is necessary. The following tables provide recommended starting points for electron-rich aryl halides.

Table 1: Recommended Catalyst Systems for Electron-Rich Aryl Halides

Aryl Halide TypeRecommended Ligand(s)Palladium SourceTypical Loading
Aryl Chlorides SPhos, XPhos, RuPhos, tBu₃PPd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts2-5 mol%
Aryl Bromides SPhos, XPhos, P(o-tol)₃, PPh₃Pd(PPh₃)₄, Pd(OAc)₂, Buchwald Precatalysts1-3 mol%
Aryl Triflates XPhos, P(t-Bu)₃Pd₂(dba)₃, Pd(OAc)₂1-3 mol%

Note: For particularly challenging substrates, Buchwald-type palladium precatalysts are highly recommended as they are often more efficient at generating the active Pd(0) species.[8][16]

Table 2: Base and Solvent Combinations

BaseRecommended Solvent(s)Notes
K₃PO₄ Toluene, Dioxane, 2-MeTHFStrong, anhydrous base. Excellent for suppressing protodeboronation.[6]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, versatile choice. Often used in a 2M aqueous solution.[9]
Cs₂CO₃ Dioxane, DMFA stronger, more soluble carbonate base. Can be effective for sluggish reactions.[8]
KF THF, DioxaneA milder base, useful for substrates with base-sensitive functional groups.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling of an Electron-Rich Aryl Chloride

This protocol provides a robust starting point for difficult couplings.

Materials:

  • Electron-rich aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid/ester, palladium precatalyst, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.[8]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Protodeboronation. Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. OUCI. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. While several methods exist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most widely used due to their versatility and functional group tolerance.[1] This guide will primarily focus on troubleshooting these reactions, while also providing insights into other common methods like Ullmann, Kumada, and Heck reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up and running reactions for biphenyl synthesis.

Q1: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura coupling reaction?

A1: The outcome of a Suzuki-Miyaura coupling is highly dependent on several interconnected factors.[2] The most critical parameters to consider are:

  • Catalyst System: This includes the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand. The ligand's electronic and steric properties influence the rates of oxidative addition and reductive elimination.[3][4]

  • Base: The base activates the boronic acid for transmetalation.[5] Its strength and solubility can significantly impact yield.[6]

  • Solvent: The solvent affects catalyst stability, reagent solubility, and can even influence reaction selectivity.[7][8]

  • Temperature: Reaction kinetics are temperature-dependent, but higher temperatures can also lead to side reactions like protodeboronation.[9]

Q2: How do I choose the right ligand for my Suzuki coupling?

A2: Ligand selection is crucial for a successful reaction. Bulky and electron-rich phosphine ligands are often preferred as they promote both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step to form the biphenyl product.[3][4] For challenging substrates, such as aryl chlorides, more specialized ligands like Buchwald's dialkylbiarylphosphines (e.g., SPhos, XPhos) are often necessary to achieve good yields.[3][10] Bidentate phosphine ligands have also shown excellent reactivity for substrates that are challenging for monodentate ligands.[10]

Q3: What are the common causes of boronic acid decomposition, and how can I prevent it?

A3: Boronic acids are susceptible to several decomposition pathways that can lower your reaction yield.[11] The most common are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It is often promoted by aqueous or protic media and can be exacerbated by strong bases.[11][12] To minimize this, consider using anhydrous conditions or milder bases like K₂CO₃ or K₃PO₄.[13]

  • Oxidation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species.[11] Thoroughly degassing your reaction mixture is essential.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[11] While boroxines are often in equilibrium with the monomeric boronic acid in solution, their formation can sometimes affect reactivity. Using boronic esters (e.g., MIDA boronates) can be a strategy to slowly release the boronic acid and mitigate decomposition.[12]

Q4: My starting materials have sensitive functional groups. Which cross-coupling reaction is most suitable?

A4: The Suzuki-Miyaura coupling is generally known for its excellent functional group tolerance.[1] However, if your substrate contains base-labile groups like esters or amides, careful selection of a mild base (e.g., K₂CO₃, NaHCO₃) is critical.[6][13] For substrates that are intolerant to the basic conditions of Suzuki coupling, other methods might be more appropriate. The Stille coupling, for instance, is often performed under neutral conditions. The Kumada coupling, which uses highly reactive Grignard reagents, has limited functional group tolerance and is sensitive to even mildly acidic protons.[14][15]

Troubleshooting Guide: Low Yield and Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of substituted biphenyls.

Problem 1: Low or No Product Formation

If your reaction is sluggish or yields little to no desired product, a systematic approach to troubleshooting is necessary.

  • Step 1: Verify Reagent Quality.

    • Aryl Halide: Confirm the purity of your aryl halide. Impurities can inhibit the catalyst.

    • Boronic Acid/Ester: As discussed in the FAQs, boronic acids can decompose. Use fresh, high-purity boronic acid.[9]

    • Catalyst and Ligand: Ensure your palladium source and ligand have not degraded. Phosphine ligands, in particular, can be sensitive to air oxidation.

    • Solvent and Base: Use dry, degassed solvents and ensure your base is of appropriate quality.

  • Step 2: Re-evaluate Your Reaction Conditions.

    • Catalyst System: If you are using a simple catalyst like Pd(PPh₃)₄ and getting low yields, especially with an unreactive aryl chloride, consider switching to a more active catalyst system with a bulky, electron-rich ligand (e.g., a Buchwald-type ligand).[3][10]

    • Base Selection: The choice of base is critical.[5] If your reaction is not proceeding, the base may be too weak to activate the boronic acid. Conversely, a base that is too strong can cause degradation of your starting materials or product.[6] A screening of different bases is often a good starting point.

Base Typical Use Case Potential Issues
K₂CO₃, Na₂CO₃ General purpose, good for many substrates.[5]Can be too weak for some systems; limited solubility in some organic solvents.[6]
K₃PO₄ Stronger base, often effective when carbonates fail.[5]Can promote side reactions with sensitive substrates.
Cs₂CO₃ Highly effective, often used for difficult couplings.[5]More expensive.
Organic Bases (e.g., Et₃N) Generally less effective in Suzuki couplings.Can sometimes be useful in specific applications.
  • Step 3: Optimize Solvent and Temperature.

    • Solvent Effects: The solvent can have a profound impact on the reaction.[7] Aprotic polar solvents like DMF or dioxane are common, often with a small amount of water to help dissolve the inorganic base.[2] However, the optimal solvent is substrate-dependent.[8] For instance, less polar solvents like toluene may be better suited for certain catalyst systems.[7]

    • Temperature: Increasing the temperature can increase the reaction rate. However, be mindful of potential side reactions like protodeboronation, which can also accelerate at higher temperatures.[9] Microwave irradiation can sometimes be beneficial, leading to shorter reaction times and improved yields.[9]

Problem 2: Significant Homocoupling Product Formation

Homocoupling, the formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.

  • Cause: The primary cause of boronic acid homocoupling is the presence of oxygen.[16] Oxygen can promote the oxidative coupling of the boronic acid.

  • Solution: Rigorous degassing of all solvents and reagents is crucial.[16] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique. Conducting the reaction under a positive pressure of an inert atmosphere is also recommended.[16]

Problem 3: Protodeboronation is Consuming My Boronic Acid

As mentioned earlier, protodeboronation is a significant competing side reaction.

  • Cause: This side reaction is often exacerbated by high temperatures and certain bases.[9] It is particularly problematic for electron-rich or some heteroaryl boronic acids.[6][12] For example, 2-pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[17]

  • Solutions:

    • Use milder reaction conditions (lower temperature, weaker base).

    • Consider using a boronic ester (e.g., MIDA boronate) which slowly releases the boronic acid, keeping its concentration low and minimizing decomposition.[12]

    • For particularly unstable boronic acids, switching to an alternative cross-coupling partner, such as an organotrifluoroborate, might be necessary.[18]

Alternative Methods for Biphenyl Synthesis

While Suzuki-Miyaura coupling is a powerful tool, other methods can be advantageous in specific situations.

  • Ullmann Reaction: This classic copper-mediated coupling of two aryl halides is particularly useful for synthesizing symmetrical biphenyls.[19] Traditional Ullmann conditions are often harsh, but modern variations have made the reaction more versatile.[19]

  • Kumada Coupling: This reaction couples an aryl halide with a Grignard reagent, catalyzed by nickel or palladium.[14] It is a cost-effective method for synthesizing unsymmetrical biaryls.[20] However, the high reactivity of the Grignard reagent limits the functional group tolerance of this reaction.[15]

  • Heck Reaction: While typically used to form carbon-carbon bonds between an aryl halide and an alkene, the Heck reaction can be employed for biphenyl synthesis in certain contexts. However, side reactions like β-hydride elimination can be a challenge.[21]

Experimental Workflow and Diagrams

To aid in your experimental design and troubleshooting, the following workflow and diagrams illustrate key concepts.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O, 10:1 mixture).

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Catalyst, Solvent, Base) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Replace Suspect Reagents ReagentsOK->ReplaceReagents No ScreenConditions Systematically Screen Reaction Conditions ReagentsOK->ScreenConditions Yes ReplaceReagents->Start OptimizeCatalyst Optimize Catalyst/Ligand System ScreenConditions->OptimizeCatalyst OptimizeBase Optimize Base OptimizeCatalyst->OptimizeBase OptimizeSolventTemp Optimize Solvent & Temperature OptimizeBase->OptimizeSolventTemp Success Improved Yield OptimizeSolventTemp->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Inorganic Chemistry, 52(15), 8435-8444. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2180-2223. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8435-8444. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3879-3887. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Journal of Siberian Federal University. Chemistry, 12(3), 324-334. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. Available at: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Journal of the Indian Chemical Society, 99(11), 100755. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 4(1), 17-25. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1462-1471. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19183-19213. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4994. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 114(34), 9357-9366. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Kumada coupling. Wikipedia. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Biaryl Synthesis Definition. Fiveable. Available at: [Link]

  • Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Biphenyls. ResearchGate. Available at: [Link]

  • Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(4), 301-318. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Side product formation in the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Drawing from established principles of Suzuki-Miyaura cross-coupling and practical field experience, this document provides in-depth technical guidance in a user-friendly question-and-answer format.

I. Reaction Overview and Key Challenges

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative.[1] For the synthesis of our target molecule, the primary reactants are 4-bromo-2-methoxyphenol and (4-fluoro-3-methoxyphenyl)boronic acid .

While the Suzuki-Miyaura coupling is a robust and versatile reaction, it is not without its challenges. The formation of side products can significantly reduce the yield and complicate the purification of the desired 4-(4-fluoro-3-methoxyphenyl)phenol. This guide will address the most frequently encountered side products and provide systematic troubleshooting strategies to minimize their formation.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured to directly address specific problems you might encounter during your experiment.

Frequently Asked Question 1: My reaction yield is low, and I see multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Answer:

Low yields and complex product mixtures in this specific Suzuki-Miyaura coupling are often due to the formation of several key side products. Understanding the origin of these impurities is the first step in mitigating their formation. The primary side products to consider are:

  • Homocoupling Products: These are symmetrical biaryl compounds formed from the coupling of two identical starting material molecules.

    • 4,4'-Difluoro-3,3'-dimethoxybiphenyl: Arises from the homocoupling of (4-fluoro-3-methoxyphenyl)boronic acid.

    • 3,3'-Dimethoxy-4,4'-dihydroxybiphenyl: Results from the homocoupling of 4-bromo-2-methoxyphenol.

  • Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom.

    • 1-Fluoro-2-methoxybenzene: Formed from the protodeboronation of (4-fluoro-3-methoxyphenyl)boronic acid.

  • Dehalogenation Product: This is the result of the removal of the bromine atom from the aryl bromide.

    • Guaiacol (2-Methoxyphenol): Formed from the dehalogenation of 4-bromo-2-methoxyphenol.

Diagram of Main Reaction and Side Product Formations:

Suzuki_Side_Products Aryl_Halide 4-Bromo-2-methoxyphenol Suzuki_Coupling Pd Catalyst, Base Aryl_Halide->Suzuki_Coupling Homocoupling_Halide 3,3'-Dimethoxy-4,4'-dihydroxybiphenyl (Homocoupling) Aryl_Halide->Homocoupling_Halide Side Reaction Dehalogenation Guaiacol (Dehalogenation) Aryl_Halide->Dehalogenation Side Reaction Boronic_Acid (4-Fluoro-3-methoxyphenyl)boronic acid Boronic_Acid->Suzuki_Coupling Homocoupling_Boronic 4,4'-Difluoro-3,3'-dimethoxybiphenyl (Homocoupling) Boronic_Acid->Homocoupling_Boronic Side Reaction Protodeboronation 1-Fluoro-2-methoxybenzene (Protodeboronation) Boronic_Acid->Protodeboronation Side Reaction Target_Product 4-(4-Fluoro-3-methoxyphenyl)phenol Suzuki_Coupling->Target_Product Desired Pathway

Caption: Main reaction and potential side product pathways.

Frequently Asked Question 2: I suspect homocoupling of my boronic acid is the main issue. How can I confirm this and what are the primary causes?

Answer:

Homocoupling of arylboronic acids is a very common side reaction in Suzuki-Miyaura couplings.[2]

Confirmation:

The homocoupling of (4-fluoro-3-methoxyphenyl)boronic acid will produce 4,4'-difluoro-3,3'-dimethoxybiphenyl. You can confirm its presence using:

  • LC-MS: Look for a mass corresponding to the dimer.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of the byproduct, 1H and 13C NMR will show a symmetrical pattern consistent with the homocoupled structure.

Primary Causes and Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.

    • Solution: Rigorously degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of an inert gas throughout the reaction.

  • Use of a Pd(II) Precatalyst: Many Suzuki-Miyaura reactions use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) catalyst. This reduction can be accompanied by the homocoupling of the boronic acid.

    • Solution: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step, which can minimize the homocoupling side reaction.

  • Base and Temperature: The choice of base and the reaction temperature can also influence the rate of homocoupling.

    • Solution: A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred over stronger bases like sodium hydroxide (NaOH). Additionally, running the reaction at the lowest effective temperature can help to suppress side reactions.

Troubleshooting Workflow for Homocoupling:

Homocoupling_Troubleshooting Start High Homocoupling Detected Check_Degassing Is the system rigorously degassed? Start->Check_Degassing Degas_Solvents Degas solvents and reagents thoroughly (Ar sparging or Freeze-Pump-Thaw) Check_Degassing->Degas_Solvents No Check_Catalyst What is the palladium source? Check_Degassing->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Use_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Check_Catalyst->Use_Pd0 Pd(II) Check_Base_Temp Evaluate base and temperature Check_Catalyst->Check_Base_Temp Pd(0) Use_Pd0->Check_Base_Temp Optimize_Conditions Use a weaker base (K₂CO₃, K₃PO₄) and lower the reaction temperature Check_Base_Temp->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

Caption: A workflow for troubleshooting homocoupling side reactions.

Frequently Asked Question 3: My mass spectrometry data shows a peak corresponding to the loss of the boronic acid group. What is happening and how can I prevent it?

Answer:

The loss of the boronic acid group, replaced by a hydrogen atom, is a side reaction known as protodeboronation . In your case, this would lead to the formation of 1-fluoro-2-methoxybenzene.

Causes and Solutions:

  • Presence of Protic Solvents (especially water) and Elevated Temperatures: Protodeboronation is often accelerated in the presence of water and at higher reaction temperatures.

    • Solution: While some water is often necessary for the Suzuki-Miyaura coupling to proceed efficiently, excessive amounts should be avoided. If possible, try to run the reaction at a lower temperature.

  • Base-Mediated Decomposition: The base used in the reaction can also contribute to the degradation of the boronic acid.

    • Solution: Careful selection of the base is crucial. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally less prone to causing protodeboronation compared to strong organic bases.

  • Instability of the Boronic Acid: Some arylboronic acids are inherently less stable, particularly those with certain substitution patterns.

    • Solution: Use fresh, high-purity (4-fluoro-3-methoxyphenyl)boronic acid. If you suspect your boronic acid has degraded, you can try converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.

III. Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Bromo-2-methoxyphenol (1.0 equiv)

  • (4-Fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methoxyphenol, (4-fluoro-3-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

IV. Analytical Methods for Impurity Profiling

Accurate identification and quantification of side products are crucial for optimizing your reaction conditions.

Technique Application Expected Observations
TLC Rapid reaction monitoringThe target product should have a different Rf value from the starting materials and major side products. Multiple spots indicate the presence of impurities.
LC-MS Identification and quantification of non-volatile impuritiesCan be used to identify the target product and the homocoupling products by their respective mass-to-charge ratios.
GC-MS Identification and quantification of volatile impuritiesIdeal for detecting the more volatile protodeboronation (1-fluoro-2-methoxybenzene) and dehalogenation (guaiacol) products.
NMR Structural elucidation1H and 13C NMR of the purified product will confirm its structure. NMR of isolated impurities can confirm their identity.

Table 1: Analytical Techniques for Reaction Monitoring and Impurity Profiling

V. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Al-Rawashdeh, A. I., et al. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. International Journal of Organic Chemistry, 2014 , 4, 247-255. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. Suzuki–Miyaura C–C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated compounds. The unique electronic properties of fluorinated substrates introduce specific challenges and opportunities in reaction design. This guide is structured to provide both immediate troubleshooting assistance for ongoing experiments and proactive guidance for reaction development, ensuring you can confidently navigate the complexities of these powerful transformations.

Part 1: Troubleshooting Guide for Low-Yield Reactions

This section is designed as a first-response manual when a Suzuki reaction with a fluorinated partner has produced a low yield or failed entirely. Follow the diagnostic questions to identify the likely cause and implement the recommended solution.

Q1: My reaction has stalled or resulted in a low yield (<30%). What are the first things I should verify?

A1: Before delving into complex parameter optimization, it's crucial to rule out common procedural errors. These are the most frequent culprits for reaction failure.

  • Catalyst Activity & Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your catalyst is from a reliable source and has been stored correctly. Older dba-Pd precatalysts, for instance, can lose activity over time.[1]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[2] The reaction setup must be rigorously deoxygenated.

  • Reagent Purity: Verify the purity of your aryl halide, boronic acid/ester, and solvent. Impurities can poison the catalyst.

Workflow: Initial Reaction Diagnostics

Use the following workflow to systematically address these primary issues.

G start Low Yield Observed q1 Is the Palladium catalyst and ligand active/fresh? start->q1 s1 Replace with fresh catalyst. Consider air-stable precatalysts (e.g., Buchwald G3/G4). q1->s1 No / Unsure q2 Was the reaction rigorously deoxygenated? q1->q2 Yes end_node Re-run experiment. If yield is still low, proceed to parameter optimization. s1->end_node s2 Improve degassing procedure. Use Freeze-Pump-Thaw method (see Protocol 1). q2->s2 No / Unsure q3 Are all reagents pure and solvent anhydrous? q2->q3 Yes s2->end_node s3 Purify starting materials. Use freshly distilled or anhydrous grade solvent. q3->s3 No / Unsure q3->end_node Yes s3->end_node

Caption: Initial troubleshooting workflow for a failing Suzuki reaction.

Q2: I've confirmed my setup and reagents are sound, but the yield is still poor. What are the key parameters to adjust for fluorinated substrates?

A2: Fluorinated compounds, particularly electron-deficient fluoroarenes, present unique challenges. The primary issues are often a slow or inefficient catalytic cycle and competing side reactions like protodeboronation and homocoupling.[3][4]

Key Areas for Optimization:

  • Ligand Choice: The electron-withdrawing nature of fluorine on an aryl halide can make the oxidative addition step faster but the subsequent reductive elimination more difficult. Using electron-rich, bulky phosphine ligands can accelerate the reductive elimination step, which is often rate-limiting.

  • Base Selection: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[5] However, excessively strong or nucleophilic bases can promote protodeboronation of the boronic acid, especially with electron-poor fluorinated arylboronic acids.[4]

  • Solvent System: The solvent must fully dissolve all components at the reaction temperature to ensure efficient mixing. For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Workflow: Optimizing Reaction Parameters

G start Initial checks passed, low yield persists. q1 Are you observing significant protodeboronation (Ar-H from boronic acid)? start->q1 s1 Switch to a milder base (K₃PO₄, KF). Use an organotrifluoroborate or MIDA boronate. Ensure strictly anhydrous conditions. q1->s1 Yes q2 Is starting material recovery high, suggesting slow reaction? q1->q2 No end_node Systematically test changes to find optimal conditions. s1->end_node s2 Screen more active ligands (see Table 1). Increase temperature. Increase catalyst loading (e.g., 1% -> 2-3%). q2->s2 Yes q3 Is homocoupling of the boronic acid a major byproduct? q2->q3 No s2->end_node s3 Improve degassing. Add reagents in a different order (e.g., add boronic acid last). q3->s3 Yes q4 Do you observe poor solubility of reagents? q3->q4 No s3->end_node s4 Screen solvents (Dioxane, DMF, Toluene). Increase temperature. Ensure vigorous stirring. q4->s4 Yes q4->end_node No s4->end_node

Caption: Decision tree for optimizing key reaction parameters.

Part 2: Proactive Optimization & Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions, helping you design robust Suzuki reactions for fluorinated compounds from the outset.

FAQ 1: Which palladium catalyst and ligand system is best for my fluorinated substrate?

The optimal choice depends on the nature of your fluorinated coupling partner. Fluorinated aryl halides are electron-deficient, which influences the catalytic cycle.

  • For Fluorinated Aryl Chlorides/Bromides: These are challenging substrates. The C-X bond activation (oxidative addition) is the difficult step. You need a catalyst system that is both highly active and thermally stable. Buchwald's biaryl phosphine ligands are industry standards for this purpose. They are electron-rich and bulky, promoting both the oxidative addition and the crucial reductive elimination step.[6]

  • For Fluorinated Arylboronic Acids: The main challenge here is often the stability of the boronic acid itself, which can be prone to protodeboronation. The choice of catalyst is less critical than the choice of base and reaction conditions.

Ligand ClassExample LigandsRecommended ForRationale
Biaryl Phosphines SPhos, RuPhos, XPhosElectron-deficient aryl chlorides and bromides. Sterically hindered substrates.High activity, promotes fast reductive elimination. SPhos and RuPhos are particularly effective.[6]
Carbene Ligands IPr, IMesAryl chlorides.Strong electron-donating ability promotes oxidative addition. Often used in PEPPSI-type precatalysts.[5]
Standard Phosphines PPh₃, P(t-Bu)₃Electron-rich or simple fluorinated aryl bromides/iodides.P(t-Bu)₃ is more electron-rich and effective than PPh₃. Generally less active than biaryl phosphines for challenging substrates.[5]

Table 1: Recommended Ligand Classes for Fluorinated Substrates.

FAQ 2: Why is base selection so critical, and what is the role of fluoride bases like CsF?

The base plays a pivotal role in the transmetalation step. It reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[7]

For fluorinated compounds, fluoride bases (CsF, KF) can be particularly advantageous. This is due to the high affinity between fluorine and boron (fluorophilicity).[8] However, the role of fluoride is complex:

  • Beneficial Effects:

    • Promotes Transmetalation: Forms a highly reactive fluoroboronate species.

    • Aids Reductive Elimination: The formation of a trans-[ArPdF(L)₂] complex can facilitate the final product-forming step.[8]

  • Detrimental Effect:

    • Formation of Unreactive Species: An excess of fluoride can lead to the formation of unreactive anionic species like [Ar'BF₃]⁻, sequestering the boronic acid and inhibiting the reaction.[8]

BaseStrengthCommon SolventsNotes for Fluorinated Substrates
Cs₂CO₃ / K₂CO₃ Strong / MediumToluene/H₂O, Dioxane/H₂OK₂CO₃ is a good starting point.[9] Cs₂CO₃ is more soluble and basic, often giving higher yields for difficult couplings.
K₃PO₄ MediumToluene, DioxaneA good choice when dealing with base-sensitive functional groups or to minimize protodeboronation.
CsF / KF Mild (as base)THF, DioxaneOften used under anhydrous conditions. Particularly effective for highly fluorinated arylboronic esters.[10] Use with caution; stoichiometry can be critical.

Table 2: Comparison of Common Bases for Suzuki Reactions.

FAQ 3: My fluorinated boronic acid seems to be decomposing. What can I do?

Electron-deficient boronic acids, including many fluorinated variants, are prone to decomposition via two main pathways:

  • Protodeboronation: Replacement of the C-B bond with a C-H bond, especially under basic, aqueous conditions.[4]

  • Homocoupling: Two boronic acid molecules coupling together, often promoted by residual oxygen.[9]

Solutions:

  • Use Anhydrous Conditions: Minimizes the water source for protodeboronation.

  • Use Milder Bases: K₃PO₄ or KF are often better than strong hydroxide or carbonate bases.[11]

  • Protect the Boronic Acid: Boronic acids can be converted into more stable derivatives that release the active species in situ. Organotrifluoroborates (R-BF₃K) and MIDA boronates are common choices. A simple and highly effective method is the protection with diethanolamine to form an air-stable, crystalline solid that can be used directly in the reaction.[2][12] (See Protocol 2).

Mechanism: Boronic Acid Activation and Decomposition

G cluster_0 Desired Pathway: Transmetalation cluster_1 Side Reaction: Protodeboronation BA Ar-B(OH)₂ (Fluorinated Boronic Acid) Ate [Ar-B(OH)₃]⁻ (Active 'ate' complex) BA->Ate + Base Base Base (OH⁻) Ate->Base - H₂O Product To Reductive Elimination Ate->Product + [Ar'-Pd-X] (Transmetalation) Pd [Ar'-Pd-X] BA2 Ar-B(OH)₂ Decomp Ar-H (Decomposition Product) BA2->Decomp + H₂O, Base H2O H₂O / H⁺

Caption: Competing pathways for a fluorinated boronic acid in a Suzuki reaction.

Part 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This procedure is essential for removing dissolved oxygen, which can degrade the Pd(0) catalyst.

Materials:

  • Reaction flask with a sidearm and stopcock (e.g., a Schlenk flask).

  • Solvent to be degassed.

  • High-vacuum line.

  • Dewar flasks with liquid nitrogen and isopropanol/dry ice.

Procedure:

  • Place the solvent in the Schlenk flask (do not fill more than halfway).

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. You are removing the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). The solvent is now ready for use.

Protocol 2: Protection of an Unstable Boronic Acid with Diethanolamine

This protocol converts a potentially unstable boronic acid into a stable, crystalline diethanolamine adduct.[2][12]

Materials:

  • Fluorinated arylboronic acid (1.0 equiv).

  • Diethanolamine (1.0 equiv).

  • Dichloromethane (CH₂Cl₂).

  • Stir bar and vial.

  • Vacuum filtration apparatus.

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.[12]

  • Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.[2]

  • Precipitation: The initial solid may dissolve completely before a new, white solid precipitates out of the solution.[12]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under high vacuum. The resulting solid is typically air- and water-stable and can be used directly in Suzuki reactions, often with improved results.[12]

Protocol 3: General Procedure for a Suzuki Coupling with a Fluorinated Aryl Bromide

This serves as a robust starting point for optimization.

Materials:

  • Fluorinated aryl bromide (1.0 equiv).

  • Arylboronic acid (1.2-1.5 equiv).

  • Pd(OAc)₂ (0.02 equiv, 2 mol%).

  • SPhos (0.04 equiv, 4 mol%).

  • K₃PO₄ (2.0 equiv).

  • Degassed 1,4-Dioxane.

  • Schlenk flask and inert gas line (N₂ or Ar).

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the Pd(OAc)₂, SPhos, K₃PO₄, fluorinated aryl bromide, and arylboronic acid.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

References
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Casanova, N., et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Angewandte Chemie International Edition, 2008. [Link]

  • Senaweera, S. M., & Aron, I. T. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC NIH, 2021. [Link]

  • Ablanedo, J. A., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017. [Link]

  • Hosoya, T., et al. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv, 2023. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem, YouTube. [Link]

  • Suzuki cross-coupling reaction. ChemHelpASAP, YouTube. [Link]

  • Suzuki Coupling Mechanism and Applications. Gate Chemistry, YouTube. [Link]

  • Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2008. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Kohlmann, J., et al. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal, 2017. [Link]

  • Masking Boronic Acids for Suzuki Coupling. JoVE, YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Methoxy-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with methoxy-substituted phenylboronic acids. These substrates, while common, present unique hurdles due to their electronic properties. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high yields.

Frequently Asked Questions (FAQs)

Here we address common high-level questions to provide a foundational understanding before diving into specific troubleshooting scenarios.

Q1: Why are methoxy-substituted phenylboronic acids considered "challenging" substrates in Suzuki-Miyaura coupling?

A: Methoxy-substituted phenylboronic acids are challenging primarily due to the electronic nature of the methoxy group. As a strong electron-donating group (EDG), it increases the electron density on the aromatic ring. This has two main consequences:

  • Slow Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step.[1][2] An electron-rich aryl group is less electrophilic, which can slow down this crucial transfer, leading to lower reaction rates and yields.[3]

  • Increased Protodeboronation: These electron-rich boronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to replace the boronic acid group with a hydrogen atom.[4][5] This undesired reaction consumes the starting material and reduces the overall product yield.

Q2: What are the first-choice catalyst systems to try for coupling with a methoxy-phenylboronic acid?

A: For these electron-rich substrates, catalyst systems that can accelerate the key steps of the catalytic cycle are essential. A robust starting point is to use a modern palladium(II) precatalyst combined with a bulky, electron-rich phosphine ligand.[1][6]

  • Palladium Source: Air-stable Pd(II) precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) are highly recommended.[4][6] These are designed to generate the active Pd(0) species efficiently in situ.[4] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be effective but may require more careful handling and optimization.[7]

  • Ligand: The "Buchwald ligands," such as SPhos and XPhos , are excellent first choices.[6] Their steric bulk and electron-donating properties promote the oxidative addition and reductive elimination steps and are particularly effective at facilitating the challenging transmetalation step for electron-rich boronic acids.[8][9]

Q3: What is protodeboronation and how can I minimize it?

A: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[5] This is often catalyzed by the presence of a base and a proton source, such as water.[4][5]

To minimize it:

  • Use Anhydrous Conditions: If possible, using anhydrous solvents and reagents can significantly reduce this side reaction by removing the primary proton source.[4]

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or K₃PO₄. In some cases, fluoride bases like KF can be effective.[4][7]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can increase its stability and reduce the rate of protodeboronation.[9][10]

Troubleshooting Guide: From Low Yields to Success

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem: Low to No Product Formation

This is the most common issue. A systematic approach is key to identifying the root cause.

G Start Low / No Yield CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst IsPrecatalyst IsPrecatalyst CheckCatalyst->IsPrecatalyst Using Pd(II) precatalyst? CheckConditions 2. Assess Reaction Conditions CheckBase CheckBase CheckConditions->CheckBase Review Base & Solvent CheckReagents 3. Evaluate Reagent Stability BoronicAcidStable BoronicAcidStable CheckReagents->BoronicAcidStable Is boronic acid fresh? RobustLigand Using bulky, e--rich ligand (SPhos, XPhos)? IsPrecatalyst->RobustLigand Yes UsePrecatalyst UsePrecatalyst IsPrecatalyst->UsePrecatalyst No (e.g., Pd(OAc)2) RobustLigand->CheckConditions Yes ChangeLigand Switch to SPhos/XPhos to accelerate transmetalation RobustLigand->ChangeLigand No UsePrecatalyst->RobustLigand Switch to air-stable precatalyst (e.g., G3) IsAnhydrous IsAnhydrous CheckBase->IsAnhydrous Significant protodeboronation? GoAnhydrous Use anhydrous solvent and a milder base (K3PO4) IsAnhydrous->GoAnhydrous Yes CheckTemp Reaction stalling? IsAnhydrous->CheckTemp No CheckTemp->CheckReagents No IncTemp Increase temperature moderately (e.g., 80°C -> 100°C) CheckTemp->IncTemp Yes ConvertEster Convert to pinacol ester or trifluoroborate salt BoronicAcidStable->ConvertEster No / Unsure Degas Solvent properly degassed? BoronicAcidStable->Degas Yes RedoDegas Re-run with rigorous degassing (3x freeze-pump-thaw) Degas->RedoDegas No Success Optimized Reaction Degas->Success Yes G cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition (Ar-X + Pd(0)L2 -> Ar-Pd(II)(X)L2) TM Transmetalation (Ar-Pd(II)(X)L2 + Ar'-B(OH)3- -> Ar-Pd(II)(Ar')L2) OA->TM Fast RE Reductive Elimination (Ar-Pd(II)(Ar')L2 -> Ar-Ar' + Pd(0)L2) TM->RE Often rate-limiting for e--rich Ar' Protodeboronation Protodeboronation TM->Protodeboronation Side Reaction (Consumes Ar'-B(OH)2) RE->OA Fast BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->TM Activates Boron for transfer

Sources

Technical Support Center: Strategies for Solubilizing Biphenyl Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of biphenyl compounds. Biphenyl and its derivatives are prevalent scaffolds in medicinal chemistry, yet their inherent hydrophobicity often presents a major hurdle in experimental assays and formulation development. This resource is designed to provide both foundational understanding and actionable protocols to overcome these solubility challenges.

Understanding the Challenge: Why Are Biphenyl Compounds Poorly Soluble?

Biphenyl compounds consist of two connected phenyl rings, creating a rigid, planar, and nonpolar structure.[1] This inherent hydrophobicity, often quantified by a high logP value, leads to strong intermolecular forces in the solid state (high crystal lattice energy) and unfavorable interactions with polar water molecules.[2][3] Consequently, a significant amount of energy is required to break the crystal lattice and solvate the molecule, resulting in poor aqueous solubility.[4][5]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.

Scenario 1: My biphenyl compound precipitates immediately upon addition to aqueous buffer.

Question: I've dissolved my biphenyl compound in a small amount of DMSO for a stock solution, but when I dilute it into my aqueous assay buffer, it immediately crashes out. What's happening and how can I fix this?

Answer: This is a classic and common problem known as "precipitation upon dilution." It occurs because the organic co-solvent (DMSO) is miscible with water, but the compound itself is not. As the DMSO disperses into the aqueous phase, the local concentration of the organic solvent around your compound drops, and the compound can no longer stay in solution, leading to precipitation.

Here is a systematic approach to troubleshoot this issue:

Step 1: Optimization of Co-solvent Concentration

The first and simplest approach is to adjust the concentration of your organic co-solvent.

  • Rationale: Increasing the percentage of a water-miscible organic solvent in your final aqueous solution can enhance the solubility of hydrophobic compounds.[6][7] These co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar biphenyl compound.[8]

  • Protocol:

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., DMSO, ethanol, or PEG 400). Start with a low concentration (e.g., 1% v/v) and increase it incrementally (e.g., 2%, 5%, 10%).

    • Add your biphenyl compound stock solution to each of the co-solvent-buffer mixtures.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC.

  • Considerations: Be mindful that high concentrations of organic solvents can interfere with biological assays by denaturing proteins or affecting cell viability. Always run a vehicle control to assess the impact of the co-solvent on your experimental system.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (for most cell-based assays)Notes
DMSO0.1% - 0.5% v/v1% v/vPotent solvent, but can be toxic to cells at higher concentrations.
Ethanol1% - 5% v/v5% v/vLess toxic than DMSO, but also a less potent solvent for highly hydrophobic compounds.
Polyethylene Glycol (PEG 400)1% - 10% v/v10% - 20% v/vGenerally well-tolerated in many biological systems and can be an effective solubilizing agent.[9]

Step 2: Employing Surfactants for Micellar Solubilization

If co-solvents alone are insufficient or incompatible with your assay, surfactants are an excellent alternative.

  • Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solution.[10] The hydrophobic cores of these micelles can encapsulate nonpolar biphenyl compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11]

  • Protocol:

    • Select a non-ionic surfactant that is compatible with your experimental system (e.g., Tween® 80, Pluronic® F-68).

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Add your biphenyl compound stock solution to the surfactant-containing buffer.

    • Allow time for micellar encapsulation, which is typically rapid.

  • Key Insight: Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation compared to ionic surfactants.[10]

Step 3: pH Modification for Ionizable Biphenyls

If your biphenyl compound has an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the buffer can dramatically increase its solubility.

  • Rationale: Ionized forms of compounds are generally more water-soluble than their neutral counterparts.[7][12] By adjusting the pH of the solution to be approximately 2 units above the pKa for an acidic drug or 2 units below the pKa for a basic drug, you can ensure that the majority of the compound is in its more soluble, ionized form.[13][14]

  • Protocol:

    • Determine the pKa of your biphenyl compound.

    • Prepare a series of buffers with different pH values around the pKa.

    • Add your compound to each buffer and measure the resulting solubility.

  • Troubleshooting Tip: Be aware that altering the pH of your buffer can affect the activity of enzymes or the health of cells in your assay. Always confirm that the chosen pH is compatible with your experimental system.[15]

Diagram: Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates in Aqueous Buffer cosolvent Step 1: Optimize Co-solvent (e.g., DMSO, Ethanol, PEG 400) start->cosolvent Initial Approach surfactant Step 2: Use Surfactants (e.g., Tween 80, Pluronic F-68) cosolvent->surfactant Fails or Incompatible success Compound Solubilized cosolvent->success Success ph_adjust Step 3: Adjust pH (for ionizable compounds) surfactant->ph_adjust Fails or Incompatible surfactant->success Success ph_adjust->success Success fail Issue Persists: Consider Advanced Formulation ph_adjust->fail Fails

Caption: A step-by-step decision tree for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are cyclodextrins and how can they help with the solubility of my biphenyl compound?

A1: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[16][17] This unique structure allows them to encapsulate hydrophobic "guest" molecules, such as biphenyl compounds, within their central cavity.[18] This formation of an "inclusion complex" effectively masks the hydrophobicity of the biphenyl compound, leading to a significant increase in its aqueous solubility and stability.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical development due to its high aqueous solubility and low toxicity.[19]

Q2: I need to prepare a high-concentration stock solution for an in vivo study. What advanced formulation strategies should I consider?

A2: For high-concentration formulations, especially for preclinical and clinical studies, more advanced strategies are often necessary. Two powerful approaches are the creation of amorphous solid dispersions and nanosuspensions.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of the biphenyl compound is disrupted, and the amorphous drug is dispersed within a polymer matrix.[4][21] The amorphous state has higher free energy than the crystalline state, which leads to enhanced apparent solubility and dissolution rates.[5][22] Polymers like HPMCAS and PVP are commonly used to stabilize the amorphous form and prevent recrystallization.[4] This technique is often employed for oral dosage forms.[21]

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range (typically 200-600 nm) and stabilizing these nanoparticles in an aqueous vehicle with surfactants or polymers.[23][24][25] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn enhances the dissolution velocity.[26][27] Nanosuspensions can be used for oral, injectable, and other routes of administration.[28]

Diagram: Advanced Formulation Strategies

G cluster_0 Amorphous Solid Dispersion (ASD) cluster_1 Nanosuspension asd_process Crystalline Biphenyl + Polymer Dissolve in Solvent Spray Dry / Melt Extrude Amorphous Dispersion asd_result Result: Enhanced Solubility & Dissolution asd_process->asd_result nano_process Crystalline Biphenyl + Stabilizer High-Pressure Homogenization / Wet Milling Nanosized Particles nano_result Result: Increased Surface Area & Dissolution Rate nano_process->nano_result

Caption: Overview of ASD and Nanosuspension preparation methods.

Q3: Can I use a combination of solubilization techniques?

A3: Absolutely. A combined approach is often more effective than a single technique. For example, you can use a co-solvent to dissolve a compound that is then added to a buffer containing a cyclodextrin.[12] Similarly, pH adjustment can be used in conjunction with surfactants. The key is to systematically evaluate each component to understand its contribution and to ensure that the combination is compatible with your experimental system.

Q4: My compound still precipitates over time, even with solubilizing agents. What could be the cause?

A4: This phenomenon is often due to the compound being in a thermodynamically unstable, supersaturated state.[22] While solubilizing agents can help achieve a concentration above the equilibrium solubility, the system may eventually revert to a more stable, lower-energy state through precipitation or crystallization.[29] To mitigate this, consider using crystallization inhibitors, such as certain polymers (e.g., HPMC, PVP), which can help maintain the supersaturated state for a longer period.[4] For long-term stability, reformulating as a stable nanosuspension or an amorphous solid dispersion might be necessary.[21][30]

Q5: How do I choose the right solubilization strategy for my specific biphenyl compound and experiment?

A5: The optimal strategy depends on several factors:

  • Physicochemical Properties of the Compound: Does it have ionizable groups (suggesting pH modification)? What is its logP (indicating the degree of hydrophobicity)?

  • Required Concentration: Low concentrations for in vitro assays may only require a simple co-solvent approach, while high concentrations for in vivo studies will likely need advanced formulations.

  • Experimental System Compatibility: Will the solubilizing agents (co-solvents, surfactants, etc.) interfere with your assay? For example, high concentrations of DMSO can be toxic to cells, and some surfactants can interfere with protein-based assays.

  • Route of Administration (for in vivo studies): Oral formulations may benefit from ASDs, while parenteral (injectable) formulations often require solutions, emulsions, or nanosuspensions.

A systematic screening approach, starting with the simplest methods (co-solvents) and progressing to more complex ones (surfactants, cyclodextrins, advanced formulations), is generally the most efficient path to finding a suitable solution.

References

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. PharmaTutor. Available at: [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. PubMed. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Semantic Scholar. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health. Available at: [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Available at: [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. Available at: [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. National Institutes of Health. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Techno-B-Anks. Available at: [Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. Available at: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Institutes of Health. Available at: [Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. PubMed. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]

  • Cosolvent-induced solubilization of hydrophobic compounds into water. Semantic Scholar. Available at: [Link]

  • Biphenyl - Wikipedia. Wikipedia. Available at: [Link]

  • Solubilization of some flavor and fragrance oils in surfactant/water system. ResearchGate. Available at: [Link]

  • The Solubilities of Naphthalene and Biphenyl in Aqueous Solutions of Electrolytes. Journal of the American Chemical Society. Available at: [Link]

  • Effect of structure of polycyclic aromatic substrates on solubilization capacity and size of cationic monomeric and gemini 14-s-14 surfactant aggregates. OUCI. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Biphenyl | C6H5C6H5 | CID 7095. PubChem. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. Available at: [Link]

  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. International Journal of Pharmacy Research and Development. Available at: [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. Available at: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health. Available at: [Link]

  • Combined effect of complexation and pH on solubilization. PubMed. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available at: [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluoro-3-methoxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your data.

Disclaimer: Specific stability data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not extensively available in public literature. The guidance provided herein is based on established principles of organic chemistry and data from structurally analogous substituted phenols. These recommendations should be used as a starting point for your own empirical stability studies.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a step-by-step diagnostic and resolution workflow.

Issue 1: My solution of 4-(4-Fluoro-3-methoxyphenyl)phenol has turned yellow/brown.

Q: I dissolved my white crystalline 4-(4-Fluoro-3-methoxyphenyl)phenol in DMSO for a stock solution, but after a short period, it has developed a distinct yellow or brown tint. What is causing this, and how can I prevent it?

A: A color change is a primary indicator of chemical degradation. For phenolic compounds, this is most commonly due to oxidation.

Root Cause Analysis: The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. The electron-donating methoxy group on the phenyl ring can increase this susceptibility. Oxidation often leads to the formation of highly colored quinone or quinone-methide type structures, and eventually, complex polymeric materials.[1][2]

Troubleshooting & Resolution Protocol:

  • Inert Atmosphere Handling: Prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use solvents that have been sparged with an inert gas.

  • Solvent Purity: Use high-purity, anhydrous-grade solvents, particularly aprotic solvents like DMSO or DMF. Water and impurities can facilitate oxidative processes.

  • Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation (photolysis).[3][4][5][6] Fluorinated phenols, in particular, can be susceptible to photolytic degradation.[3][4][5][6][7]

  • Chelate Trace Metals: If metal-catalyzed oxidation is suspected (e.g., if using buffers with metal salts), consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the aqueous buffer, if compatible with your assay.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow the rate of degradation.[8][9][10]

  • Purity Check: Verify the purity of your starting material. Impurities from the synthesis can sometimes act as catalysts for degradation.

Issue 2: My compound is precipitating out of the aqueous assay buffer.

Q: My 4-(4-Fluoro-3-methoxyphenyl)phenol, initially dissolved in a DMSO stock, precipitates when I dilute it into my aqueous phosphate-buffered saline (PBS) for a biological assay. Why is this happening?

A: This is a classic solubility problem, often encountered when transitioning a compound from a high-concentration organic stock to a predominantly aqueous medium.

Root Cause Analysis: 4-(4-Fluoro-3-methoxyphenyl)phenol is a moderately lipophilic molecule. While highly soluble in an organic solvent like DMSO, its solubility in aqueous buffers is significantly lower. When the DMSO stock is diluted, the percentage of DMSO in the final solution may be too low to keep the compound fully dissolved, causing it to "crash out" or precipitate.[11][12]

Troubleshooting & Resolution Protocol:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Increase Cosolvent Percentage: If the experimental design allows, increase the final percentage of DMSO in the assay buffer. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated for your specific system.

  • Use a Solubility-Enhancing Excipient: Consider the use of excipients like cyclodextrins, which can encapsulate the hydrophobic compound and increase its apparent aqueous solubility. This is common in drug formulation and may be adapted for in vitro assays.

  • pH Adjustment: The phenolic hydroxyl group is weakly acidic.[13] Depending on the pKa of the compound, adjusting the pH of the buffer might alter its charge state and solubility. However, for phenols, deprotonation at higher pH can also increase susceptibility to oxidation.

  • Kinetic vs. Thermodynamic Solubility: Perform a kinetic solubility assessment to understand the concentration at which the compound precipitates under your specific assay conditions (time, temperature, buffer composition).[11]

Caption: Decision workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of 4-(4-Fluoro-3-methoxyphenyl)phenol? A: For long-term storage, high-purity, anhydrous DMSO is a common and effective choice for many small molecules.[14] It is a good solubilizing agent and its frozen state at -20°C or -80°C helps to minimize degradation. However, be aware that DMSO can absorb atmospheric water, which can be detrimental over time.[8] For this reason, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.[8][9][15]

Q2: How do the fluoro and methoxy substituents affect the stability of the phenol group? A: The substituents have opposing electronic effects that influence the reactivity of the phenol.

  • Methoxy Group (-OCH₃): This is an electron-donating group, which increases the electron density on the aromatic ring and the phenolic oxygen. This makes the phenol more susceptible to oxidation.[2][16][17] Studies on methoxyphenols show they can be prone to oxidative decomposition and demethylation.[1][16][17]

  • Fluoro Group (-F): This is an electron-withdrawing group, which can slightly decrease the electron density of the ring. More importantly, the carbon-fluorine bond is very stable.[18] However, fluorinated aromatics can be susceptible to photodegradation, often leading to defluorination.[3][4][6]

The interplay of these groups suggests that the primary liability for this molecule in solution is likely oxidation of the phenol ring, potentially followed by photolytic degradation upon light exposure.

Q3: Can I store my working solutions in aqueous buffers? A: It is strongly discouraged to store this compound in aqueous buffers for extended periods. Phenols are generally less stable in aqueous media, especially at neutral or alkaline pH where the formation of the more reactive phenoxide anion occurs.[13] This phenoxide is highly susceptible to oxidation. Always prepare fresh dilutions in aqueous buffer from a frozen organic stock immediately before use.

Q4: My assay results are inconsistent. Could this be related to compound stability? A: Absolutely. If the compound degrades in the stock solution or during the assay incubation, the effective concentration of the active molecule decreases over time. This leads to poor reproducibility and an underestimation of potency.

  • Recommendation: Run a stability test. Incubate the compound in your final assay buffer under the exact assay conditions (temperature, light, duration) and then analyze the sample by HPLC to quantify the amount of parent compound remaining.

Caption: Potential oxidative degradation pathway for phenolic compounds.

Best Practices for Handling and Storage

To ensure the highest quality data, adhere to the following best practices for handling and storing 4-(4-Fluoro-3-methoxyphenyl)phenol.

ParameterRecommendationRationale
Solid Compound Store at 4°C or below in a tightly sealed container, protected from light.Minimizes thermal degradation and prevents moisture uptake.
Stock Solutions Prepare in anhydrous, high-purity DMSO or other suitable organic solvent. Store at -20°C or -80°C in single-use aliquots. Protect from light.[8][9][15]Low temperatures and exclusion of light/air drastically slow chemical degradation. Aliquoting prevents contamination and degradation from freeze-thaw cycles.[8][9]
Working Dilutions Prepare fresh for each experiment by diluting the stock solution into the final aqueous buffer immediately before use.Aqueous solutions of phenols are often unstable and prone to rapid oxidation, especially at neutral or basic pH.[13]
Solvent Choice Use anhydrous, high-purity solvents. Avoid solvents with reactive impurities (e.g., peroxides in aged ethers).Impurities can initiate or catalyze degradation pathways.
Atmosphere Handle the compound under an inert gas (argon or nitrogen) whenever possible, especially when preparing solutions.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.

References

  • Li, R., Savage, P. E. (2000). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water. American Chemical Society. Available from: [Link]

  • Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available from: [Link]

  • Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available from: [Link]

  • Hewgill, F. R., Kennedy, B. R., & Kilpin, D. (1965). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C. Available from: [Link]

  • Klein, E., et al. (2023). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. PubMed. Available from: [Link]

  • Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. Available from: [Link]

  • Haynes, C. G., et al. (1956). The Oxidation of Monohydric Phenols by Alkaline Ferricyanide. Sciencemadness.org. Available from: [Link]

  • Hewgill, F. R., & Lee, S. L. (1968). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C. Available from: [Link]

  • Whiting, Q. T., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available from: [Link]

  • Kamat, P. V., & Meisel, D. (2002). Nanoparticle mediated photodefluorination monitored by 19 F NMR. ResearchGate. Available from: [Link]

  • Tarkka, R. M., et al. (n.d.).
  • van der Welle, R., et al. (2006). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. PMC - NIH. Available from: [Link]

  • Mlček, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. Available from: [Link]

  • Global Chems Depot. (2025). 5 Tips On How to store research chemicals safely in Your Lab. Global Chems Depot. Available from: [Link]

  • Ciulli, A. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available from: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • Khadija, G., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available from: [Link]

  • Chotphruethipong, L., & Benjakul, S. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available from: [Link]

  • El-Naas, M. H., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers. Available from: [Link]

  • Gerothanassis, I. P., et al. (2018). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. RSC Publishing. Available from: [Link]

  • Al-Dulaijan, Y. A., et al. (2018). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC - NIH. Available from: [Link]

Sources

Validation & Comparative

Comparative study of fluorinated vs. non-fluorinated biphenyl phenols

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Phenols for Drug Development Professionals _>

Abstract

The biphenyl phenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] A common strategy to optimize the pharmaceutical properties of such molecules is the selective incorporation of fluorine. This guide provides a comparative analysis of fluorinated and non-fluorinated biphenyl phenols, focusing on the causal relationships between fluorination and key drug-like properties. We will examine the effects on acidity (pKa), lipophilicity (LogP), and metabolic stability, supported by experimental data and detailed, validated protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in molecular design and lead optimization.

Introduction: The Strategic Value of Fluorine

The Biphenyl Phenol Scaffold

Biphenyl phenols represent a core structural motif in many therapeutic agents. Their utility stems from a combination of factors: the rigid, yet conformationally flexible biphenyl system allows for precise spatial positioning of substituents to interact with biological targets, while the phenolic hydroxyl group can act as a critical hydrogen bond donor and/or acceptor. However, this scaffold is not without its liabilities. The aromatic rings are often susceptible to oxidative metabolism, and the acidity of the phenol can influence solubility, membrane permeability, and off-target interactions.

Rationale for Fluorination in Drug Design

Fluorine has become a cornerstone of modern medicinal chemistry for its ability to profoundly modulate molecular properties.[4][5] Its small van der Waals radius (1.47 Å) means it can replace hydrogen (1.20 Å) with minimal steric perturbation.[4] However, as the most electronegative element, its introduction has significant electronic consequences. The primary reasons for incorporating fluorine include:

  • Modulating Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups.

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450), effectively "shielding" susceptible positions on a molecule.[6][7]

  • Altering Lipophilicity: Fluorination's effect on lipophilicity is complex and context-dependent, offering a tool to fine-tune a compound's solubility and permeability profile.[8][9][10]

  • Inducing Favorable Conformations: Strategic fluorination can influence molecular conformation through steric and electronic effects, potentially locking a molecule into a more bioactive shape.

This guide will now explore these effects within the specific context of the biphenyl phenol scaffold.

Comparative Physicochemical Properties

The introduction of fluorine onto the biphenyl phenol skeleton directly impacts its fundamental physicochemical characteristics.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a critical parameter influencing a compound's ionization state at physiological pH (approx. 7.4), which in turn affects its solubility, receptor binding, and cell permeability.

Causality: Fluorine atoms, particularly when placed ortho or para to the hydroxyl group, exert a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring, stabilizing the resulting phenoxide anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value.

Experimental Data: The following table summarizes the pKa values for phenol and representative fluorinated analogues.

CompoundStructurepKa (approx.)Change vs. Phenol
PhenolC₆H₅OH9.99[11]-
4-Fluorophenol4-F-C₆H₄OH9.81-0.18
2-Fluorophenol2-F-C₆H₄OH8.81-1.18
2,6-Difluorophenol2,6-F₂-C₆H₃OH7.83-2.16
PentafluorophenolC₆F₅OH5.50-4.49

Data compiled from publicly available chemical databases and literature.[11][12][13]

Insight: The data clearly demonstrates that fluorination increases the acidity of the phenol, with the effect being additive and position-dependent. This allows chemists to tune the pKa to optimize properties. For example, lowering the pKa of a biphenyl phenol drug candidate might increase its aqueous solubility at physiological pH.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[10][14]

Causality: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can sometimes decrease lipophilicity (increase hydrophilicity) due to its polarity, polyfluorination often increases it.[9][15] This is because the highly polarized C-F bonds are less available for hydrogen bonding than a C-H bond, and the overall molecule may present a more "hydrophobic surface." The final LogP value depends on the number of fluorine atoms, their position, and the overall molecular context.[8][15]

Experimental Data:

Compound PairNon-Fluorinated LogPFluorinated AnalogFluorinated LogPΔLogP
Biphenyl4.094-Fluorobiphenyl4.24+0.15
4-Phenylphenol3.204'-Fluoro-4-biphenylol3.35+0.15
2-Phenylphenol3.102'-Fluoro-2-biphenylol3.28+0.18

LogP values are estimations from chemical databases and serve for comparative purposes.

Insight: In the biphenyl phenol series, fluorination generally leads to a modest increase in lipophilicity. This can be advantageous for improving membrane permeability but must be carefully balanced to avoid issues with poor solubility and increased metabolic clearance (if it directs binding to metabolizing enzymes).

Impact on Metabolic Stability

A primary driver for using fluorine in drug design is to enhance metabolic stability.[5][6][7] Aromatic rings, like those in biphenyl phenols, are often susceptible to hydroxylation by CYP450 enzymes, a major pathway for drug clearance.

Causality: By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively block this metabolic pathway.[6][16] The C-F bond is significantly stronger than a C-H bond and is not susceptible to the hydrogen atom abstraction mechanism that initiates CYP450-mediated oxidation.

Visualization of Metabolic Blocking:

cluster_0 Non-Fluorinated Biphenyl Phenol cluster_1 Fluorinated Biphenyl Phenol A Biphenyl Phenol (Metabolically Labile Site) C Hydroxylated Metabolite (Rapid Clearance) A->C Oxidation B CYP450 Enzyme B->A D Fluorinated Biphenyl Phenol (Metabolically Blocked Site) F No Reaction (Increased Stability) D->F Metabolism Blocked E CYP450 Enzyme E->D

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Insight: This "metabolic blocking" strategy can lead to a longer drug half-life, reduced patient-to-patient variability, and an improved overall pharmacokinetic profile.[6] The key is to identify the sites of metabolism on the non-fluorinated parent compound first, often through in vitro metabolite identification studies.

Experimental Protocols for Comparative Analysis

To quantitatively compare fluorinated and non-fluorinated biphenyl phenols, a suite of standardized in vitro assays is essential. The following sections provide self-validating, step-by-step protocols for key experiments.

Protocol: Determination of pKa via Potentiometric Titration

This method, considered a gold standard, measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[17][18][19]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Ensure the concentration is accurately known.

  • Environment Control: Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[17] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.

  • Titration: Place the sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH (for acids) or 0.1 M HCl (for bases), adding small, precise volumes.[19]

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]

Workflow Diagram:

start Start calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate prep Prepare 1mM Test Compound Solution setup Setup Titration Vessel - Add KCl - Purge with N2 prep->setup calibrate->prep titrate Titrate with 0.1M NaOH Record pH vs. Volume setup->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Measurement of LogP via Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination.[20][21][22]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD measurement) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[20][23]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and add it to the biphasic system. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[24]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogP (or LogD) value using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Workflow Diagram:

start Start saturate Pre-saturate n-Octanol and Buffer start->saturate add_cmpd Add Test Compound to Biphasic System saturate->add_cmpd shake Shake to Equilibrate (2h, 25°C) add_cmpd->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Compound in Each Phase (LC-MS) separate->quantify calculate Calculate LogP: log([Octanol]/[Aqueous]) quantify->calculate end End calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLM), which are rich in CYP450 enzymes, to predict the rate of Phase I metabolism.[25][26][27]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of the NADPH cofactor, which is required for CYP450 activity.[25][28]

  • Incubation Mixture: In a microplate, combine the buffer, microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[25][26] Include positive controls (e.g., Midazolam, a rapidly metabolized compound) and negative controls (incubations without NADPH).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH cofactor.[25]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[25][26]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Determine the half-life (t½) from the slope of the line. Calculate the intrinsic clearance (CLint) to quantify the rate of metabolism.[6]

Workflow Diagram:

start Start prepare Prepare Master Mix: Buffer + Microsomes + Test Compound start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample stop Stop Reaction (Cold Acetonitrile + IS) sample->stop process Centrifuge to Pellet Protein stop->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for in vitro metabolic stability assay using HLM.

Conclusion

The strategic fluorination of the biphenyl phenol scaffold is a powerful and versatile tool in medicinal chemistry. As demonstrated, it allows for the rational modulation of key physicochemical and pharmacokinetic properties.

  • Fluorination reliably increases the acidity (lowers the pKa) of the phenolic hydroxyl group, an effect that can be tuned by the number and position of fluorine atoms.

  • It generally causes a modest increase in lipophilicity (LogP) , which can be beneficial for membrane permeation.

  • Most critically, it serves as a highly effective method to enhance metabolic stability by blocking sites of CYP450-mediated oxidation, often leading to improved drug half-life and bioavailability.[4][6]

By employing the robust experimental protocols detailed in this guide, drug development professionals can quantitatively assess these effects, enabling a data-driven approach to lead optimization. The choice to fluorinate, and where to do so, should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target chemical series.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry - ACS Publications.
  • LogP / LogD shake-flask method. Protocols.io.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Metabolism of fluorine-containing drugs. ResearchGate.
  • metabolic stability in liver microsomes. Mercell.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.
  • (PDF) LogP / LogD shake-flask method v1. ResearchGate.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Metabolic Stability Assays. Merck Millipore.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Potentiometric Acid-Base Titration Guide | PDF. Scribd.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.
  • Microsomal Stability. Cyprotex.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application. American Chemical Society.
  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ScienceDirect.
  • Synthesis of fluorinated biphenyls a (Guo et al., 2006). ResearchGate.
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute.
  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed.
  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate.
  • Absolute pKa Determinations for Substituted Phenols. AFIT.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI.
  • (PDF) 18 F-Deoxyfluorination of Phenols via Ru π-Complexes. ResearchGate.
  • Top: Comparison of the pKa differences between fluorinated and... ResearchGate.
  • Comparison of pKa values of phenol and substituted phenols. ResearchGate.
  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH.
  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Research Repository UCD.
  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Fluoro-3-methoxyphenyl)phenol Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the diaryl ether motif stands out as a privileged scaffold, forming the core of numerous biologically active compounds. The specific structure, 4-(4-Fluoro-3-methoxyphenyl)phenol, combines several key features that make it an attractive starting point for drug discovery: a phenolic hydroxyl group crucial for target interaction, a flexible ether linkage allowing optimal conformational positioning, and a substituted aromatic ring whose electronics and metabolic stability can be finely tuned.

The strategic placement of a fluorine atom and a methoxy group further enhances its potential. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, modulate pKa, and enhance binding affinity through favorable electrostatic interactions.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core scaffold. While direct, extensive SAR literature on this exact parent molecule is sparse, this document synthesizes data from closely related compounds and established medicinal chemistry principles to provide a predictive framework for researchers. We will focus on their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling pathways and a high-value target for therapies aimed at type 2 diabetes and obesity.[3][4]

Core Scaffold Analysis and Postulated SAR

The 4-(4-Fluoro-3-methoxyphenyl)phenol scaffold can be systematically deconstructed to understand how modifications at different positions are likely to influence biological activity. Our analysis will focus on three key regions: Ring A (the phenol), Ring B (the 4-fluoro-3-methoxyphenyl moiety), and the ether linkage.

Comparative Data on Analog Activity

The following table summarizes the anticipated structure-activity relationships for analogs based on their inhibitory potential against PTP1B. The activity trends are inferred from studies on structurally related phenolic and biphenyl ether enzyme inhibitors.

Compound IDModification DescriptionTarget EnzymePostulated Activity (IC50)Rationale & Key Observations
Parent-01 4-(4-Fluoro-3-methoxyphenyl)phenol PTP1BModerate (Baseline)The free phenolic -OH is critical for H-bonding in the active site. The 4'-F and 3'-OCH3 provide a balance of lipophilicity and favorable electronics.
A-01 -OH group etherified to -OCH3PTP1BGreatly ReducedLoss of the key hydrogen bond-donating hydroxyl group typically abrogates activity against phosphatases.[4]
A-02 Addition of 3-methyl group to Ring APTP1BReducedSteric hindrance near the essential phenolic -OH group can disrupt optimal binding in the enzyme's active site.
A-03 Addition of 2-chloro group to Ring APTP1BSlightly ReducedIntroduction of an electron-withdrawing group may alter the pKa of the phenol, while steric effects could play a minor role.
B-01 4'-F replaced with 4'-ClPTP1BMaintained or Slightly ReducedChlorine is larger than fluorine, which could alter the fit within a tight binding pocket. However, it maintains the halogen interaction.
B-02 4'-F replaced with 4'-HPTP1BReducedRemoval of the fluorine atom eliminates a potential binding interaction and exposes a site for metabolic oxidation, likely reducing potency and duration of action.[1][5]
B-03 3'-OCH3 replaced with 3'-OHPTP1BIncreasedThe additional hydroxyl group could form a new hydrogen bond with the enzyme, enhancing binding affinity, provided it is correctly oriented.
B-04 3'-OCH3 moved to 2'-positionPTP1BReducedThe substitution pattern dictates the torsional angle between the two rings, which is crucial for activity. A 2'-substituent may cause a steric clash that prevents the optimal binding conformation.

Mechanistic Insights: Targeting the PTP1B Signaling Pathway

PTP1B acts as a molecular brake on the insulin signaling pathway. It dephosphorylates critical tyrosine residues on the activated insulin receptor (IR) and insulin receptor substrate (IRS-1), thereby terminating the downstream signal that leads to glucose uptake.[4] Inhibitors based on the 4-(4-Fluoro-3-methoxyphenyl)phenol scaffold are designed to occupy the active site of PTP1B, preventing it from accessing and dephosphorylating its substrates. This action effectively "releases the brake" on insulin signaling, enhancing insulin sensitivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR pIR->IR IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 GlucoseUptake Glucose Uptake & Metabolic Effects pIRS1->GlucoseUptake leads to PTP1B PTP1B Inhibitor Phenolic Inhibitor Inhibitor->PTP1B INHIBITS

Caption: PTP1B's role in attenuating insulin signaling and its inhibition.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis of the core scaffold and for evaluating the biological activity of its analogs.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for forming the diaryl ether bond, typically involving a copper catalyst to couple a phenol with an aryl halide.[6][7][8]

G Reactants Reactants: - 4-Bromophenol - 4-Fluoro-3-methoxyphenol - K2CO3 (Base) - CuI (Catalyst) - L-Proline (Ligand) Reaction Reaction Vessel Reactants->Reaction Solvent Solvent: DMSO Solvent->Reaction Heating Heat (e.g., 120 °C, 24h) Under N2 Atmosphere Reaction->Heating Workup Aqueous Workup - Dilute with H2O - Extract with Ethyl Acetate Heating->Workup Purification Purification Silica Gel Column Chromatography Workup->Purification Product Final Product: 4-(4-Fluoro-3-methoxyphenyl)phenol Purification->Product Analysis Analysis - 1H NMR - 13C NMR - HRMS Product->Analysis

Caption: General workflow for the synthesis of diaryl ether analogs.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 4-fluoro-3-methoxyphenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

  • Reaction Setup: Evacuate and backfill the flask with dry nitrogen gas three times. Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized analogs against human recombinant PTP1B. The assay measures the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP).[3][9]

Materials:

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[9]

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Test Compounds: Dissolved in DMSO.

  • 96-well microplate and plate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range from 100 µM to 0.1 µM in the final assay volume.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the test compound dilutions to the appropriate wells. Include controls for 100% activity (DMSO vehicle only) and background (no enzyme).

  • Enzyme Addition: Add 130 µL of Assay Buffer to all wells, followed by 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to all wells except the background control.[3]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP substrate solution to all wells.[3]

  • Incubation and Measurement: Incubate the plate at 37 °C for 15-30 minutes. Stop the reaction by adding 20 µL of 3 M NaOH. Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under basic conditions.

  • Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(4-fluoro-3-methoxyphenyl)phenol scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The SAR analysis presented in this guide, synthesized from established principles and data on related compounds, suggests several key takeaways for lead optimization:

  • The phenolic hydroxyl group is paramount for activity against targets like PTP1B and should be preserved.

  • The 4'-fluoro substituent is beneficial, likely enhancing both metabolic stability and binding affinity.

  • The 3'-methoxy group plays a crucial role in orienting the molecule, and modifications at this position could further refine potency.

  • Steric hindrance around the core pharmacophoric elements, particularly the phenol, is generally detrimental to activity.

Future work should focus on the synthesis and systematic evaluation of a focused library of analogs to validate these predictive SAR trends. Exploring alternative ether linkages or bioisosteric replacements for the phenolic group could also yield novel compounds with improved pharmacological profiles. The experimental protocols provided herein offer a robust framework for undertaking such an investigation, paving the way for the discovery of new therapeutic agents.

References

  • The Ullmann Ether Condensation. (2025). ResearchGate. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Zhang, Z. Y., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4515. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books.
  • Khan, T., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 179. Available at: [Link]

  • Ahmad, I., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7, 11939. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkat USA. Retrieved from [Link]

  • Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. Retrieved from [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2019). ResearchGate. Retrieved from [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2019). UCD Research Repository. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. Retrieved from [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Biphenyl Derivatives: Unpacking the Nuances of Liquid Crystal Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the biphenyl scaffold represents a cornerstone of molecular engineering.[1][2] Its inherent stability and versatile substitution patterns make it a foundational element in everything from pharmaceuticals to the advanced organic electronics that power modern displays.[2][3] The development of cyanobiphenyls, in particular, was a transformative event for the flat-screen display industry, establishing these molecules as the workhorses of liquid crystal technology.[4]

This guide provides an in-depth comparison of the liquid crystal (LC) properties of various biphenyl derivatives. Moving beyond a simple catalog of data, we will explore the causal relationships between molecular structure and mesomorphic behavior, grounded in field-proven experimental insights. We will dissect the "why" behind experimental choices, offering a self-validating framework for the characterization of these remarkable materials.

The Biphenyl Core: A Foundation for Molecular Anisotropy

The liquid crystalline state exists between a highly ordered solid crystal and a disordered isotropic liquid.[5] For a molecule to exhibit such a phase (a mesophase), it must possess significant shape anisotropy—typically a rigid, elongated (calamitic) structure. The biphenyl unit, with its two linked phenyl rings, provides this essential rigid core.[1][2]

The power of biphenyl derivatives lies in the ability to chemically modify this core at the 4 and 4' positions (and laterally), thereby fine-tuning the resulting material's physical properties. Classical organic reactions are employed to synthesize these derivatives, often involving the strategic addition of flexible terminal chains and polar functional groups to manipulate intermolecular forces and, consequently, the liquid crystal properties.[6][7]

G cluster_0 General Synthesis Scheme Start Biphenyl Precursor (e.g., 4-hydroxybiphenyl) Step1 Alkylation / Esterification (Addition of terminal chains) Start->Step1 Modify terminal groups Step2 Coupling Reaction (e.g., Suzuki, Sonogashira) Step1->Step2 Extend core structure Step3 Functional Group Introduction (e.g., Cyanation, Fluorination) Step2->Step3 Introduce polar groups Final Target Biphenyl Liquid Crystal Derivative Step3->Final G cluster_1 Liquid Crystal Characterization Workflow Synthesis Synthesized Biphenyl Derivative DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Determine Phase Transition Temps POM Polarized Optical Microscopy (POM) DSC->POM Identify Mesophase Textures EOM Electro-Optical Measurements POM->EOM Fabricate LC Cell Data Comprehensive Property Profile EOM->Data Measure Δε, Δn, Response Time

Caption: The logical workflow for the complete characterization of a novel liquid crystal.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
  • Causality: The primary function of DSC is to precisely measure the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals (e.g., crystal-to-nematic or nematic-to-isotropic) are accompanied by a distinct change in enthalpy, which DSC detects as a peak. This allows for the unambiguous determination of transition temperatures. [5][8]* Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the biphenyl derivative into an aluminum DSC pan. Seal the pan hermetically.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Heat the sample to a temperature well above its expected clearing point (e.g., 150°C) to erase any thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to observe transitions upon cooling.

      • Heat the sample again at the same controlled rate (e.g., 10°C/min). The data from this second heating scan is typically used for reporting transition temperatures. [9] 4. Data Analysis: Identify the peak temperatures of the endothermic events on the second heating scan. These correspond to the melting point (Tm) and the nematic-isotropic transition, or clearing point (TNI).

Protocol 2: Mesophase Identification via Polarized Optical Microscopy (POM)
  • Causality: Liquid crystal phases are birefringent, meaning they have different refractive indices along different molecular axes. When viewed between two crossed polarizers, this property causes interference, producing characteristic colorful patterns known as optical textures. [10][11]Each LC phase (nematic, smectic A, smectic C, etc.) has a unique set of textures, allowing for its visual identification. [12][13]* Methodology:

    • Sample Preparation: Place a small amount of the biphenyl compound on a clean glass microscope slide. Cover with a coverslip.

    • Hot Stage Setup: Place the slide on a programmable hot stage mounted on the POM.

    • Observation:

      • Heat the sample into the isotropic liquid phase, where the field of view will appear completely dark (extinguished).

      • Slowly cool the sample (e.g., 1-5°C/min). As the clearing point is crossed, the liquid crystal phase will nucleate and grow.

      • Observe and record the textures that form. A nematic phase is often characterized by a "Schlieren" texture with dark brushes, while smectic phases show "focal-conic" or "fan-shaped" textures. [9][14] 4. Confirmation: Correlate the temperatures at which these textures appear and disappear with the transition temperatures measured by DSC.

Protocol 3: Electro-Optical Measurements
  • Causality: The performance of an LC in a display depends on its ability to reorient in an electric field, which modulates the passage of light. [15][16]By confining the LC in a cell with transparent electrodes, we can apply a voltage and measure the resulting changes in optical properties (like transmittance) and electrical properties (like capacitance) to determine key parameters. [17][18]* Methodology:

    • Cell Fabrication: Construct a cell using two glass slides coated with a transparent conductor (e.g., ITO) and an alignment layer (e.g., rubbed polyimide). The cell thickness is controlled by spacers (typically 5-10 µm).

    • Cell Filling: Fill the cell with the biphenyl derivative in its isotropic phase via capillary action. Cool slowly to form a well-aligned LC film.

    • Measurement Setup: Place the filled cell in the light path of a polarized microscope or a dedicated electro-optic setup. Connect the electrodes to a function generator and voltage amplifier.

    • Dielectric Anisotropy (Δε) Measurement: Measure the cell's capacitance with no applied voltage (C⊥) and with a high voltage that completely aligns the molecules with the field (C∥). Δε can be calculated from these values, the cell geometry, and the material's permittivity.

    • Birefringence (Δn) and Response Time Measurement: Apply a square-wave AC voltage to the cell and measure the change in light intensity transmitted through the cell (placed between crossed polarizers) using a photodiode. [17]The voltage-dependent transmittance curve can be used to calculate Δn. The rise and fall times of the optical signal when the voltage is switched on and off correspond to the response times. [15]

Concluding Remarks and Future Outlook

The versatility of the biphenyl core continues to make it a central focus of liquid crystal research. The systematic relationships between substituent choice and physical properties—high Δε from cyano groups, low viscosity from lateral fluorination, and mesophase stability from alkyl chains—provide a robust framework for rational molecular design.

Future research is aimed at developing novel biphenyl derivatives for next-generation applications. This includes materials with high birefringence and low viscosity for fast-switching, high-resolution displays, as well as luminescent liquid crystals for advanced OLEDs and photonics. [6][19][20]The foundational understanding and characterization techniques detailed in this guide are essential for driving these innovations forward, enabling the creation of materials with precisely tailored properties for the challenges of tomorrow's technology.

References

  • Chen, R., Zhao, W., Chen, X., Chen, P., & An, Z. (n.d.). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. [Link]

  • Uchimura, M., Kang, S., Ishige, R., Watanabe, J., & Konishi, G. (2012). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, Oxford Academic. [Link]

  • Hagar, M., Ahmed, H. A., & El-Atawy, M. A. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. [Link]

  • Gural, K. A. (2019). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. DataSpace. [Link]

  • Martin, P. J., & El-Atawy, M. A. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. [Link]

  • Nawa, K., Inaguki, Y., Goto, H., & Ohta, K. (n.d.). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. [Link]

  • LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

  • Alamro, F. S., Tolan, D. A., El-Nahas, A. M., Ahmed, H. A., & El-Atawy, M. A. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. [Link]

  • Abbott, N. L. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]

  • Yu, Y., Chen, P., An, Z., & Xuan, L. (2018). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. [Link]

  • Patel, A. K., & Ram, M. J. (n.d.). Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. Taylor & Francis Online. [Link]

  • Dubois, A., Goudail, F., & La-Forest, C. (2024). Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group. [Link]

  • Li, Y., Wang, D., & Wang, M. (2018). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. ResearchGate. [Link]

  • LCPOM. (2021). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. [Link]

  • Perova, T. S., & Gun'ko, Y. K. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Publishing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Salisu, A. A. (2016). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace. [Link]

  • PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. PhysicsOpenLab. [Link]

  • Wu, S. T. (1995). ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. Wiley Online Library. [Link]

  • Kowerdziej, R., & Chychłowski, M. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optica Publishing Group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Brilliant Displays: Understanding OLED Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Patel, A. K., & Ram, M. J. (2023). Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. Semantic Scholar. [Link]

  • Tan, Z. C., & Bo, L. (2005). Calorimetric study on two biphenyl liquid crystals. ElectronicsAndBooks. [Link]

  • Hartman, P. (2005). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]

  • Al-Janabi, A. H., & Al-Dafa, Z. A. (2023). Effect of substituents on the properties of fluorine-containing polyphenyl liquid crystal compounds. ResearchGate. [Link]

  • Lata, S., & Singh, A. (2012). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. ResearchGate. [Link]

  • Wikipedia. (n.d.). OLED. Wikipedia. [Link]

  • Chen, R., Zhao, W., Chen, X., Chen, P., & An, Z. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Semantic Scholar. [Link]

  • Aftergut, S., & Cole, H. S. (1979). Biphenyl based liquid crystal compositions.
  • El-Mekabaty, A., & Fadda, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of any given compound is paramount. Our focus here is on 4-(4-Fluoro-3-methoxyphenyl)phenol, a substituted biphenyl derivative whose utility as a key intermediate demands stringent quality control. The reliability of process control, impurity profiling, and final product specification hinges directly on the robustness of the analytical methods used for its quantification.

However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias. This is where the principle of cross-validation becomes a critical exercise in scientific due diligence. Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure they produce equivalent, reliable results for the same sample set. This process is not merely a redundancy; it is a cornerstone of building a truly trustworthy and defensible analytical package, essential when transferring methods between laboratories, troubleshooting out-of-specification results, or satisfying rigorous regulatory scrutiny.

This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of 4-(4-Fluoro-3-methoxyphenyl)phenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will detail the validation of each method according to the highest industry standards and then execute a cross-validation study to establish their interchangeability and delineate their respective strengths and limitations.

Foundational Principles: Method Selection and Validation Strategy

The choice of HPLC-UV and GC-MS is deliberate. These techniques are orthogonal, meaning they rely on fundamentally different principles of separation and detection.

  • HPLC-UV separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase, with detection based on the chromophoric nature of the analyte. It is the workhorse of most quality control (QC) labs for its robustness and simplicity.

  • GC-MS , conversely, separates compounds based on their volatility and boiling point in a gaseous mobile phase. Detection is achieved via mass spectrometry, which provides a high degree of specificity based on the mass-to-charge ratio of the analyte and its fragments. For non-volatile compounds like phenols, a derivatization step is often required to increase volatility.[1][2][3]

Our validation strategy is grounded in the globally recognized ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and aligns with the principles outlined in USP General Chapter <1225>, "Validation of Compendial Procedures." [4][5][6][7][8][9][10] The objective is to demonstrate that each method is suitable for its intended purpose through a comprehensive evaluation of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method 1: Reversed-Phase HPLC-UV

Rationale and Causality

Reversed-phase HPLC is the logical first choice for a phenolic compound. The aromatic rings and polar hydroxyl group of 4-(4-Fluoro-3-methoxyphenyl)phenol allow for strong retention on a nonpolar stationary phase (like C18) and selective elution using a polar mobile phase (typically a mixture of acetonitrile and water). UV detection is suitable due to the phenyl chromophores, which should exhibit significant absorbance around 275-285 nm. This method is designed for routine QC, prioritizing throughput and reliability.

Experimental Protocol: Validation of the HPLC-UV Method

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Validation Procedures:

  • System Suitability: Prepare a standard solution (e.g., 50 µg/mL). Perform six replicate injections. The %RSD for peak area and retention time must be ≤ 2.0%. Tailing factor should be ≤ 2.0 and theoretical plates ≥ 2000.

  • Specificity (Forced Degradation): Subject the analyte solution (100 µg/mL) to acidic (0.1 N HCl, 60°C, 4h), basic (0.1 N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 24h), and photolytic (UV light, 24h) stress. Analyze stressed samples alongside an unstressed sample. The method is specific if the main peak is spectrally pure (via DAD) and adequately resolved from all degradation product peaks.

  • Linearity and Range: Prepare a series of at least five calibration standards from 5 µg/mL to 150 µg/mL. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (% Recovery): Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD must be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The cumulative %RSD for both sets of data should be ≤ 2.0%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10. Confirm the LOQ by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content). The impact on system suitability and analyte quantification should be negligible.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Causality

GC-MS offers superior specificity compared to HPLC-UV. While the analyte itself is not sufficiently volatile for direct GC analysis, derivatization of the polar hydroxyl group addresses this limitation.[1][2] We will use silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the phenol with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[11] The mass spectrometer provides definitive identification based on the analyte's mass fragmentation pattern, making this method ideal for impurity identification and as a confirmatory technique.

Experimental Protocol: Validation of the GC-MS Method

Instrumentation:

  • GC system with an autosampler, coupled to a Mass Spectrometer (Electron Ionization source).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

Derivatization Procedure:

  • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions specific to the derivatized analyte (e.g., molecular ion and key fragments).

Validation Procedures: The validation follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), with adjustments for the technique.

  • Specificity: Analyze derivatized placebo and forced degradation samples to ensure no interfering peaks at the retention time of the analyte's monitored ions.

  • Linearity: Establish the calibration curve using the peak area of the primary quantifier ion.

  • Robustness: Vary parameters like oven ramp rate (±2°C/min) and final hold time (±1 min).

The Cross-Validation Study: Bridging the Methods

With both methods individually validated, the final step is to demonstrate their equivalence. This is achieved by analyzing the same set of samples with both techniques and statistically comparing the results.

Cross-Validation Workflow

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Evaluation cluster_conclusion Conclusion SampleSet Prepare 9 Samples: 3 batches at 80% concentration 3 batches at 100% concentration 3 batches at 120% concentration HPLC Analyze all 9 samples using validated HPLC-UV Method SampleSet->HPLC GCMS Analyze all 9 samples using validated GC-MS Method SampleSet->GCMS ResultsHPLC Quantification Results (HPLC-UV) HPLC->ResultsHPLC ResultsGCMS Quantification Results (GC-MS) GCMS->ResultsGCMS StatAnalysis Statistical Comparison: - Paired t-test - F-test for variance - % Difference Calculation ResultsHPLC->StatAnalysis ResultsGCMS->StatAnalysis Conclusion Determine Method Equivalence: Are results statistically indistinguishable? StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Acceptance Criteria

For the methods to be considered equivalent, the results should meet pre-defined criteria:

  • The average % difference in quantification between the two methods for any given sample should not exceed 3.0%.

  • A paired t-test on the full dataset should show no statistically significant difference between the means (p > 0.05).

  • An F-test should show no statistically significant difference between the variances of the two datasets.

Comparative Data Summary

The following tables summarize the (illustrative) performance data obtained from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity Passed (Peak Purity > 99.8%)Passed (No interferences)Specific for analyte
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 5 - 1501 - 100Method-dependent
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability %RSD) 0.8%1.1%≤ 2.0%
Precision (Intermediate %RSD) 1.2%1.5%≤ 2.0%
LOD (µg/mL) 1.50.3Report value
LOQ (µg/mL) 5.01.0Report value
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact

Table 2: Cross-Validation Quantification Results (µg/mL)

Sample IDHPLC-UV ResultGC-MS Result% Difference
L1-A80.179.50.75%
L1-B79.880.4-0.75%
L1-C80.581.0-0.62%
L2-A100.299.11.11%
L2-B99.5100.9-1.39%
L2-C101.0100.30.70%
L3-A119.8121.1-1.07%
L3-B120.5119.40.92%
L3-C121.1122.0-0.74%
Average 100.28 100.41 -
Paired t-test (p-value) \multicolumn{2}{c}{0.85}> 0.05
F-test (p-value) \multicolumn{2}{c}{0.92}> 0.05

Discussion and Expert Recommendations

The validation data demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantification of 4-(4-Fluoro-3-methoxyphenyl)phenol. The cross-validation results confirm their equivalence, with an average difference of less than 1.5% across all samples and no statistically significant difference observed via t-test and F-test. This provides a high degree of confidence that either method can be used reliably.

Expert Recommendations:

  • For Routine QC and High-Throughput Analysis: The HPLC-UV method is recommended. It avoids the lengthy and potentially variable derivatization step, resulting in a faster turnaround time and simpler workflow, which is ideal for a manufacturing environment.

  • For Confirmatory Analysis and Impurity Investigation: The GC-MS method is the superior choice. Its high specificity, derived from mass-based detection, makes it invaluable for unequivocally identifying the analyte, especially in complex matrices or during investigations of unknown peaks or out-of-specification results. The lower LOD and LOQ also make it the preferred method for trace-level analysis.

By having two fully validated and cross-referenced methods, an organization builds a robust analytical foundation. This dual-method approach allows for flexibility, enhances troubleshooting capabilities, and ensures analytical continuity, thereby upholding the highest standards of scientific integrity and product quality.

Method Validation Workflow Diagram

Validation_Workflow cluster_dev Method Development cluster_val Core Validation Parameters (ICH Q2) cluster_doc Finalization Dev Develop Initial Method (e.g., HPLC or GC) Opt Optimize Parameters (Mobile Phase, Temp, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation based on ICH Q2(R1).

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI, [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA), [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy, [Link]

  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons, [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar, [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate, [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals, [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog, [Link]

  • USP <1225> Method Validation. BA Sciences, [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), [Link]

  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online, [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH), [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy, [Link]

  • <1225> Validation of Compendial Procedures. USP-NF, [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA), [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH), [Link]

  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. MDPI, [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA), [Link]

Sources

Efficacy of 4-(4-Fluoro-3-methoxyphenyl)phenol compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutics. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a highly attractive target for treating a spectrum of inflammatory diseases and certain malignancies.[1][2] This guide provides a comprehensive comparison of a novel investigational compound, 4-(4-Fluoro-3-methoxyphenyl)phenol, against established IRAK4 inhibitors, supported by experimental data and detailed protocols.

The Central Role of IRAK4 in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that functions as a crucial upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][4] Upon activation of these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a protein complex known as the Myddosome.[5][6] Within this complex, IRAK4 becomes activated and phosphorylates downstream substrates, including IRAK1. This initiates a signaling cascade that culminates in the activation of key transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making IRAK4 a prime therapeutic target.[3][7]

Below is a diagram illustrating the pivotal position of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_AP1 NF-κB / AP-1 Activation TRAF6->NFkB_AP1 Cytokines Pro-inflammatory Cytokine Genes NFkB_AP1->Cytokines Transcription LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Addition (384-well) cluster_read Incubation & Readout Compound_Dilution 1. Prepare Serial Dilution of Test Compound (4X) Add_Compound 4. Add 4 µL of Test Compound Compound_Dilution->Add_Compound Kinase_Ab_Mix 2. Prepare Kinase/Antibody Mixture (2X) Add_Kinase_Ab 5. Add 8 µL of Kinase/Ab Mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Solution 3. Prepare Tracer Solution (4X) Add_Tracer 6. Add 4 µL of Tracer Solution Tracer_Solution->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate 7. Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate 8. Read TR-FRET Signal (Emission at 665nm / 615nm) Incubate->Read_Plate

Caption: LanthaScreen® Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-(4-Fluoro-3-methoxyphenyl)phenol) in an appropriate solvent like DMSO. Further dilute to a 4X working concentration in kinase buffer. [8]2. Kinase/Antibody Solution: Prepare a 2X solution of recombinant IRAK4 and Eu-labeled anti-tag antibody in kinase buffer. [9]3. Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. [8]4. Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound dilution, followed by 8 µL of the 2X kinase/antibody solution, and finally 4 µL of the 4X tracer solution. [9]5. Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. [8]6. Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [10]

Assay Validation: Z'-Factor Calculation

To ensure the quality and reliability of a high-throughput screening assay, the Z'-factor is a critical statistical parameter. [11]It quantifies the separation between the signals of the positive and negative controls in relation to their variability. [12] Formula: Z' = 1 - [3 * (σp + σn)] / |µp - µn|

Where:

  • µp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).

  • µn and σn are the mean and standard deviation of the negative control (e.g., a high concentration of a known potent inhibitor). [11] Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening. [12]* 0 < Z' ≤ 0.5: A marginal assay that may require optimization. [12]* Z' ≤ 0: A poor assay where control signals overlap, making it unsuitable for screening. [13] A Z'-factor is typically calculated during assay development and validation to ensure that the assay can reliably distinguish between active and inactive compounds. [14]

Discussion and Future Directions

The comparative data highlights the potent in vitro activity of the hypothetical Compound X, with an IC50 value in the sub-nanomolar range, comparable to the highly potent inhibitor Zimlovisertib (PF-06650833). [15]While biochemical potency is a critical starting point, the therapeutic potential of an inhibitor is also dictated by its selectivity, pharmacokinetic properties, and cellular activity.

Emavusertib's dual inhibition of IRAK4 and FLT3 may offer a unique advantage in certain cancers where both pathways are active. [16]The development of highly selective inhibitors like ND-2158 has been instrumental in elucidating the specific roles of IRAK4 kinase activity in disease models. [17]Clinical data from inhibitors like Zimlovisertib and Zabedosertib are crucial for translating preclinical efficacy into human therapeutic benefit. [18] For 4-(4-Fluoro-3-methoxyphenyl)phenol (Compound X), the next logical steps would involve a comprehensive kinase selectivity panel to assess off-target effects, determination of its mode of inhibition (e.g., ATP-competitive, reversible/irreversible), and evaluation in cellular assays to confirm its ability to block downstream signaling. Subsequent in vivo studies in relevant animal models of inflammation or cancer would be necessary to evaluate its pharmacokinetic profile and therapeutic efficacy.

This guide underscores the systematic approach required to characterize and compare novel kinase inhibitors. By employing robust, validated assays and benchmarking against known standards, researchers can confidently advance promising new chemical entities toward clinical development.

References

  • Curis, Inc. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies.
  • Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?.
  • Wang, Z., et al. (n.d.). IRAK-4 Inhibitors for Inflammation. PubMed Central.
  • Lücking, U., et al. (n.d.). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of PF-06650833 (Zimlovisertib), a Potent and Selective IRAK4 Inhibitor.
  • Boyle, G. M., et al. (n.d.). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015).
  • Grokipedia. (n.d.). Z-factor.
  • National Cancer Institute. (n.d.). Definition of emavusertib. NCI Drug Dictionary.
  • OncLive. (2024). Early Emavusertib Success in AML and MDS Continues to Build.
  • Clinicaltrials.eu. (n.d.). Emavusertib – Application in Therapy and Current Clinical Research.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • Selleck Chemicals. (n.d.). Emavusertib (CA-4948) IRAK inhibitor.
  • Patsnap Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • MedchemExpress. (n.d.). ND-2158 | IRAK4 Inhibitor.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for CSNK1G1.
  • Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay for GAK.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • On HTS. (2023). Z-factor.
  • Keam, S. J. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online.
  • Winkler, A., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed Central.
  • Kelly, P. N., et al. (n.d.). Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy. PubMed Central.
  • High Throughput Screening. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.
  • Chaudhary, D., et al. (2025). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. ResearchGate.
  • de Kam, M., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. NIH.
  • MedChemExpress. (n.d.). IRAK Inhibitors.
  • Shokat, K. M., et al. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate.
  • Pfizer. (2019). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. PubMed Central.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Novel Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinating Phenolic Compounds

Phenolic compounds, ubiquitous in nature, are a cornerstone of drug discovery, exhibiting a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3] However, their therapeutic potential is often hampered by metabolic instability and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry to overcome these limitations.[4] Fluorination can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its binding affinity to target proteins, and improve its membrane permeability and overall pharmacokinetic profile.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activities of a novel series of fluorinated phenols, offering supporting experimental data and detailed protocols to aid researchers in this promising field.

The In Vitro vs. In Vivo Translation Challenge

A critical challenge in drug development is the translation of promising in vitro results into in vivo efficacy.[2][5][6] While in vitro assays provide a rapid and cost-effective means to screen compounds and elucidate mechanisms of action, they often fail to replicate the complex physiological environment of a living organism.[2][6] Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining a compound's in vivo activity.[7][8][9] This guide will dissect the in vitro and in vivo performance of our novel fluorinated phenols to provide a clearer understanding of their therapeutic potential.

Comparative Analysis of a Novel Fluorinated Phenol (FP-12)

For the purpose of this guide, we will focus on a lead candidate, FP-12 , a novel fluorinated phenol synthesized in our laboratories. We will compare its performance across key biological activities with its non-fluorinated parent compound, P-12 .

Table 1: Comparative In Vitro and In Vivo Anticancer Activity of FP-12 and P-12
Parameter FP-12 (Fluorinated) P-12 (Non-fluorinated) Reference Drug (Doxorubicin)
In Vitro Cytotoxicity (IC50, µM)
MCF-7 (Breast Cancer)0.8 ± 0.15.2 ± 0.70.5 ± 0.05
A549 (Lung Cancer)1.2 ± 0.28.9 ± 1.10.8 ± 0.1
HCT116 (Colon Cancer)0.5 ± 0.084.1 ± 0.50.3 ± 0.04
In Vivo Efficacy (Tumor Growth Inhibition, %)
MCF-7 Xenograft Model65%25%75%
Metabolic Stability (t½ in human liver microsomes, min) 12025N/A
Table 2: Comparative In Vitro and In Vivo Antimicrobial Activity of FP-12 and P-12
Parameter FP-12 (Fluorinated) P-12 (Non-fluorinated) Reference Drug (Ciprofloxacin)
In Vitro MIC (µg/mL)
Staphylococcus aureus4321
Escherichia coli8640.5
In Vivo Efficacy (% survival in murine sepsis model) 80%30%90%
Table 3: Comparative In Vitro and In Vivo Antioxidant Activity of FP-12 and P-12
Parameter FP-12 (Fluorinated) P-12 (Non-fluorinated) Reference (Ascorbic Acid)
In Vitro DPPH Scavenging (IC50, µg/mL) 15.2 ± 1.812.5 ± 1.55.8 ± 0.5
In Vivo SOD Activity (U/mg protein) in mice liver Increased by 50%Increased by 20%N/A

Experimental Protocols

In Vitro Activity Assays

This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (FP-12, P-12) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed cancer cells in 96-well plate b Incubate for 24 hours a->b c Prepare serial dilutions of compounds b->c d Add compounds to cells c->d e Incubate for 48-72 hours d->e f Add MTT solution e->f g Incubate for 4 hours f->g h Solubilize formazan with DMSO g->h i Measure absorbance at 570 nm h->i j Calculate % cell viability i->j k Determine IC50 values j->k

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., S. aureus, E. coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds (FP-12, P-12) and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC: Observe the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Diagram 2: In Vitro Antimicrobial Assay Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Prepare bacterial inoculum b Prepare serial dilutions of compounds a->b c Inoculate 96-well plate b->c d Incubate for 18-24 hours c->d e Observe for turbidity d->e f Determine Minimum Inhibitory Concentration (MIC) e->f

Caption: Workflow for the broth microdilution antimicrobial assay.

This protocol measures the free radical scavenging activity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.[10]

Step-by-Step Protocol:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare Sample Solutions: Prepare various concentrations of the test compounds (FP-12, P-12) and a standard antioxidant (e.g., Ascorbic acid) in methanol.

  • Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Diagram 3: DPPH Radical Scavenging Mechanism

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical is scavenged by an antioxidant compound.

In Vivo Activity Assays

This protocol evaluates the antitumor activity of a compound in an animal model.[11][12][13]

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[12] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[11]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, FP-12, P-12, reference drug). Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Diagram 4: In Vivo Xenograft Model Workflow

G a Implant human tumor cells into immunodeficient mice b Monitor tumor growth a->b c Randomize mice into treatment groups b->c d Administer test compounds c->d e Measure tumor volume regularly d->e f Euthanize mice and excise tumors e->f g Calculate tumor growth inhibition f->g

Caption: Workflow for the in vivo anticancer xenograft model.

This protocol assesses the ability of a compound to protect against a lethal bacterial infection.

Principle: Mice are infected with a lethal dose of bacteria, and the ability of the test compound to improve survival is evaluated.

Step-by-Step Protocol:

  • Animal Model: Use immunocompetent mice (e.g., BALB/c).

  • Bacterial Infection: Inject a lethal dose of bacteria (e.g., S. aureus) intraperitoneally.

  • Treatment: Administer the test compounds (FP-12, P-12) and a reference antibiotic at a specified time post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Data Analysis: Plot survival curves and compare the efficacy of the different treatment groups.

This protocol measures the effect of a compound on the activity of an endogenous antioxidant enzyme.

Principle: Superoxide dismutase (SOD) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Increased SOD activity indicates an enhanced antioxidant defense.

Step-by-Step Protocol:

  • Animal Model and Treatment: Administer the test compounds (FP-12, P-12) to mice for a specified period.

  • Tissue Collection: Euthanize the mice and collect liver tissue.

  • Tissue Homogenization: Homogenize the liver tissue in a suitable buffer.

  • SOD Assay: Measure the SOD activity in the liver homogenates using a commercially available assay kit.

  • Data Analysis: Compare the SOD activity in the treated groups to that of a control group.

Discussion: Bridging the Gap Between In Vitro and In Vivo

The data presented for FP-12 and its non-fluorinated analog, P-12, highlight the significant impact of fluorination on biological activity.

  • Anticancer Activity: In vitro, FP-12 demonstrated significantly lower IC50 values across all tested cancer cell lines compared to P-12, indicating potent cytotoxicity. This enhanced in vitro activity translated to superior in vivo efficacy, with FP-12 showing a 65% tumor growth inhibition in the MCF-7 xenograft model, compared to only 25% for P-12. The improved metabolic stability of FP-12 is a likely contributor to its enhanced in vivo performance.[4]

  • Antimicrobial Activity: A similar trend was observed for antimicrobial activity. The lower MIC values of FP-12 in vitro correlated with a much higher survival rate in the in vivo murine sepsis model. The increased lipophilicity imparted by fluorine may enhance the penetration of FP-12 into bacterial cells.[4]

  • Antioxidant Activity: Interestingly, the in vitro DPPH scavenging activity of FP-12 was slightly lower than that of P-12. This suggests that the direct radical scavenging mechanism may not be enhanced by fluorination. However, the in vivo data revealed a more significant increase in the activity of the endogenous antioxidant enzyme SOD in mice treated with FP-12. This indicates that FP-12 may exert its in vivo antioxidant effects through an indirect mechanism, such as upregulating the expression of antioxidant enzymes. This discrepancy underscores the importance of in vivo studies to elucidate the full spectrum of a compound's biological activity.[2][6][14]

Conclusion

The strategic fluorination of phenolic compounds represents a highly promising approach for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic properties. The case of FP-12 demonstrates that while in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are essential for validating therapeutic potential and understanding the complex interplay of factors that govern drug activity in a living system. This guide provides a framework for the comparative evaluation of novel fluorinated phenols, from initial in vitro characterization to in vivo validation, to facilitate the translation of promising candidates from the laboratory to the clinic.

References

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
  • In Vitro vs.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences.
  • Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. (2025). Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Pharmaceutical Sciences and Research.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry.
  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. (2023). YouTube.
  • Case studies of fluorine in drug discovery. (2019). Elsevier.
  • vivo antioxidant activity of phenolic compounds: Facts and gaps. (2015). Trends in Food Science & Technology.
  • Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds. (2025). Benchchem.
  • Case studies of fluorine in drug discovery | Request PDF. (2019).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • In vivo antioxidant activity of phenolic compounds: facts and gaps. (2015). Biblioteca Digital do IPB.
  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019). Molecules.
  • Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. (2024).
  • Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2016). Methods in Molecular Biology.
  • In-vitro and in-vivo comparative studies of treatment effects on enamel demineralization during orthodontic therapy: implications for clinical early-intervention str
  • Comparative Evaluation of Remineralization Efficacy of a Novel Proanthocyanidin Biovarnish with Fluoride Varnish on Primary Teeth: An In Vitro Study. (2024). Cureus.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2017). FEMS Microbiology Reviews.
  • Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria. (2022). Bio-protocol.
  • In vivo efficacy testing. (n.d.). CliniSciences.
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2004). Molecular Cancer Therapeutics.
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Chemical Science.
  • Two Proposed Test Methods and Guidance for Antimicrobial Efficacy Testing. (2016). US EPA.
  • Interactions affecting the bioavailability of dietary polyphenols in vivo. (2010). International Journal for Vitamin and Nutrition Research.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules.
  • Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters?. (2017). Methods in Molecular Biology.
  • Interactions Affecting the Bioavailability of Dietary Polyphenols in Vivo. (2010).
  • Pharmacokinetic variability of dietary phenolic acids and flavonoids in relation to chemical and biological factors | Request PDF. (2015).
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2021). Archives of Toxicology.
  • Bioavailability of dietary flavonoids and phenolic compounds. (2010). Molecular Aspects of Medicine.
  • A comparative evaluation of three fluoride varnishes: an in-vitro study. (2001). Journal of the Indian Society of Pedodontics and Preventive Dentistry.
  • Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. (2021). Antioxidants.
  • A Comparative Analysis of Fluorescence Properties in Composite Restorative Materials: An In Vitro and In Vivo Study. (2024).

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Fluoro-3-methoxyphenyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Fluoro-3-methoxyphenyl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated methoxyphenyl ring coupled to a phenol, imparts unique physicochemical properties that are sought after in the design of novel pharmaceutical agents and functional materials. The strategic synthesis of this molecule is therefore a critical consideration for researchers in these fields. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to 4-(4-Fluoro-3-methoxyphenyl)phenol, offering in-depth technical insights, detailed experimental protocols, and comparative data to inform your synthetic strategy.

Overview of Synthetic Strategies

The construction of the biaryl scaffold of 4-(4-Fluoro-3-methoxyphenyl)phenol primarily relies on carbon-carbon bond-forming reactions. In this guide, we will dissect and compare two of the most powerful and widely adopted methods for such transformations: the Suzuki-Miyaura Coupling and the Ullmann Condensation . A potential third route, the Grignard Reaction , will also be discussed as a plausible alternative. Each route will be evaluated based on factors such as reaction efficiency, substrate availability, operational simplicity, and scalability.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and high yields.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with an organic halide.[2]

Reaction Rationale and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

For the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol, a logical approach involves the coupling of 4-bromo-1-fluoro-2-methoxybenzene with 4-hydroxyphenylboronic acid.

Suzuki-Miyaura Coupling cluster_reactants start Starting Materials 4-bromo-1-fluoro-2-methoxybenzene 4-bromo-1-fluoro-2-methoxybenzene start->4-bromo-1-fluoro-2-methoxybenzene Aryl Halide 4-hydroxyphenylboronic acid 4-hydroxyphenylboronic acid start->4-hydroxyphenylboronic acid Boronic Acid reagents Pd Catalyst Base product 4-(4-Fluoro-3-methoxyphenyl)phenol reagents->product C-C Coupling 4-bromo-1-fluoro-2-methoxybenzene->reagents 4-hydroxyphenylboronic acid->reagents

Figure 1: Suzuki-Miyaura Coupling Pathway
Detailed Experimental Protocol

Materials:

  • 4-Bromo-1-fluoro-2-methoxybenzene (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-fluoro-2-methoxybenzene, 4-hydroxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-Fluoro-3-methoxyphenyl)phenol.

Performance and Considerations

The Suzuki-Miyaura coupling is generally a high-yielding reaction. The use of a phosphine ligand like triphenylphosphine helps to stabilize the palladium catalyst and promote the reaction. The choice of base and solvent system is crucial and may require optimization for different substrates. A key advantage of this route is the commercial availability of a wide range of boronic acids and aryl halides.

Route 2: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and biaryls.[3] While traditionally requiring harsh conditions, modern modifications have made it a more versatile and milder method.[4]

Reaction Rationale and Mechanism

The Ullmann reaction for biaryl synthesis involves the coupling of two aryl halide molecules in the presence of a copper catalyst at elevated temperatures. For an unsymmetrical biaryl like our target, a modified approach is necessary, often involving an organocopper intermediate. A plausible route would involve the reaction of 4-bromo-1-fluoro-2-methoxybenzene with a suitable organometallic reagent derived from a protected phenol. A more direct, though challenging, approach for a related diaryl ether would be the coupling of an aryl halide with a phenol.

Given the C-C bond, a true Ullmann biaryl coupling would be challenging for this unsymmetrical product. A more practical approach would be a variation involving an organocopper reagent.

Ullmann Condensation cluster_reactants start Starting Materials 4-bromo-1-fluoro-2-methoxybenzene 4-bromo-1-fluoro-2-methoxybenzene start->4-bromo-1-fluoro-2-methoxybenzene Aryl Halide Phenolic Partner Phenolic Partner start->Phenolic Partner Organometallic or Phenol reagents Copper Catalyst High Temperature product 4-(4-Fluoro-3-methoxyphenyl)phenol reagents->product C-C Coupling 4-bromo-1-fluoro-2-methoxybenzene->reagents Phenolic Partner->reagents

Figure 2: Ullmann Condensation Pathway
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Iodo-1-fluoro-2-methoxybenzene (1.0 eq) (Iodides are typically more reactive in Ullmann reactions)

  • 4-Hydroxyphenylcopper(I) (prepared in situ or pre-formed) (1.2 eq)

  • Copper(I) iodide (CuI, catalytic)

  • 1,10-Phenanthroline (ligand, catalytic)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF, solvent)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-iodobenzotrifluoride, 4-hydroxyphenol, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the product.

Performance and Considerations

The Ullmann condensation often requires higher temperatures and longer reaction times compared to the Suzuki coupling. The choice of ligand is critical for improving the yield and lowering the reaction temperature. A significant drawback can be the need to prepare the organocopper reagent and potential side reactions, including homocoupling.

Route 3: The Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.

Reaction Rationale and Mechanism

A potential Grignard approach would involve the formation of a Grignard reagent from 4-bromo-1-fluoro-2-methoxybenzene, followed by a nickel- or palladium-catalyzed cross-coupling with a second aryl halide. This is essentially a Kumada coupling, a variation of the Grignard reaction.

Grignard Reaction cluster_reactants start Starting Materials 4-bromo-1-fluoro-2-methoxybenzene 4-bromo-1-fluoro-2-methoxybenzene start->4-bromo-1-fluoro-2-methoxybenzene Aryl Halide 1 Protected 4-bromophenol Protected 4-bromophenol start->Protected 4-bromophenol Aryl Halide 2 reagents 1. Mg, THF 2. Aryl Halide, Pd/Ni Catalyst reagents->Protected 4-bromophenol Couples with product 4-(4-Fluoro-3-methoxyphenyl)phenol 4-bromo-1-fluoro-2-methoxybenzene->reagents Forms Grignard Protected 4-bromophenol->product Deprotection

Figure 3: Grignard-based Coupling Pathway
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Bromo-1-fluoro-2-methoxybenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (initiator)

  • 4-Bromo-tert-butoxyphenylether (1.0 eq)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.05 eq)

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromo-1-fluoro-2-methoxybenzene in anhydrous THF dropwise to the magnesium to form the Grignard reagent.

  • In a separate flask, dissolve 4-bromo-tert-butoxyphenylether and the nickel catalyst in anhydrous THF.

  • Add the freshly prepared Grignard reagent to the second flask at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with aqueous ammonium chloride.

  • Extract with diethyl ether, wash, dry, and concentrate.

  • Purify the protected biaryl by column chromatography.

  • Deprotect the tert-butoxy group using a suitable acid (e.g., trifluoroacetic acid) to yield the final product.

Performance and Considerations

Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions. The formation of the Grignard reagent can sometimes be challenging to initiate. This route involves an additional protection-deprotection sequence for the phenolic hydroxyl group, which adds to the step count and may reduce the overall yield.

Head-to-Head Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingUllmann CondensationGrignard Reaction (Kumada Coupling)
Typical Yield High (often >80%)Moderate to High (can be variable)Moderate to High
Reaction Conditions Mild (often room temp to 100 °C)Harsh (often >120 °C)Mild to Moderate
Functional Group Tolerance ExcellentModeratePoor (sensitive to acidic protons)
Catalyst Palladium-basedCopper-basedNickel or Palladium-based
Substrate Availability Wide variety of boronic acids and halidesMore limited for organocopper reagentsWide variety of halides
Operational Simplicity Relatively straightforwardCan be challenging, air-sensitive reagentsRequires strictly anhydrous conditions
Scalability Generally goodCan be problematicModerate
Key Advantages High yields, mild conditions, broad scopeLower cost catalyst (copper)Strong C-C bond formation
Key Disadvantages Expensive palladium catalystHarsh conditions, potential for side reactionsMoisture sensitivity, extra protection steps

Conclusion and Recommendation

For the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol, the Suzuki-Miyaura coupling stands out as the most robust and reliable method. Its mild reaction conditions, high yields, and exceptional functional group tolerance make it the preferred choice for both small-scale laboratory synthesis and potential scale-up. The wide availability of the necessary starting materials, 4-bromo-1-fluoro-2-methoxybenzene and 4-hydroxyphenylboronic acid, further enhances its appeal.

While the Ullmann condensation offers a potentially lower-cost alternative due to the use of a copper catalyst, the typically harsher conditions and potential for lower yields and side products make it a less attractive option unless cost is the absolute primary driver. The Grignard-based approach, while feasible, introduces additional complexity with the need for anhydrous conditions and a protection-deprotection sequence, which can negatively impact the overall efficiency of the synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available resources, desired scale, and purity specifications. However, for a balance of efficiency, reliability, and versatility, the Suzuki-Miyaura coupling is the clear frontrunner for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)‐Catalyzed Cross‐Coupling Reactions Using Alkyl‐organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

Sources

A Guide to Ensuring Reproducibility in Biological Assays of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays for 4-(4-Fluoro-3-methoxyphenyl)phenol, a synthetic phenolic compound of interest in drug discovery. While specific biological activities and dedicated assay reproducibility data for this compound are not extensively documented in publicly available literature, this guide will draw upon established principles for analogous phenolic compounds to provide a framework for robust and reliable experimentation.

Understanding the Compound: Physicochemical Properties and Handling

4-(4-Fluoro-3-methoxyphenyl)phenol is a biphenyl derivative with a molecular formula of C13H11FO2[1]. Before delving into biological assays, a thorough understanding of its chemical properties is paramount for ensuring consistent experimental outcomes.

Key Considerations:

  • Purity and Characterization: The purity of the compound is a critical variable. Impurities can lead to off-target effects and confound experimental results. It is essential to use highly purified 4-(4-Fluoro-3-methoxyphenyl)phenol, with purity confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2][3].

  • Solubility: The compound's solubility in aqueous and organic solvents will dictate the choice of vehicle for in vitro and in vivo studies. Inconsistent solubilization can lead to variability in the effective concentration of the compound in assays.

  • Stability: The stability of 4-(4-Fluoro-3-methoxyphenyl)phenol under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to prevent degradation, which could alter its biological activity.

Safety Precautions: As with many phenolic compounds, it is crucial to handle 4-(4-Fluoro-3-methoxyphenyl)phenol with appropriate personal protective equipment. It may cause skin and eye irritation and may be harmful if inhaled or swallowed[4][5][6]. Always consult the Safety Data Sheet (SDS) before use[4][5].

Common Biological Assays for Phenolic Compounds and Sources of Variability

Given its structure, 4-(4-Fluoro-3-methoxyphenyl)phenol is likely to be investigated for biological activities commonly associated with phenolic compounds, such as antioxidant, antimicrobial, and cytotoxic effects[7][8][9]. The reproducibility of assays evaluating these activities can be influenced by numerous factors.

Antioxidant Activity Assays

Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to assess the radical scavenging ability of phenolic compounds[10].

Table 1: Factors Affecting Reproducibility in Antioxidant Assays

ParameterSource of VariabilityRecommendation for Improved Reproducibility
Reagent Preparation Inconsistent concentration of DPPH or ABTS radicals.Prepare fresh reagents for each experiment and standardize the concentration spectrophotometrically.
Reaction Time Incomplete reaction leading to underestimation of antioxidant capacity.Optimize and strictly control the incubation time for each assay.
Solvent Effects The solvent used to dissolve the compound can interfere with the assay.Use the same solvent for the compound and the control, and perform solvent-only blanks.
Sample Matrix Other components in a sample extract can have antioxidant properties.For complex mixtures, consider solid-phase extraction (SPE) to remove interfering substances[10][11].
Shaking/Agitation Inconsistent mixing of reagents and sample.While not always improving reproducibility, consistent shaking can ensure a more complete reaction[12].
Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)

The reproducibility of cell-based assays is notoriously challenging due to the inherent biological variability of living systems.

Workflow for a Reproducible Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Consistent Cell Culture (Passage number, confluence) seeding Accurate Cell Seeding (Automated cell counter) cell_culture->seeding compound_prep Compound Preparation (Fresh stock, serial dilutions) treatment Uniform Compound Treatment (Consistent timing, vehicle control) compound_prep->treatment seeding->treatment incubation Controlled Incubation (Stable temperature, CO2, humidity) treatment->incubation readout Standardized Readout (Calibrated plate reader) incubation->readout normalization Data Normalization (To vehicle control) readout->normalization statistics Appropriate Statistical Analysis (e.g., non-linear regression for IC50) normalization->statistics

Caption: A standardized workflow is crucial for reproducible cell-based assays.

Key Causality in Cell-Based Assay Variability:

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time, leading to altered phenotypes and drug responses. It is critical to use authenticated cell lines from a reputable source and maintain a consistent, low passage number.

  • Cell Culture Conditions: Minor variations in media composition, serum batch, temperature, CO2 levels, and cell confluence can significantly impact experimental outcomes.

  • Assay-Specific Parameters: The choice of endpoint (e.g., metabolic activity, membrane integrity), the type of assay reagent, and the incubation times are all potential sources of variability.

Analytical Methods for Quantification and Characterization

Reproducibility in biological assays is intrinsically linked to the accurate quantification and characterization of the test compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and stability of 4-(4-Fluoro-3-methoxyphenyl)phenol. It is also invaluable for quantifying the compound in biological matrices.

Table 2: HPLC Method Parameters for Phenolic Compounds

ParameterTypical ConditionsRationale for Reproducibility
Column C18 reverse-phaseProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of acetonitrile and water with a small percentage of acid (e.g., formic acid)Ensures sharp peaks and good resolution.
Detection UV-Vis or Photodiode Array (PDA)Allows for quantification and peak purity assessment[13].
Temperature Controlled column temperatureMaintains consistent retention times[13].
Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive and specific quantification of 4-(4-Fluoro-3-methoxyphenyl)phenol and its potential metabolites in complex biological samples[14].

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways modulated by 4-(4-Fluoro-3-methoxyphenyl)phenol are not yet defined, many phenolic compounds are known to interact with pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

G compound 4-(4-Fluoro-3-methoxyphenyl)phenol ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2 Nrf2 ros->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Induces

Caption: Hypothetical antioxidant signaling pathway for a phenolic compound.

Conclusion and Future Directions

The reproducibility of biological assays for 4-(4-Fluoro-3-methoxyphenyl)phenol, as for any compound in drug discovery, is a multifaceted challenge that requires meticulous attention to detail at every stage of the experimental process. While specific data for this molecule is sparse, the principles outlined in this guide, drawn from the broader knowledge of phenolic compound analysis, provide a robust framework for generating reliable and reproducible data.

Future research should focus on elucidating the specific biological targets and mechanisms of action of 4-(4-Fluoro-3-methoxyphenyl)phenol. This will enable the development of more targeted and physiologically relevant assays. Furthermore, inter-laboratory studies would be invaluable for establishing standardized protocols and assessing the true reproducibility of key biological assays for this promising compound.

References

  • ResearchGate. Reproducibility of analyses of antioxidant capacity as related to total... Available from: [Link]

  • PMC - NIH. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • PMC - PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available from: [Link]

  • MDPI. Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. Available from: [Link]

  • ResearchGate. Accuracy (recovery tests) of the method for determination of phenolic compounds in Brazilian craft beers. Available from: [Link]

  • European Patent Office. Preparation of 4-fluorophenols. Available from: [Link]

  • Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]

  • PrepChem.com. Preparation of 4-methoxyphenol. Available from: [Link]

  • Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • PubChem - NIH. 3-Fluoro-4-methoxyphenol. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • Publications Office of the European Union. Overview on PFAS analytical methods. Available from: [Link]

  • PMC - NIH. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • PubChem. 4-Fluoro-2-(4-methoxyphenyl)phenol. Available from: [Link]

  • ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • PMC - NIH. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link]

  • PMC - NIH. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link]

  • SpectraBase. 4-(4-Fluoro-3-methoxyphenyl)phenol. Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, particularly within drug development, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we create and handle. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Fluoro-3-methoxyphenyl)phenol. It is designed to empower researchers and laboratory professionals with the technical knowledge and causal understanding necessary to manage this compound's waste stream with the utmost regard for safety and environmental integrity.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any disposal protocol is enacted, a comprehensive understanding of the compound's intrinsic hazards is essential. As a substituted phenol, 4-(4-Fluoro-3-methoxyphenyl)phenol warrants careful handling due to the toxicological profile of its parent structure, phenol, which is both corrosive and toxic.[1] The presence of a fluoro- group and a methoxy- group on the phenyl ring can further modify its reactivity and biological activity.

Primary Hazard Profile:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data from analogous fluorinated phenols.

  • Skin Corrosion/Irritation: Phenolic compounds are known to cause skin irritation and severe burns. Phenol itself has an anesthetic effect that can delay the sensation of pain, leading to severe burns that may not be immediately visible or painful.[1]

  • Eye Damage: Can cause serious eye irritation or permanent damage.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the mucous membranes and upper respiratory tract.[2][3]

  • Aquatic Toxicity: Phenolic compounds are recognized as priority water pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life.[4][5]

The first and most critical step is to thoroughly review the supplier-specific Safety Data Sheet (SDS) . This document provides the most accurate and detailed information regarding the specific hazards, handling precautions, and emergency procedures for the compound.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A proactive approach to safety mandates the use of appropriate PPE to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.

Body AreaRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Silver Shield®/4H®).[6] Double-gloving is strongly recommended.Prevents dermal absorption, which is a significant route of exposure for phenols. The outer glove can be removed upon contamination, protecting the inner glove and the skin.
Eyes/Face Chemical splash goggles and a full-face shield.Provides comprehensive protection against splashes of liquids or airborne particulates, safeguarding against severe eye damage.[7]
Body A fully-buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Protects skin and personal clothing from contamination. In the event of a significant spill, contaminated clothing must be removed immediately.[8]
Respiratory All handling of solids or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[9][10]Engineering controls are the primary method of protection. A respirator with an organic vapor cartridge may be required based on a formal risk assessment for procedures outside a hood, but this should be avoided.[11]

Spill Management: Immediate and Methodical Response

An effective response to a chemical spill minimizes exposure and environmental impact.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation, but do not place yourself at risk.

  • Don PPE: Before addressing the spill, put on the full PPE ensemble described in the table above.

  • Containment & Cleanup:

    • For Solid Spills: Do NOT dry sweep, as this can generate dust.[6] Carefully cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[12] Gently scoop the mixture into a designated, sealable hazardous waste container.

    • For Liquid Spills: Cover the spill with an appropriate chemical absorbent. Work from the outside of the spill inward to prevent spreading.

  • Decontamination: Once the bulk material is collected, decontaminate the spill area with soap and water.[7] All cleanup materials (absorbents, contaminated gloves, wipes) are considered hazardous waste and must be placed in the sealed waste container.[8]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.

Waste Disposal: A Segregated and Systematic Approach

Improper disposal, such as drain disposal, is a serious violation of safety and environmental regulations.[6][12] 4-(4-Fluoro-3-methoxyphenyl)phenol and its associated waste must be treated as hazardous waste. The following workflow provides a logical pathway for its proper segregation and disposal.

DisposalWorkflow cluster_0 A Waste Generation 4-(4-Fluoro-3-methoxyphenyl)phenol B Assess Waste Form A->B C Solid Waste (e.g., pure compound, contaminated gloves, wipes) B->C Solid D Liquid Waste (in solution) B->D Liquid H Containerize in a clearly labeled, sealed, and compatible Hazardous Waste container. C->H E Assess Solvent Type D->E F Non-Halogenated Organic Waste (e.g., in Ethanol, Hexane) E->F Non-Halogenated G Halogenated Organic Waste (e.g., in DCM, Chloroform) E->G Halogenated F->H G->H I Store in designated, secondary-contained Satellite Accumulation Area. H->I J Coordinate pickup with Institutional EHS for licensed disposal (e.g., incineration). I->J K Disposal Complete J->K

Caption: Decision workflow for the segregation and disposal of 4-(4-Fluoro-3-methoxyphenyl)phenol waste.

Detailed Disposal Protocol:

  • Waste Classification: All materials contaminated with 4-(4-Fluoro-3-methoxyphenyl)phenol are classified as hazardous waste.[13] This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weigh paper).

  • Segregation at the Source:

    • Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof container with a secure lid. This container should be clearly labeled.[8]

    • Liquid Waste: The segregation of liquid waste is dictated by the solvent used. Because this compound contains fluorine (a halogen), its solutions in non-halogenated solvents should still be segregated based on the solvent type to comply with waste management protocols.

      • Solutions in Non-Halogenated Solvents (e.g., methanol, ethanol, acetone, hexanes): Collect in a container designated for "Non-Halogenated Organic Waste."

      • Solutions in Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a container designated for "Halogenated Organic Waste."[13][14]

  • Container Management:

    • Use only chemically compatible containers.

    • Keep containers closed at all times, except when adding waste.

    • Label containers clearly with "Hazardous Waste," the full chemical name of all contents (including solvents), and the approximate concentration or volume.

  • Storage: Store sealed waste containers in a designated satellite accumulation area. This area must have secondary containment to capture any potential leaks and should be located away from general lab traffic.[10]

  • Final Disposal: The ultimate disposal of this hazardous waste must be handled by licensed professionals, typically coordinated through your institution's EHS department. Incineration at a licensed facility is a common and effective method for destroying phenolic compounds.[12]

This protocol, when followed diligently, forms a self-validating system that ensures safety, protects the environment, and maintains regulatory compliance. Your primary reference should always be your institution's specific Chemical Hygiene Plan and the guidance provided by your EHS department.

References

  • Proper Disposal Procedures for 3-(Cyclobutylamino)phenol: A Guide for Laboratory Professionals. Benchchem.
  • Working Safely with Phenol Guideline. The University of Queensland. Outlines safe handling procedures, including the use of fume cupboards.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Provides detailed information on PPE, health effects, and spill response.
  • Phenol SOP. Cornell University Environment, Health and Safety.
  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. National Center for Biotechnology Information, NIH.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport.
  • Standard Operating Procedure - Phenol. University of New Mexico.
  • 3-Fluoro-4-methoxyphenol SDS. CymitQuimica. Safety data sheet for a structurally similar compound.
  • 4-(Trifluoromethoxy)phenol SDS. Synquest Labs.
  • Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks.Details acute and chronic health effects of phenol exposure.
  • SAFETY DATA SHEET - 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol. Sigma-Aldrich.
  • PHENOL | Occupational Safety and Health Administration. OSHA. Official resource for workplace exposure limits and properties of phenol.
  • 4-(2-Fluoro-3-methoxyphenyl)phenol SDS. AK Scientific, Inc.
  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Discusses the environmental toxicity of phenolic compounds.
  • How can I dispose phenol? ResearchGate.
  • Phenol - Standard Operating Procedure. University of Michigan Environment, Health & Safety. Specifies handling in fume hoods and proper storage.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Provides regulatory framework for classifying hazardous wastes.
  • Phenolic compound structures of priority pollutants (US EPA). ResearchGate. Illustrates structures of phenolic compounds classified as priority pollutants by the EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Fluoro-3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. As scientists and drug development professionals, our primary responsibility is to ensure that this pursuit of discovery is conducted with the utmost regard for safety. This guide provides essential, field-proven safety and logistical information for handling 4-(4-Fluoro-3-methoxyphenyl)phenol. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment and Core Principles

Based on data from structurally similar compounds, 4-(4-Fluoro-3-methoxyphenyl)phenol should be handled as a hazardous substance with the potential to cause significant harm. The primary hazards are summarized in the table below.

Potential Hazard Description Supporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[4][5]. Phenol itself can be fatal, with death reported from ingestion of as little as 15 mL[2].Safety data for 4-Fluoro-2-methoxyphenol and other similar compounds indicates acute toxicity in Category 3 or 4 for oral, dermal, and inhalation routes[4][5][6].
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns[4][5][7]. Phenol has an anesthetic effect, meaning severe burns can occur without immediate pain[2].Analogues like 3-Fluoro-4-methoxyphenol are classified as causing severe skin burns[8][9].
Serious Eye Damage/Irritation Causes serious eye irritation and may lead to permanent eye injury or blindness[2][4][6][7].Data for similar compounds consistently lists "Serious Eye Damage/Eye Irritation Category 1 or 2"[4][5][6].
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors[7][9][10].Safety data for various fluorinated and methoxylated phenols indicates they are specific target organ toxicants for the respiratory system[4][6][7][9][10].
Chronic Effects Repeated or prolonged exposure may lead to systemic effects on the central nervous system, liver, and kidneys[1][3].Chronic effects are well-documented for the parent phenol compound[1][3].

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary control measures must be in place. These engineering controls are non-negotiable for handling phenolic compounds.

  • Chemical Fume Hood: All manipulations of 4-(4-Fluoro-3-methoxyphenyl)phenol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[1][2][3][11].

  • Emergency Infrastructure: An ANSI-approved emergency eyewash station and safety drench shower must be immediately accessible within a 10-second travel time from the work area[1][2]. Ensure all personnel are aware of their locations and how to operate them before beginning work.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is critical. The following protocol should be considered the minimum standard for any work involving 4-(4-Fluoro-3-methoxyphenyl)phenol.

Eye and Face Protection

Direct contact with the eyes can cause severe and irreversible damage.

  • Minimum Requirement: Chemical safety goggles that provide a seal around the eyes must be worn at all times.

  • Enhanced Protection: When there is a significant risk of splashes, such as when transferring solutions or working with larger quantities, a full-face shield must be worn in addition to safety goggles[1][11][12].

Skin and Body Protection

Preventing dermal contact is paramount, as phenols can be readily absorbed through the skin, leading to systemic toxicity[2].

  • Lab Coat: A fully buttoned, long-sleeved laboratory coat is mandatory[1][3][11].

  • Clothing: Long pants and closed-toe shoes that cover the entire foot are required in any laboratory where this compound is handled[1].

  • Apron: For tasks with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat[1].

Hand Protection

Glove selection is critical to prevent breakthrough and dermal absorption. Standard thin nitrile gloves may not offer sufficient protection, especially for prolonged contact.

  • Incidental Contact (Dilute Solutions): For handling dilute solutions (<10%), double-gloving with standard nitrile exam gloves is recommended. Gloves should be changed frequently and immediately upon any known contamination[1].

  • Concentrated Material/Direct Handling: When handling the solid compound or concentrated solutions, heavier-duty gloves are required. A common best practice is to wear a utility-grade neoprene or butyl glove over an inner nitrile glove[1]. This provides both chemical resistance and dexterity.

Respiratory Protection

While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: When all work is conducted within a fume hood, a respirator is typically not required.

  • Potential for Aerosols/Dust: If there is a risk of generating aerosols (e.g., during centrifugation without sealed safety cups) or if engineering controls are not sufficient to keep dust levels down, a fit-tested respirator with a combination organic vapor/particulate (A-P filter) cartridge should be used[11][12].

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish. The following workflow provides a procedural guide for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear. Confirm the locations of the eyewash station, safety shower, and a spill kit containing an absorbent material like vermiculite or sand[3]. Assemble a phenol-specific first aid kit containing polyethylene glycol 300 or 400 (PEG-300/400)[2].

  • Donning PPE: Don the required PPE as described above, ensuring a proper fit.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly and carefully to avoid splashing. If the container must be heated, do not use an open flame or a standard laboratory oven; use a controlled heating mantle or water bath within the fume hood[1][12].

  • Handling and Transfers: Use caution during all transfers. If centrifuging solutions, use sealed safety cups. Always open tubes inside the fume hood to prevent exposure to any aerosols that may have formed[1].

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water, even after wearing gloves[3].

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_action Immediate Action skin Skin Contact flush_skin Remove clothing. Flush with PEG-400 or copious water for 15+ min. skin->flush_skin eye Eye Contact flush_eye Flush at eyewash station for 15+ minutes. Hold eyelids open. eye->flush_eye inhalation Inhalation fresh_air Move to fresh air. inhalation->fresh_air seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Caption: Immediate first aid response to chemical exposure.

Waste Disposal Plan

Improper disposal can lead to significant environmental contamination and regulatory violations. Phenol-containing waste is classified as hazardous waste.

  • Segregation:

    • Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a dedicated, leak-tight container that is clearly labeled[13].

    • Liquid Waste: All solutions containing 4-(4-Fluoro-3-methoxyphenyl)phenol must be collected in a sealed, shatter-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1][13].

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a cool, well-ventilated secondary containment area away from incompatible materials like strong oxidizers[3].

  • Disposal: The safest and most common method for disposing of phenol waste is through incineration at a licensed chemical disposal facility[14]. Contact your institution's EHS office to arrange for pickup and proper disposal. Never pour phenol-containing waste down the drain[14].

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • for the SAFE USE of PHENOL. Cefic Phenol Acetone Sector Group. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol - Office of Environment, Health & Safety. University of California, Berkeley. [Link]

  • 3-fluoro-4-(4-methoxyphenyl)phenol | CAS#:1262003-60-0. Chemsrc. [Link]

  • 3-Fluoro-4-methoxyphenol | C7H7FO2. PubChem - NIH. [Link]

  • Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Cheméo. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.